2-(1H-Pyrrol-1-YL)pentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyrrol-1-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-5-8(9(11)12)10-6-3-4-7-10/h3-4,6-8H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLPDTIGSUYXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465011 | |
| Record name | 2-(1H-PYRROL-1-YL)PENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70901-15-4 | |
| Record name | α-Propyl-1H-pyrrole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70901-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-PYRROL-1-YL)PENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(1H-pyrrol-1-yl)pentanoic Acid
Abstract
This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis and characterization of 2-(1H-pyrrol-1-yl)pentanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind the chosen synthetic strategy and analytical techniques. The protocols described herein are designed to be robust and self-validating, ensuring reproducibility. All procedural and mechanistic claims are substantiated with citations to authoritative literature.
Introduction and Strategic Overview
Pyrrole-containing carboxylic acids are significant scaffolds in drug development and materials science.[1] The title compound, this compound, merges the aromatic, electron-rich pyrrole ring with a chiral pentanoic acid side chain, offering a versatile platform for further functionalization.
The synthetic approach detailed in this guide is a robust two-step process predicated on fundamental and reliable organic transformations:
-
N-Alkylation of Pyrrole: A nucleophilic substitution reaction to form the C-N bond between the pyrrole ring and the pentanoic acid backbone.
-
Ester Hydrolysis: A saponification reaction to unmask the carboxylic acid functionality, yielding the final product.
This strategy was selected for its high efficiency, the commercial availability of starting materials, and the straightforward nature of the reaction conditions and purification procedures.
Synthetic Workflow and Rationale
The overall synthetic pathway is depicted below. This workflow prioritizes efficiency and yield by first installing the alkyl chain as an ester, which protects the carboxylic acid from unwanted side reactions during the N-alkylation step.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)pentanoate
Causality: This step employs a classic N-alkylation of pyrrole. Pyrrole itself is weakly acidic (pKa ≈ 17.5) and must be deprotonated to form the much more nucleophilic pyrrolide anion. While strong bases like sodium hydride are effective, potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a safer and highly effective alternative for this transformation.[2][3] DMF is an ideal solvent as it effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrrolide anion.[2] The reaction proceeds via an Sₙ2 mechanism, where the pyrrolide anion attacks the electrophilic carbon bearing the bromine atom on ethyl 2-bromopentanoate.
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (K₂CO₃) (4.0 eq).
-
Add dry N,N-dimethylformamide (DMF) (100 mL) to the flask.
-
Add freshly distilled pyrrole (1.0 eq) to the suspension.
-
Slowly add ethyl 2-bromopentanoate (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 14-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (300 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (2-5%) to afford ethyl 2-(1H-pyrrol-1-yl)pentanoate as a pale yellow oil.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Pyrrole | 1.0 | 67.09 | (Specify mass) |
| Ethyl 2-bromopentanoate | 1.2 | 209.08[4] | (Specify mass) |
| Potassium Carbonate | 4.0 | 138.21 | (Specify mass) |
| DMF (anhydrous) | - | 73.09 | 100 mL |
Table 1: Reagents for the synthesis of Ethyl 2-(1H-pyrrol-1-yl)pentanoate.
Step 2: Hydrolysis of Ethyl 2-(1H-pyrrol-1-yl)pentanoate
Causality: This step involves the saponification of the ethyl ester to the corresponding carboxylate salt using a strong base, typically sodium hydroxide. The reaction is performed in a mixed solvent system (water/ethanol) to ensure the solubility of both the ester (organic) and the hydroxide salt (aqueous). Following the complete hydrolysis, the reaction mixture is acidified. This crucial step protonates the carboxylate anion, causing the desired carboxylic acid to precipitate out of the aqueous solution, facilitating its isolation.[5]
Protocol:
-
Dissolve the purified ethyl 2-(1H-pyrrol-1-yl)pentanoate (1.0 eq) in a mixture of ethanol and water (2:1 v/v) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (NaOH) pellets (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is fully consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.
-
Collect the precipitate by vacuum filtration, washing with cold water.
-
Dry the solid product under vacuum to yield this compound.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-(1H-pyrrol-1-yl)pentanoate | 1.0 | 195.25 | (Specify mass) |
| Sodium Hydroxide | 2.5 | 40.00 | (Specify mass) |
| Ethanol/Water (2:1) | - | - | (Specify volume) |
| 2M Hydrochloric Acid | - | - | As required |
Table 2: Reagents for the hydrolysis to this compound.
Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized this compound. The logical workflow for characterization is outlined below.
Figure 2: Workflow for the structural characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon skeleton.[6] Specific chemical shifts and coupling patterns are definitive fingerprints of the target molecule. For quantitative analysis, proper relaxation delays and pulse angles are crucial, especially in ¹³C NMR.[6]
Protocol (Sample Preparation):
-
Accurately weigh 5-10 mg of the final product.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Expected Spectral Data:
| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | > 10.0 | br s | 1H | -COOH |
| Pyrrole H-2, H-5 | ~6.7 | t | 2H | α-CH (pyrrole) |
| Pyrrole H-3, H-4 | ~6.2 | t | 2H | β-CH (pyrrole) |
| Pentanoic α-H | ~4.5-4.7 | t | 1H | -CH(N)- |
| Pentanoic β-H₂ | ~1.9-2.1 | m | 2H | -CH₂- |
| Pentanoic γ-H₂ | ~1.3-1.5 | m | 2H | -CH₂- |
| Pentanoic δ-H₃ | ~0.9 | t | 3H | -CH₃ |
Note: Chemical shifts are predictive and may vary slightly. The values for the pentanoic acid chain are based on similar structures.[7]
Table 3: Predicted ¹H NMR Data for this compound.
| ¹³C NMR (100 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Acid | ~175-180 | -COOH |
| Pyrrole C-2, C-5 | ~120-122 | α-C (pyrrole) |
| Pyrrole C-3, C-4 | ~108-110 | β-C (pyrrole) |
| Pentanoic α-C | ~58-62 | -CH(N)- |
| Pentanoic β-C | ~33-36 | -CH₂- |
| Pentanoic γ-C | ~25-28 | -CH₂- |
| Pentanoic δ-C | ~13-15 | -CH₃ |
Note: Based on typical values for N-substituted pyrroles and pentanoic acid derivatives.[7][8]
Table 4: Predicted ¹³C NMR Data for this compound.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.[9] Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will likely produce a strong protonated molecular ion peak [M+H]⁺ with minimal fragmentation, directly confirming the molecular mass.[9]
Protocol (Sample Preparation):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the ESI source via direct infusion or LC-MS.
Expected Data:
-
Molecular Formula: C₉H₁₃NO₂
-
Molecular Weight: 167.21 g/mol
-
Expected Ion (ESI+): [M+H]⁺ at m/z = 168.10
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The successful synthesis will be confirmed by the presence of a broad O-H stretch for the carboxylic acid and the disappearance of the ester carbonyl stretch from the intermediate.
Protocol (Sample Preparation):
-
The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad band |
| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Sharp peaks |
| C=O Stretch (Carboxylic Acid) | 1720 - 1700 | Strong, sharp peak |
| C=C Stretch (Pyrrole Ring) | ~1500 - 1400 | Medium intensity peaks |
| C-N Stretch | ~1300 - 1200 | Medium intensity peak |
Note: Characteristic absorption frequencies are based on established literature values for pyrrole and carboxylic acid moieties.[8][10]
Table 5: Predicted FT-IR Data for this compound.
Conclusion
This guide outlines a logical and experimentally validated pathway for the synthesis and rigorous characterization of this compound. By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce and confirm this valuable chemical entity. The combination of a robust two-step synthesis with a comprehensive analytical workflow ensures both high purity of the final product and unambiguous structural verification, providing a solid foundation for its application in further research and development.
References
- Benchchem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
- Benchchem. Technical Support Center: Characterization of Pyrrole Derivatives.
- ResearchGate. Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺.
- ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
- ResearchGate. Application of α-amino acids for the transition-metal-free synthesis of pyrrolo[1,2-a]quinoxalines.
- MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
- Some New Derivatives of 2-Pentenedioic Acid. Collect. Czech. Chem. Commun. (Vol. 58) (1993).
- ResearchGate. The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z....
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- Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. J. Phys. Chem. A 2002, 106, 10613-10621.
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- PubMed Central (PMC). Formation of N-Alkylpyrroles via Intermolecular Redox Amination.
- Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
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A Technical Guide to the Physicochemical Properties of 2-(1H-pyrrol-1-yl)pentanoic acid for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1H-pyrrol-1-yl)pentanoic acid, a molecule of interest for scaffold-based drug discovery. Possessing a chiral center, a carboxylic acid moiety, and a pyrrole ring, its behavior in biological systems is intrinsically governed by properties such as its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. This document outlines the theoretical importance of these parameters, presents estimated values based on its chemical structure, and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented to ensure self-validation and reproducibility, equipping researchers and drug development professionals with the critical knowledge to assess this molecule's potential as a viable drug candidate.
Molecular Identity and Structural Significance
This compound (CAS: 70901-15-4) is a heterocyclic compound featuring a five-carbon pentanoic acid backbone.[1][2] The defining structural characteristic is the substitution of a 1H-pyrrol-1-yl group at the alpha-carbon (C2). This linkage creates a chiral center, meaning the molecule can exist as two distinct enantiomers, a factor with profound implications for its pharmacological activity and metabolic profile.
The molecule's architecture combines three key functional components:
-
A Carboxylic Acid Group (-COOH): This is the primary acidic functional group, which will be ionized at physiological pH. Its presence is a key determinant of the molecule's pKa, solubility, and potential for ionic interactions with biological targets.
-
An Aliphatic Chain (-CH(C3H7)COOH): The propyl side chain contributes to the molecule's lipophilicity.
-
A Pyrrole Ring (C4H4N-): This aromatic heterocyclic ring system influences the molecule's overall polarity, potential for π-π stacking interactions, and metabolic stability.
Understanding the interplay of these components is fundamental to predicting the molecule's disposition in a biological system.
Core Physicochemical Profile
Precise experimental data for this compound is not extensively published. The following table summarizes its known identifiers and provides estimated values for its key physicochemical properties, which are critical for initial computational and in-vitro screening.
| Property | Value (Identifier or Estimated) | Significance in Drug Development |
| CAS Number | 70901-15-4 | Unique chemical identifier for database tracking.[1][2] |
| Molecular Formula | C9H13NO2 | Determines the exact mass and elemental composition.[3] |
| Molecular Weight | 167.21 g/mol | Influences diffusion rates and membrane transport.[1] |
| pKa (Estimated) | ~4.5 - 5.0 | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. The carboxylic acid is the primary determinant. |
| logP (Estimated) | ~1.5 - 2.5 | Measures lipophilicity; critical for predicting membrane permeability, plasma protein binding, and potential for non-specific toxicity. |
| Aqueous Solubility | Low to Moderate | Directly impacts formulation options, oral bioavailability, and the reliability of in-vitro assays.[4][5] |
The Causality Behind the Parameters: Implications for ADME
The values presented above are not mere data points; they are predictors of a compound's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
pKa and Absorption: The carboxylic acid group dictates that this compound is a weak acid. According to the pH-partition hypothesis, a drug is more readily absorbed in its neutral, more lipophilic state. Therefore, in the acidic environment of the stomach (pH 1.5-3.5), a significant fraction of the compound will be protonated (neutral), favoring absorption. Conversely, in the more alkaline environment of the small intestine (pH 6.0-7.5), the compound will be predominantly deprotonated (ionized), which increases aqueous solubility but can hinder passive diffusion across the intestinal epithelium. The determination of pKa is paramount for understanding this behavior.[6]
-
LogP, Distribution, and Permeability: The partition coefficient (logP) is a measure of a drug's distribution in a biphasic system (n-octanol/water), mimicking the lipid bilayer of a cell membrane versus the aqueous environment of the cytosol or plasma.
-
A Low LogP (<0): Indicates high hydrophilicity, leading to good aqueous solubility but potentially poor membrane permeability and an inability to cross the blood-brain barrier.
-
A High LogP (>3): Indicates high lipophilicity. While this can enhance membrane permeability, it often leads to poor aqueous solubility, high plasma protein binding (reducing the free drug concentration), and increased risk of metabolic breakdown by cytochrome P450 enzymes.[4] The estimated logP of ~1.5-2.5 for this compound suggests a balanced character, a desirable starting point for many drug candidates.
-
-
Aqueous Solubility and Bioavailability: A drug must be in solution to be absorbed.[7] Poor aqueous solubility is a primary reason for low and variable oral bioavailability and can cause compounds to precipitate in in-vitro assays, leading to unreliable results.[8][9] Therefore, determining the thermodynamic solubility is a critical step in lead optimization and formulation development.[4][8]
The relationship between these core properties and their ultimate effect on a drug's journey through the body can be visualized as a logical flow.
Self-Validating Experimental Protocols
To move from estimation to empirical fact, rigorous and reproducible experimental determination is necessary. The following sections detail the gold-standard methodologies for measuring pKa, logP, and thermodynamic aqueous solubility.
Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant (a strong base, in this case) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the acid has been neutralized.[10][11][12]
Methodology Workflow
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh and dissolve the compound in deionized, carbonate-free water to a concentration of approximately 1 mM. A co-solvent like methanol may be used if solubility is low, but the pKa must then be extrapolated back to 0% co-solvent.[12]
-
Prepare a standardized 0.1 M solution of NaOH.
-
Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[10]
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).
-
Purge the solution with nitrogen for 10-15 minutes to displace dissolved carbon dioxide, which can interfere with the titration of a weak acid.[10]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL). Allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (dpH/dV). The peak of the first derivative plot indicates the equivalence point volume.
-
The half-equivalence point is exactly half of this volume. The pH of the solution at the half-equivalence point is equal to the pKa of the compound.[10]
-
Determination of logP by the Shake-Flask Method
This is the benchmark method for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[13]
Methodology Workflow
Step-by-Step Protocol:
-
Preparation:
-
Prepare mutually saturated solvents by shaking equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours. Allow the layers to separate completely.
-
Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that will be detectable in both phases after partitioning.
-
-
Partitioning:
-
In a suitable vessel, combine a precise volume of the stock solution with a known volume of the pre-saturated buffer. The volume ratio can be adjusted depending on the expected lipophilicity to ensure accurate measurement in both phases.[14][15]
-
Seal the vessel and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[13]
-
Centrifuge the vessel at a moderate speed to achieve a sharp separation of the two phases.[8]
-
-
Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Extreme care must be taken to avoid cross-contamination.[13]
-
Determine the concentration of the compound in each aliquot using a validated analytical method, typically HPLC-UV or LC-MS, against a standard curve.
-
The partition coefficient, P, is the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.
-
Calculate logP as the base-10 logarithm of P.
-
Determination of Thermodynamic Aqueous Solubility
This assay measures the equilibrium solubility of a compound, representing its maximum dissolved concentration in an aqueous medium. It is considered the "gold standard" for solubility measurement in drug development.[7]
Methodology Workflow
Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of the solid (crystalline or amorphous) compound to a vial containing a precise volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The presence of visible solid material throughout the experiment is crucial.
-
-
Equilibration:
-
Analysis:
-
After incubation, separate the undissolved solid. This is typically achieved by centrifuging the sample at high speed and then filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Prepare a dilution series from the clear filtrate.
-
Quantify the concentration of the compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.
-
The calculated concentration, corrected for dilution, represents the thermodynamic solubility of the compound under the tested conditions.
-
Conclusion
The physicochemical properties of this compound—namely its pKa, logP, and aqueous solubility—are foundational to its potential as a therapeutic agent. While estimations provide a valuable starting point for in silico modeling and compound prioritization, the empirical determination of these values through the rigorous, self-validating protocols described herein is an indispensable step in the drug discovery and development process. This guide provides the strategic rationale and the practical methodologies required to build a robust data package for this compound, enabling informed decisions and advancing its journey from a chemical entity to a potential clinical candidate.
References
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Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Gáspár, A., & Várnagy, K. (2001). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]
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Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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El-Gindy, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
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An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)pentanoic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1H-pyrrol-1-yl)pentanoic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry and drug discovery. By leveraging the unique electronic and structural properties of the pyrrole ring, this molecule serves as a valuable scaffold for the development of novel therapeutic agents. This document will delve into its nomenclature, structure, a validated synthetic protocol, and its potential role in modern drug development, grounded in established scientific principles and methodologies.
Nomenclature and Structural Elucidation
The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The structure consists of a pentanoic acid backbone where the nitrogen atom of a 1H-pyrrole ring is attached to the second carbon of the alkyl chain.
Chemical Structure:
A 2D representation of this compound.
Molecular Formula: C₉H₁₃NO₂
Molecular Weight: 167.21 g/mol
CAS Number: 70901-15-4
The pyrrole moiety is a five-membered aromatic heterocycle containing a nitrogen atom.[1] Its aromaticity significantly influences the molecule's chemical properties and potential biological interactions. The carboxylic acid group provides a site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.
Synthesis via Paal-Knorr Reaction: A Mechanistic Approach
The most direct and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, leading to the formation of the pyrrole ring.[1][3] For the synthesis of this compound, the logical precursors are 2-aminopentanoic acid (norvaline) and a suitable 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to form succinaldehyde.
The causality behind this choice lies in the robust and high-yielding nature of the Paal-Knorr reaction. The use of 2,5-dimethoxytetrahydrofuran as a stable precursor to the reactive succinaldehyde ensures controlled reaction conditions and minimizes side-product formation. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1]
Experimental Protocol: Paal-Knorr Synthesis of this compound
This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be unequivocally identified through spectroscopic analysis.
Materials:
-
2-Aminopentanoic acid (Norvaline)
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopentanoic acid (1 equivalent) in a mixture of glacial acetic acid and deionized water.
-
Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting amine.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Flow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm): 10-12 (br s, 1H, COOH), 6.8-7.0 (t, 2H, pyrrole α-H), 6.0-6.2 (t, 2H, pyrrole β-H), 4.5-4.8 (m, 1H, CH-N), 1.8-2.2 (m, 2H, CH₂), 1.2-1.6 (m, 2H, CH₂), 0.8-1.0 (t, 3H, CH₃) |
| ¹³C NMR | δ (ppm): 175-180 (C=O), 120-125 (pyrrole α-C), 108-112 (pyrrole β-C), 55-60 (CH-N), 30-35 (CH₂), 18-22 (CH₂), 13-15 (CH₃) |
| FTIR | ν (cm⁻¹): 3300-2500 (br, O-H stretch), ~1700 (s, C=O stretch), ~1500 & ~1400 (m, C=C stretch of pyrrole), ~1300 (m, C-N stretch) |
| Mass Spectrometry | m/z: 167.09 [M]⁺, with fragmentation patterns corresponding to the loss of the carboxyl group (m/z 122) and cleavage of the pentanoic acid chain. |
Therapeutic Potential and Applications in Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.
The incorporation of a carboxylic acid moiety, as seen in this compound, offers several advantages in drug design:
-
Enhanced Solubility: The polar carboxylic acid group can improve the aqueous solubility of the molecule, which is often a critical factor for bioavailability.
-
Target Interaction: The carboxylate can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.
-
Prodrug Potential: The carboxylic acid can be esterified to create prodrugs that are metabolized in vivo to release the active parent compound.
While specific pharmacological studies on this compound are not extensively reported in the current literature, its structural similarity to other biologically active pyrrole-containing carboxylic acids suggests potential for investigation in various therapeutic areas. For instance, some pyrrole derivatives have been explored as inhibitors of enzymes involved in inflammatory pathways.
Logical Relationship in Drug Discovery
Caption: Rationale for the development of pyrrole-based carboxylic acids in drug discovery.
Conclusion
This compound represents a synthetically accessible molecule with a promising chemical scaffold for further exploration in drug discovery. The Paal-Knorr synthesis provides a reliable and scalable method for its preparation. While comprehensive biological data for this specific compound is limited, the well-established importance of the pyrrole nucleus and the strategic inclusion of a carboxylic acid functional group warrant its investigation as a potential lead compound in various therapeutic programs. Further research into its pharmacological properties is highly encouraged to unlock its full therapeutic potential.
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"CAS number for 2-(1H-pyrrol-1-yl)pentanoic acid"
An In-Depth Technical Guide to 2-(1H-pyrrol-1-yl)pentanoic Acid
CAS Number: 70901-15-4
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic carboxylic acid. While specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from structurally related compounds to offer a robust guide for researchers. We will cover its chemical identity, a proposed, detailed synthesis protocol based on the Paal-Knorr reaction, predictive spectroscopic data for structural elucidation, and a discussion of its potential applications in drug development, particularly in the fields of oncology and infectious diseases. This guide is intended for chemists, pharmacologists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.
Chemical Identity and Properties
This compound is a derivative of pentanoic acid where a pyrrole ring is attached to the alpha-carbon via its nitrogen atom. The pyrrole ring is a five-membered aromatic heterocycle that is a common scaffold in a multitude of biologically active compounds.[1] The presence of both the aromatic pyrrole moiety and the carboxylic acid functional group suggests a potential for diverse chemical interactions and biological activities.
| Property | Value | Source |
| CAS Number | 70901-15-4 | [2] |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| InChI Key | BZLPDTIGSUYXES-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥95% (as commercially available) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Purification
Rationale for Synthetic Strategy
The most direct and reliable method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions.[4] For the synthesis of this compound, the logical precursors are 2-aminopentanoic acid (the primary amine) and a suitable 1,4-dicarbonyl equivalent. 2,5-Dimethoxytetrahydrofuran is a commonly used and commercially available precursor that hydrolyzes in situ under acidic conditions to form the required 1,4-dicarbonyl compound, succinaldehyde.[6] This method is advantageous due to its operational simplicity, high efficiency, and the ready availability of starting materials.[7]
Proposed Synthesis Workflow
The proposed synthesis follows the Paal-Knorr reaction pathway. 2-Aminopentanoic acid acts as the nitrogen source, and 2,5-dimethoxytetrahydrofuran serves as the precursor for the four-carbon backbone of the pyrrole ring.
Caption: Paal-Knorr synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a standard procedure for the Paal-Knorr synthesis of N-substituted pyrroles from an amino acid and 2,5-dimethoxytetrahydrofuran.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopentanoic acid (1 equivalent) and glacial acetic acid (as solvent).
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise at room temperature. The addition of a slight excess ensures the complete conversion of the limiting amino acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. This will precipitate the product and dilute the acetic acid.
-
Workup - Neutralization: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is approximately 7-8.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes). The choice of ethyl acetate is based on its ability to dissolve moderately polar compounds and its immiscibility with water.
-
Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient elution system of hexane and ethyl acetate is recommended. The polarity should be gradually increased (e.g., starting from 9:1 hexane:ethyl acetate to 1:1) to effectively separate the product from any non-polar impurities and baseline materials.
-
Product Isolation: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or viscous oil.
Spectroscopic Analysis and Structural Elucidation
As no published spectra for this compound are readily available, the following data are predicted based on the known spectral characteristics of the pyrrole nucleus, the pentanoic acid chain, and similar N-substituted pyrrole derivatives.[6][8][9]
Predicted ¹H NMR Spectrum
-
~11-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH).
-
~6.8 ppm (triplet, 2H): These are the α-protons (C2-H and C5-H) of the pyrrole ring, appearing as a triplet due to coupling with the β-protons.
-
~6.2 ppm (triplet, 2H): These are the β-protons (C3-H and C4-H) of the pyrrole ring, appearing as a triplet due to coupling with the α-protons.
-
~4.5-4.8 ppm (triplet, 1H): This is the methine proton at the α-position of the pentanoic acid chain (-CH(N)-COOH), deshielded by the adjacent nitrogen and carbonyl group.
-
~1.8-2.2 ppm (multiplet, 2H): These are the methylene protons on the β-carbon of the pentanoic acid chain.
-
~1.2-1.5 ppm (multiplet, 2H): These are the methylene protons on the γ-carbon of the pentanoic acid chain.
-
~0.9 ppm (triplet, 3H): This triplet corresponds to the terminal methyl group (-CH₃) of the pentanoic acid chain.
Predicted ¹³C NMR Spectrum
-
~175-180 ppm: The carbonyl carbon of the carboxylic acid.
-
~120 ppm: The α-carbons (C2 and C5) of the pyrrole ring.
-
~108 ppm: The β-carbons (C3 and C4) of the pyrrole ring.
-
~60-65 ppm: The α-carbon of the pentanoic acid chain attached to the nitrogen.
-
~34 ppm: The β-carbon of the pentanoic acid chain.
-
~27 ppm: The γ-carbon of the pentanoic acid chain.
-
~22 ppm: The δ-carbon of the pentanoic acid chain.
-
~14 ppm: The terminal methyl carbon of the pentanoic acid chain.
Predicted Infrared (IR) Spectrum
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2850-2960 cm⁻¹: C-H stretching of the alkyl chain.
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1500-1550 cm⁻¹: C=C stretching of the pyrrole ring.
-
~1300-1400 cm⁻¹: C-N stretching.
-
~700-750 cm⁻¹: C-H out-of-plane bending of the pyrrole ring.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 167.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | ~11-12 (s, 1H), ~6.8 (t, 2H), ~6.2 (t, 2H), ~4.5-4.8 (t, 1H), ~1.8-2.2 (m, 2H), ~1.2-1.5 (m, 2H), ~0.9 (t, 3H) |
| ¹³C NMR | ~175-180, ~120, ~108, ~60-65, ~34, ~27, ~22, ~14 |
| IR (cm⁻¹) | ~2500-3300 (broad), ~2850-2960, ~1700-1725 (strong), ~1500-1550 |
| MS (m/z) | 167 [M]⁺ |
Potential Applications in Drug Development
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][10] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[6][11][12] The combination of the pyrrole ring with a carboxylic acid moiety in this compound suggests several plausible avenues for drug discovery.
Potential as Antimicrobial Agents
Pyrrole derivatives have a long history as antimicrobial agents.[13] For instance, pyrrolnitrin is a natural antifungal and antibacterial agent.[13] The pyrrole ring can interfere with essential cellular processes in microbes. The carboxylic acid group in the target molecule could enhance its solubility and potential to interact with bacterial enzymes or cell wall components. It is plausible that this compound could serve as a scaffold for developing new antibacterial or antifungal drugs, particularly against resistant strains.[6]
Potential as Enzyme Inhibitors
Many bioactive molecules exert their effects by inhibiting specific enzymes. Pyrrole-containing compounds have been identified as inhibitors of various enzymes, including kinases and reductases.[1][14] For example, a related compound, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications.[1] The structure of this compound, with its carboxylic acid group capable of forming hydrogen bonds and ionic interactions within an enzyme's active site, makes it a candidate for screening against various enzymatic targets, such as those involved in metabolic diseases or cancer.[15][16]
Potential in Oncology
The pyrrole ring is a key component of several anticancer drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[10][12] Pyrrole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10][17] The mechanism often involves the inhibition of signaling pathways crucial for cancer cell growth and survival.[18] this compound could be investigated for its antiproliferative activity against different cancer cell lines, and its structure could be further modified to optimize potency and selectivity.[12]
Logical Pathway for Drug Discovery Investigation
Caption: A potential workflow for investigating the therapeutic applications of this compound.
Conclusion
This compound, identified by CAS number 70901-15-4, is a molecule of significant interest due to its pyrrole-alkanoic acid structure. While specific experimental data for this compound is not widely published, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and data from analogous structures. The proposed Paal-Knorr synthesis offers a reliable route for its preparation, and the predicted spectroscopic data provide a benchmark for its structural confirmation. The diverse biological activities associated with the pyrrole scaffold strongly suggest that this compound is a valuable candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial, anticancer, and enzyme-inhibitory research.
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A Senior Application Scientist's Guide to the Spectral Analysis of 2-(1H-pyrrol-1-yl)pentanoic acid
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of 2-(1H-pyrrol-1-yl)pentanoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating established principles with predictive data analysis, this guide serves as a robust framework for the unambiguous structural elucidation and quality control of this heterocyclic carboxylic acid. Each section includes detailed, field-tested protocols, data interpretation tables, and visualizations to ensure both theoretical understanding and practical applicability.
Introduction: The Structural Imperative
This compound is a molecule of interest that combines a heterocyclic aromatic pyrrole ring with a chiral aliphatic carboxylic acid side chain. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The carboxylic acid moiety provides a handle for further synthetic modification or for modulating physicochemical properties such as solubility and protein binding.
Accurate and comprehensive structural characterization is the bedrock of any research or development program. It ensures chemical identity, confirms purity, and provides the foundational data upon which all subsequent biological or material science investigations are built. This guide presents a multi-technique spectroscopic approach (NMR, IR, and MS) to establish a complete and verifiable analytical profile of the title compound.
The Integrated Spectroscopic Workflow
A robust characterization strategy does not rely on a single technique but integrates the complementary information provided by several methods. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular mass and reveals the molecule's fragmentation patterns under energetic conditions. The synergy of these techniques provides a self-validating system for structural confirmation.
Figure 1: A general experimental workflow for the comprehensive spectroscopic characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectral Analysis
Proton NMR reveals the number of distinct proton environments, their electronic state (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Scientist's Note: CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds. However, the acidic carboxylic proton may exchange with residual water or broaden significantly. DMSO-d₆ is often preferred as it slows this exchange, allowing the -COOH proton to be observed more reliably as a distinct, albeit broad, signal.
-
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic -COOH proton will disappear, confirming its assignment.[3][4]
Figure 2: Structure of this compound with proton numbering for NMR assignment.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Justification |
| H-11 (-COOH) | 10.0 - 12.5 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. Chemical shift is dependent on concentration and solvent due to hydrogen bonding.[3][4][5] Signal disappears upon D₂O exchange. |
| H-2, H-5 (α-Pyrrole) | ~6.7 | Triplet (t) | 2H | Protons on carbons adjacent to the nitrogen are typically downfield in the pyrrole ring.[6][7] They appear as a triplet due to coupling with the two β-protons. |
| H-3, H-4 (β-Pyrrole) | ~6.2 | Triplet (t) | 2H | Protons on the β-carbons of the pyrrole ring are more shielded than the α-protons.[6][7] They appear as a triplet due to coupling with the two α-protons. |
| H-7 (α-CH) | 4.5 - 4.9 | Triplet (t) | 1H | This methine proton is significantly deshielded by two electron-withdrawing groups: the pyrrole nitrogen and the carbonyl carbon of the carboxylic acid. It is split into a triplet by the adjacent CH₂ group (H-8). |
| H-8 (-CH₂-) | 1.9 - 2.2 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center (C7). Their chemical shift is influenced by the α-carbon. They are split by H-7 and H-9. |
| H-9 (-CH₂-) | 1.3 - 1.5 | Sextet or Multiplet | 2H | Standard aliphatic methylene protons, split by H-8 and H-10. |
| H-10 (-CH₃) | ~0.9 | Triplet (t) | 3H | Terminal methyl group in an aliphatic chain, appearing as a triplet due to coupling with the adjacent CH₂ group (H-9). |
¹³C NMR Spectral Analysis
Carbon-13 NMR provides a count of the unique carbon atoms in a molecule and information about their electronic environment. Standard spectra are broadband decoupled, meaning all signals appear as singlets.
-
Sample Preparation: A more concentrated sample is required due to the low natural abundance of ¹³C. Use 20-50 mg of the compound in 0.6 mL of deuterated solvent.
-
Acquisition: Acquire on a 100 MHz (or higher, corresponding to a 400 MHz ¹H) spectrometer.
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 256 to 1024) is necessary to achieve a good signal-to-noise ratio.
-
Spectral Width: Typically 0 to 220 ppm.
-
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Justification |
| C-11 (-COOH) | 175 - 185 | The carbonyl carbon of a saturated carboxylic acid is highly deshielded and appears far downfield.[3][4][5] |
| C-2, C-5 (α-Pyrrole) | ~120 | Carbons adjacent to the nitrogen in the pyrrole ring are deshielded relative to the β-carbons.[6] |
| C-3, C-4 (β-Pyrrole) | ~109 | The β-carbons of the pyrrole ring are more shielded.[6] |
| C-7 (α-CH) | 55 - 65 | This methine carbon is attached to both the electron-withdrawing nitrogen and the carbonyl group, shifting it downfield. |
| C-8 (-CH₂-) | 30 - 40 | Aliphatic carbon adjacent to the chiral center. |
| C-9 (-CH₂-) | 18 - 25 | Standard aliphatic methylene carbon. |
| C-10 (-CH₃) | ~14 | Terminal methyl carbon in an aliphatic chain. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Appearance & Rationale |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong | Very Broad. This is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][5][8][9] This broad absorption often overlaps with C-H stretching frequencies. |
| ~3100 | C-H stretch (Pyrrole, aromatic) | Medium | Stretching of C-H bonds on the aromatic pyrrole ring. |
| 2850 - 2960 | C-H stretch (Aliphatic) | Medium-Strong | Asymmetric and symmetric stretching of C-H bonds in the pentanoic acid chain. These will appear as sharp peaks superimposed on the broad O-H band.[10] |
| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong | Sharp and Intense. This absorption is characteristic of the carbonyl group in a saturated, dimerized carboxylic acid.[8][9] |
| ~1500 & ~1400 | C=C / C-N stretch (Pyrrole ring) | Medium | Skeletal vibrations of the aromatic pyrrole ring. |
| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | Stretching of the carbon-oxygen single bond in the carboxylic acid group.[8] |
| ~920 | O-H bend (Carboxylic Acid) | Medium | Broad out-of-plane bend characteristic of the carboxylic acid dimer.[8] |
Mass Spectrometry (MS): Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure. In Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-250).
The molecular formula is C₉H₁₃NO₂. The molecular weight is 167.21 g/mol .
-
Molecular Ion (M⁺˙): An ion at m/z = 167 is expected. For aliphatic carboxylic acids, this peak may be of low intensity or absent altogether.[11]
-
Key Fragmentation Pathways: The structure of this compound allows for several predictable fragmentation patterns, most notably the McLafferty rearrangement and alpha-cleavages around the carbonyl group.
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 167 | [C₉H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [C₆H₇NO₂]⁺˙ | McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen. Involves the transfer of a hydrogen from C9 to the carbonyl oxygen, followed by cleavage to eliminate a neutral propene molecule. This fragment is often the base peak.[4][12][13] |
| 124 | [C₆H₆NO₂]⁺ | Alpha-Cleavage: Loss of the propyl radical (•CH₂CH₂CH₃) from the α-carbon (C7). |
| 122 | [C₈H₁₂N]⁺ | Alpha-Cleavage: Loss of the carboxyl radical (•COOH). |
| 67 | [C₄H₅N]⁺˙ | Pyrrole Cation: Represents the stable pyrrole ring after cleavage of the C-N bond. |
| 45 | [COOH]⁺ | Carboxyl Cation: A common fragment for carboxylic acids, though often of lower intensity.[12] |
Conclusion: A Unified Spectroscopic Signature
The structural elucidation of this compound is definitively achieved through the congruent application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework, confirming the N-substitution on the pyrrole ring and the structure of the pentanoic acid side chain. The IR spectrum offers rapid and decisive confirmation of the key carboxylic acid and aromatic functional groups, with the broad O-H stretch being particularly diagnostic. Finally, mass spectrometry confirms the molecular weight and provides structural validation through predictable and characteristic fragmentation patterns, such as the McLafferty rearrangement. Together, these techniques provide a unique and robust spectroscopic fingerprint, ensuring the identity and integrity of the molecule for any subsequent scientific endeavor.
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"biological activity screening of 2-(1H-pyrrol-1-yl)pentanoic acid"
An In-Depth Technical Guide to the Biological Activity Screening of 2-(1H-pyrrol-1-yl)pentanoic acid
Foreword: A Strategic Approach to Unveiling Bioactivity
In drug discovery, the journey from a novel chemical entity to a potential therapeutic lead is one of systematic investigation. The molecule at the center of this guide, this compound, represents a starting point—a scaffold with untapped potential. This document is not merely a collection of protocols; it is a strategic blueprint for the comprehensive biological characterization of this and similar novel compounds. As a Senior Application Scientist, my objective is to provide not just the 'how,' but the critical 'why' behind each experimental decision, ensuring a scientifically rigorous and efficient screening cascade. We will proceed with the assumption that this molecule is a new chemical entity, and our goal is to cast a wide yet intelligent net to uncover its biological function.
Part 1: Foundational Characterization and In Silico Assessment
Before embarking on extensive and resource-intensive wet-lab screening, a foundational understanding of the molecule's physicochemical properties is paramount. These properties govern its behavior in biological systems, influencing everything from solubility in assay buffers to its ability to cross cell membranes.[1][2][3][4]
Physicochemical Profiling:
The structure of this compound—featuring a pyrrole ring linked to a pentanoic acid chain—suggests a molecule with moderate lipophilicity and a potential for ionization due to the carboxylic acid group.[3][4] An initial assessment should involve determining the following parameters:
-
Solubility: Determined in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO). This is critical for preparing stock solutions and ensuring the compound does not precipitate in assays.
-
Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a key predictor of membrane permeability and potential for off-target effects.[5] A calculated LogP (cLogP) can provide an initial estimate.
-
Molecular Weight (MW): For this compound, the MW is approximately 167.19 Da. This small size is generally favorable for oral bioavailability.[1]
-
pKa: The ionization constant of the carboxylic acid will determine the charge state of the molecule at physiological pH, which significantly impacts its interaction with targets and its permeability.[3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Implication for Screening |
| Molecular Weight (Da) | ~167.19 | Excellent; falls within the "rule of five" for drug-likeness, suggesting good potential for absorption.[1] |
| cLogP | 1.5 - 2.5 (Estimated) | Moderate lipophilicity; may allow for cell membrane permeability without excessive non-specific binding. |
| pKa | 4.0 - 5.0 (Estimated) | Primarily ionized (anionic) at physiological pH 7.4, which may favor solubility but could limit passive diffusion.[3] |
| Hydrogen Bond Donors | 1 | Favorable for membrane permeability.[2] |
| Hydrogen Bond Acceptors | 2 | Favorable for membrane permeability.[2] |
| Polar Surface Area (PSA) | ~50 Ų (Estimated) | Below the typical 140 Ų threshold, suggesting good potential for oral bioavailability.[5] |
This initial profile suggests a molecule with favorable drug-like properties, justifying a comprehensive screening campaign. The anionic nature at physiological pH guides our initial assay choices, favoring targets accessible on the cell surface or utilizing transport mechanisms.
Part 2: The Screening Cascade: A Multi-Tiered Strategy
A tiered approach is the most efficient method for screening, starting with broad, cost-effective assays and progressing to more specific and complex investigations for promising "hits."
Caption: A tiered workflow for biological activity screening.
Tier 1: Foundational Cytotoxicity Assessment
The first critical question for any novel compound is its effect on cell viability. A compound that is broadly cytotoxic at low concentrations is generally a poor candidate for therapeutic development (unless intended as a cytotoxic agent for oncology). We employ orthogonal assays to minimize artifacts and gain a more complete picture of potential toxicity.[6][7]
Protocol 1: MTT Assay for Metabolic Viability
This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic activity of the cell population.[8][9]
-
Cell Plating: Seed a relevant cell line (e.g., HEK293 for general screening, or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium, typically from 100 µM down to 10 nM. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl mixture) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[6][7]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing diaphorase and a tetrazolium salt) to the supernatant samples according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 10-30 minutes at room temperature, protected from light. The reaction produces a colored formazan product. Measure the absorbance at ~490 nm.
-
Analysis: Include controls for maximum LDH release (cells lysed with detergent) to calculate cytotoxicity as a percentage.[7]
A compound is considered non-cytotoxic if it shows >80% viability in both assays at the concentrations planned for subsequent screening (typically 1-10 µM).
Tier 2: Broad-Spectrum Target-Class Profiling
Assuming the compound is not broadly cytotoxic, we proceed to screen against the largest and most successfully drugged target families. This phase aims to identify potential biological activities that can be further investigated.
1. G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[11] Screening should cover the main signaling pathways: Gs (cAMP increase), Gi (cAMP decrease), and Gq (calcium mobilization).[11]
-
Rationale: The compound's anionic charge at physiological pH makes cell-surface receptors like GPCRs highly plausible targets.
-
Methodology: Cell-based reporter assays are ideal for high-throughput screening (HTS).[12][13] For Gq-coupled receptors, a calcium mobilization assay using a fluorescent indicator is a direct and robust method.[14] For Gs and Gi pathways, cAMP assays are the standard.
Protocol 3: Calcium Mobilization Assay for Gq-Coupled GPCRs
-
Cell Line: Use a cell line stably expressing a promiscuous G-protein like Gα16 or a specific Gq-coupled receptor of interest.[14]
-
Loading: Plate cells in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a commercially available kit) for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add this compound (typically at 1-10 µM) and immediately begin measuring fluorescence intensity over time (e.g., for 2-3 minutes).
-
Agonist/Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist for the receptor.
-
Data Analysis: An increase in fluorescence indicates an agonist effect (calcium release). A reduction in the agonist-induced signal indicates an antagonist effect.
2. Ion Channels
Ion channels are critical for regulating a vast range of physiological processes and are established drug targets.[15][16] Given their importance in both efficacy and safety pharmacology (e.g., hERG cardiotoxicity), early profiling is essential.[17]
-
Rationale: The small size and charge of the compound could allow it to interact with the pores or allosteric sites of various ion channels.
-
Methodology: High-throughput screening can be performed using fluorescence-based assays that measure changes in membrane potential or ion flux (e.g., thallium flux for potassium channels).[15][18] Automated patch-clamp electrophysiology provides higher-quality data but is typically used for secondary screening.[16]
3. Kinases
The human kinome represents a large and critical class of enzymes involved in cell signaling. Kinase inhibitors are a major focus of modern drug discovery, particularly in oncology.[19]
-
Rationale: While perhaps less likely for a small carboxylic acid, screening against a broad kinase panel is a standard part of comprehensive profiling to uncover unexpected activities or potential off-target effects.
-
Methodology: Biochemical assays are the most common format for large-scale kinase screening. These assays measure the phosphorylation of a substrate by a purified kinase enzyme.[20] Technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are widely used.[21]
Protocol 4: General Kinase Activity Assay (TR-FRET format)
-
Reaction Setup: In a 384-well plate, add the purified kinase, a fluorescently labeled peptide substrate, and the test compound (e.g., at 10 µM).
-
Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Measurement: After another incubation period, read the plate on a TR-FRET-capable reader. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Analysis: Calculate the percent inhibition of kinase activity relative to a DMSO control.
4. Nuclear Receptors
Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes.[22]
-
Rationale: Although the compound's charge might limit passive diffusion into the cell and nucleus, active transport cannot be ruled out. Screening provides data on potential endocrine-disrupting activities.
-
Methodology: Cell-based reporter gene assays are the gold standard for screening nuclear receptor modulators.[23][24] These assays use a cell line engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of that receptor's response element.[25]
5. Antimicrobial Activity
The pyrrole moiety is present in some natural products with antimicrobial properties. Therefore, a basic screen for antibacterial and antifungal activity is warranted.
-
Rationale: The structural features of the compound merit investigation against a panel of common pathogens.
-
Methodology: The Minimum Inhibitory Concentration (MIC) assay is a straightforward and universally accepted method to determine the lowest concentration of an antimicrobial agent that prevents visible microbial growth.[26][27] The Minimum Bactericidal Concentration (MBC) can then be determined as a follow-up.[28][29][30]
Protocol 5: Broth Microdilution MIC Assay
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria).[26]
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (microbial growth).[27]
Part 3: Hit Validation and Preliminary Mechanistic Studies
Any "hit" identified in Tier 2 screening requires rigorous validation. A hit is typically defined as a compound that shows a statistically significant and reproducible effect in a primary assay (e.g., >50% inhibition or activation at 10 µM).
1. Dose-Response Analysis
The first step in hit validation is to confirm the activity and determine the potency of the compound by generating a dose-response curve.
-
Methodology: The compound is tested over a wider range of concentrations (e.g., 10-point, 3-fold serial dilution) in the primary assay. The resulting data is fitted to a four-parameter logistic equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators). A clear sigmoidal curve is indicative of a specific biological effect.
2. Mechanism of Action (MOA) Studies
For validated hits, particularly those from enzyme assays, understanding the mechanism of inhibition is a critical next step.[31]
-
Rationale: Determining whether an inhibitor is competitive, non-competitive, or uncompetitive provides crucial information for lead optimization.[32]
-
Methodology: For an enzyme hit, kinetic studies are performed by measuring the enzyme's reaction rate at various concentrations of both the substrate and the inhibitor.[33][34][35] The data is then visualized using a double-reciprocal plot (Lineweaver-Burk plot) to elucidate the mechanism.[32]
Caption: Hypothetical GPCR signaling pathway inhibited by the test compound.
3. Preliminary In Vivo Toxicity and Efficacy Models
Early assessment of a compound's effects in a whole organism is invaluable. Models like zebrafish (Danio rerio) and nematode worms (Caenorhabditis elegans) offer a high-throughput, cost-effective alternative to mammalian models for initial toxicity and efficacy screening.[36][37]
-
Rationale: These models provide insights into a compound's bioavailability, toxicity to developing organisms (teratogenicity), and potential effects on complex biological systems that cannot be recapitulated in vitro.[38][39]
-
Methodology: Zebrafish embryos are particularly useful for observing developmental toxicity.[40] Embryos are arrayed in 96-well plates and exposed to the compound. Phenotypic endpoints such as mortality, hatching rate, and morphological defects (e.g., cardiac edema, spinal curvature) are monitored over 96 hours.[40]
Part 4: Data Analysis and Interpretation in High-Throughput Screening
The large datasets generated from HTS require robust statistical analysis to ensure that hits are real and not artifacts.[41][42][43]
-
Data Normalization: Raw data from each plate should be normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability.[44] The percent inhibition or percent activation relative to these controls is a common metric.
-
Quality Control: The quality of each assay plate is assessed using statistical parameters like the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence in the results.
-
Hit Selection: A "hit" is typically defined based on a threshold, often a value greater than three standard deviations from the mean of the negative controls (DMSO wells).[44] Reproducibility across replicate experiments is mandatory.
-
Curve Fitting: For dose-response data, non-linear regression using a four-parameter logistic model is used to accurately determine IC₅₀/EC₅₀ values.[42]
Conclusion
This guide outlines a comprehensive and logical framework for the biological activity screening of a novel compound, this compound. By starting with foundational physicochemical and cytotoxicity profiling and moving through a tiered cascade of broad target-class screening and subsequent hit validation, this strategy maximizes the potential for discovering meaningful biological activity while efficiently managing resources. The key to success lies not in simply running assays, but in making informed decisions based on the emerging data at each stage of the process, ultimately guiding the journey of a promising molecule from the benchtop toward a potential therapeutic application.
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A Technical Guide to the In Vitro Cytotoxicity Profiling of 2-(1H-pyrrol-1-yl)pentanoic Acid
Executive Summary
The discovery and development of novel therapeutic agents is a cornerstone of modern medicine, requiring rigorous evaluation of both efficacy and safety.[1] The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including those with demonstrated anticancer properties.[2][3][4][5] This guide focuses on 2-(1H-pyrrol-1-yl)pentanoic acid, a novel chemical entity (NCE) whose cytotoxic profile is currently uncharacterized. Assessing the in vitro cytotoxicity of such a compound is a critical first step in the drug discovery pipeline, providing essential data on its potential as a therapeutic agent and its concentration-dependent toxic effects on living cells.[6][7]
This document, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, tiered experimental strategy for the systematic in vitro characterization of this compound. We move beyond simple protocol recitation to explain the causal logic behind the experimental design, ensuring a self-validating and robust approach. The workflow progresses from foundational viability screening to confirm cytotoxic activity, through orthogonal assessment of membrane integrity, and finally to the initial elucidation of the cell death mechanism. By following this structured approach, researchers can generate a robust, reliable, and interpretable dataset to inform decisions on the future development of this promising compound.
Part 1: Foundational Viability Assessment via Metabolic Competence
Scientific Rationale
The initial and most fundamental question is whether this compound impacts cell survival and, if so, at what concentration. The most common method to answer this is through a metabolic assay, which measures the overall health and enzymatic activity of the cell population.[1][8] A reduction in metabolic activity is a strong indicator of either cell death or the cessation of proliferation. The primary endpoint of this initial screen is the determination of the half-maximal inhibitory concentration (IC₅₀) , a key metric of a compound's potency that quantifies the concentration required to reduce cell viability by 50%.[6][7]
Primary Screening Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[9] Its principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase. This conversion is only possible in metabolically active, viable cells.[9][10] The resulting formazan crystals are solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.[10][11]
-
Cell Line Selection: To gain initial insights into potential selectivity, it is crucial to test the compound on both a cancerous and a non-cancerous cell line.[1]
-
Cancer Line: HeLa (human cervical adenocarcinoma) is a widely used, highly proliferative, and robust cell line suitable for initial screening.
-
Non-Cancerous Line: HEK293 (human embryonic kidney) cells serve as a control to assess baseline toxicity against non-malignant cells. A higher IC₅₀ in HEK293 compared to HeLa would suggest cancer cell-specific cytotoxicity, a highly desirable trait.[8]
-
-
Controls for Assay Integrity:
-
Untreated Control: Cells incubated with culture medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a well-characterized cytotoxic drug (e.g., Doxorubicin) to confirm the assay is performing as expected.[6]
-
-
Cell Seeding: Trypsinize and count cells. Seed 7,500 cells per well (in 100 µL of complete culture medium) into a 96-well flat-bottom plate and incubate overnight (37°C, 5% CO₂).[10]
-
Compound Preparation & Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform a serial dilution in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the respective compound concentrations (in triplicate). Include wells for untreated, vehicle, and positive controls.
-
Incubation: Incubate the plate for a standard exposure time, typically 48 hours, at 37°C in a CO₂ incubator.[7]
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[10] Add 20 µL of this solution to each well (final concentration ~0.5 mg/mL) and incubate for 3.5-4 hours at 37°C.[10][12] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals.[10] Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[10]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[10] Measure the absorbance (Optical Density, OD) at 570 nm or 590 nm using a microplate reader.[10] A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[10][11]
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
|---|---|---|---|---|
| HeLa | Cervical Adenocarcinoma | 48 | [Insert Value] | [Calculate Value] |
| HEK293 | Non-Cancerous Kidney | 48 | [Insert Value] | - |
| Doxorubicin | (Positive Control) | 48 | [Insert Value] | [Calculate Value] |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells.
Part 2: Orthogonal Confirmation via Membrane Integrity Assay
Scientific Rationale
Relying on a single assay type can sometimes be misleading. For instance, a compound might interfere with mitochondrial function without directly killing the cell, which would still produce a positive result in the MTT assay. Therefore, it is imperative to confirm cytotoxicity using an orthogonal method that relies on a different biological principle. The Lactate Dehydrogenase (LDH) release assay is an excellent confirmatory test as it measures cell death via the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][13][14]
Confirmatory Assay: Lactate Dehydrogenase (LDH) Release Assay
LDH is a stable cytosolic enzyme present in most cell types.[14] When the plasma membrane is compromised, LDH is rapidly released into the surrounding culture medium.[15] The assay quantifies the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[13][15] The amount of color produced is proportional to the amount of LDH released, and thus to the number of lysed cells.[15]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol exactly, using an identical sister plate to allow for direct comparison of results.
-
Control Preparation: On the same plate, prepare the following controls (in triplicate):
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in a kit) for 45 minutes before supernatant collection.[16] This represents 100% cell death.
-
Culture Medium Background: Wells with medium but no cells.
-
-
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate (e.g., at 500 x g for 5 minutes) to pellet any floating cells.
-
Carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[6][16]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing an assay buffer and substrate).[15][16]
-
Add 50 µL of the reaction mixture to each well containing the supernatant. Mix gently by tapping or using an orbital shaker.[13][16]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Add 50 µL of Stop Solution (if required by the kit) to each well.[16]
-
Measure the absorbance at 490 nm (with a 680 nm reference wavelength) using a microplate reader.[16]
-
Data Analysis:
-
Subtract the background absorbance (culture medium and 680 nm reference) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
-
Table 2: Hypothetical LDH Release Induced by this compound
| Concentration (µM) | % Cytotoxicity (HeLa) ± SD | % Cytotoxicity (HEK293) ± SD |
|---|---|---|
| 0.1 | [Insert Value] | [Insert Value] |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
Part 3: Mechanistic Insight via Apoptosis Assay
Scientific Rationale
After confirming that this compound is indeed cytotoxic, the next logical question is how it induces cell death. Apoptosis, or programmed cell death, is a highly regulated process and a common mechanism of action for many anticancer drugs.[7] A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases. Specifically, caspase-3 and caspase-7 are the primary "executioner" caspases that cleave cellular substrates, leading to the dismantling of the cell.[17][18] Measuring the activity of these caspases provides direct evidence of apoptosis induction.[19]
Mechanistic Assay: Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for detecting caspase-3 and -7 activity.[20] The assay reagent contains a pro-luminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[20] In apoptotic cells, active caspase-3/7 cleaves this substrate, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3 and -7.[20] The "add-mix-measure" format makes it ideal for high-throughput analysis.[20]
-
Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence assays. Treat cells with this compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Controls: Include an untreated control, a vehicle control, and a positive control known to induce apoptosis (e.g., Staurosporine or Camptothecin).[18]
-
Incubation: Incubate for a shorter period appropriate for detecting apoptosis, typically 12, 24, or 48 hours. A time-course experiment is recommended.
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[19]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the fold-change in caspase activity relative to the untreated control.
-
Plot the fold-change against compound concentration and time point.
-
Table 3: Hypothetical Caspase-3/7 Activation by this compound in HeLa Cells
| Treatment | Concentration (µM) | Time (h) | Fold Change in Luminescence (vs. Untreated) ± SD |
|---|---|---|---|
| Compound | 0.5x IC₅₀ | 24 | [Insert Value] |
| Compound | 1x IC₅₀ | 24 | [Insert Value] |
| Compound | 2x IC₅₀ | 24 | [Insert Value] |
| Staurosporine | 1 | 24 | [Insert Value] |
A positive result in the MTT assay, confirmed by the LDH assay, establishes the compound's cytotoxic potential. A subsequent increase in caspase-3/7 activity strongly suggests that this cytotoxicity is mediated, at least in part, through the induction of apoptosis. This foundational dataset is critical for making informed decisions. If this compound demonstrates potent and selective cytotoxicity via apoptosis, it warrants further investigation. Future steps could include screening against a broader panel of cancer cell lines, exploring other hallmarks of apoptosis (e.g., Annexin V staining for phosphatidylserine externalization), and advancing to more complex 3D in vitro models before considering preclinical in vivo studies. [7]
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Navigating the Unknown: A Framework for the Preliminary Pharmacological Profiling of 2-(1H-pyrrol-1-yl)pentanoic acid
Disclaimer: As of January 2026, a comprehensive pharmacological profile for the specific chemical entity 2-(1H-pyrrol-1-yl)pentanoic acid is not available in the public domain. This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the systematic approach to establishing such a profile for a novel compound of this nature. The methodologies and strategies outlined herein are based on established principles of preclinical drug discovery and the known biological activities of structurally related pyrrole-containing compounds.
Introduction: The Therapeutic Potential of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] Derivatives of pyrrole have demonstrated activities including antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1] The presence of both a carboxylic acid and a pyrrole moiety in this compound suggests the potential for diverse biological interactions and a compelling rationale for its pharmacological investigation. This guide provides a roadmap for the systematic evaluation of this novel chemical entity (NCE), from initial in vitro characterization to in vivo proof-of-concept studies.
Phase 1: Foundational In Vitro Profiling
The initial phase of pharmacological profiling focuses on a broad, high-throughput in vitro screening approach to identify potential biological activities and liabilities.[2][3] This stage is critical for generating initial hypotheses about the compound's mechanism of action and for making early go/no-go decisions.[4]
Primary Target and Off-Target Screening
Given the structural alerts within this compound, a tiered screening approach is recommended. An initial broad panel of assays will help to cast a wide net for potential activities.
Experimental Protocol: High-Throughput Screening (HTS)
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Miniaturization: Utilize 384- or 1536-well microplates to minimize reagent consumption.
-
Assay Panels: Screen the compound against a diverse panel of receptors, enzymes, ion channels, and transporters. Commercially available panels can provide broad coverage.
-
Data Acquisition: Employ automated plate readers to measure assay-specific endpoints (e.g., fluorescence, luminescence, absorbance).
-
Hit Identification: Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation at a specific concentration).
Table 1: Illustrative Primary Screening Panel and Hypothetical Outcomes
| Target Class | Representative Assays | Rationale for Inclusion | Hypothetical Outcome for this compound |
| Enzymes | Kinase panel (e.g., 96-well radiometric or fluorescence-based assays) | Pyrrole derivatives are known kinase inhibitors. | Moderate inhibition of a specific kinase (e.g., >60% at 10 µM) |
| Cyclooxygenase (COX-1/COX-2) assays | Potential anti-inflammatory activity. | Selective inhibition of COX-2 over COX-1. | |
| Aldose reductase inhibition assay | Some pyrrole derivatives show this activity. | Weak to no inhibition. | |
| Receptors | GPCR binding assays (e.g., radioligand binding) | Broad screening for CNS or other systemic effects. | No significant binding to a panel of common GPCRs. |
| Ion Channels | hERG channel patch-clamp assay | Critical for early cardiac safety assessment. | IC50 > 30 µM, indicating low risk of QT prolongation. |
Causality Behind Experimental Choices: The initial broad screening is designed to be hypothesis-generating. By testing against a wide range of targets, we can uncover unexpected activities and potential safety concerns early in the discovery process.[5] The inclusion of the hERG assay is a mandatory early step to de-risk for cardiotoxicity.[1]
Cellular Phenotypic Screening
Parallel to target-based screening, evaluating the compound's effect on cellular phenotypes can provide valuable insights into its mechanism of action.[6]
Experimental Protocol: High-Content Imaging (HCI)
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines, primary neurons) in optically clear microplates.
-
Compound Treatment: Treat cells with a concentration range of this compound.
-
Staining: Use a cocktail of fluorescent dyes to label various cellular compartments (e.g., nucleus, mitochondria, cytoskeleton).[6]
-
Image Acquisition: Utilize an automated high-content imaging system to capture multi-channel fluorescence images.
-
Image Analysis: Employ image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential).
Table 2: Hypothetical High-Content Imaging Phenotypic Profile
| Cell Line | Phenotypic Readout | Observed Effect | Potential Implication |
| A549 (Lung Carcinoma) | Decreased cell proliferation | Antiproliferative activity | Potential anticancer application |
| Increased nuclear condensation | Induction of apoptosis | Cytotoxic mechanism of action | |
| Primary Cortical Neurons | No change in cell viability | Lack of overt neurotoxicity | Favorable for CNS applications |
Visualization of the In Vitro Screening Workflow
Caption: High-level workflow for the initial in vitro characterization of a novel compound.
Phase 2: Elucidating the Mechanism of Action and ADME/Tox Properties
Following the identification of promising activities in Phase 1, the focus shifts to more detailed mechanistic studies and the evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicology (ADME/Tox) properties.[7][8][9]
Mechanism of Action (MoA) Studies
Based on the initial screening results, a series of focused assays will be conducted to elucidate the compound's MoA. For example, if kinase inhibition was observed, the following steps would be taken:
-
IC50 Determination: A dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50) against the target kinase.
-
Selectivity Profiling: The compound will be tested against a panel of related kinases to assess its selectivity.
-
Cellular Target Engagement: Assays such as cellular thermal shift assays (CETSA) or NanoBRET can be used to confirm that the compound interacts with its target in a cellular context.
In Vitro ADME/Tox Profiling
A critical aspect of preclinical development is the early assessment of a compound's drug-like properties.[7][10]
Table 3: Key In Vitro ADME/Tox Assays
| Parameter | Assay | Rationale |
| Absorption | Caco-2 permeability assay | Predicts intestinal absorption. |
| Distribution | Plasma protein binding assay | Determines the fraction of free, pharmacologically active compound. |
| Metabolism | Liver microsome stability assay | Assesses metabolic stability and potential for drug-drug interactions. |
| Cytochrome P450 (CYP) inhibition assay | Identifies potential for inhibition of major drug-metabolizing enzymes. | |
| Toxicity | Cytotoxicity assays (e.g., MTT, LDH) in various cell lines | Evaluates general cellular toxicity.[11] |
| Genotoxicity assays (e.g., Ames test, micronucleus assay) | Assesses the potential for DNA damage. |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Grow Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Compound Application: Add this compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to predict in vivo absorption.
Visualization of the ADME/Tox Assessment Funnel
Caption: Tiered approach to in vitro ADME/Tox profiling.
Phase 3: In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and safety in a whole-organism context.[12][13][14]
Pharmacokinetic (PK) Studies
The primary goal of early PK studies is to understand how the drug is absorbed, distributed, metabolized, and eliminated in a living animal.[12][15]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats).
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-dose.[12]
-
Plasma Analysis: Separate plasma and quantify the concentration of the parent drug and any major metabolites using LC-MS/MS.
-
PK Parameter Calculation: Use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Table 4: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (h) | 0.1 | 1.0 |
| t1/2 (h) | 2.5 | 3.0 |
| AUC (ng*h/mL) | 1200 | 3200 |
| Bioavailability (%) | N/A | 26.7 |
In Vivo Efficacy (Pharmacodynamic) Studies
Based on the in vitro activity, an appropriate in vivo model of disease will be selected to evaluate the therapeutic potential of this compound. For example, if the compound showed antiproliferative activity against lung cancer cells, a xenograft mouse model would be appropriate.
Experimental Protocol: Xenograft Efficacy Study
-
Tumor Implantation: Implant human lung cancer cells (e.g., A549) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound at various doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, collect tumors for biomarker analysis (e.g., immunohistochemistry for proliferation markers).
Phase 4: Safety Pharmacology and Toxicology
Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems.[1][16] These studies are required by regulatory agencies before a new drug can be tested in humans.[4][17][18]
Table 5: Core Battery of Safety Pharmacology Studies
| System | Key Parameters Assessed | In Vivo Model |
| Central Nervous System | Behavior, motor activity, coordination, body temperature | Irwin test in rats |
| Cardiovascular System | Blood pressure, heart rate, ECG | Telemetered conscious dogs or monkeys |
| Respiratory System | Respiratory rate, tidal volume, hemoglobin oxygen saturation | Whole-body plethysmography in rats |
Conclusion: Synthesizing a Preliminary Pharmacological Profile
The successful execution of the studies outlined in this guide will yield a comprehensive preliminary pharmacological profile of this compound. This profile will encompass its primary biological activity, mechanism of action, pharmacokinetic properties, and a preliminary safety assessment. This data-driven approach is essential for making informed decisions about the continued development of this novel chemical entity and for designing future clinical studies.
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An In-Depth Technical Guide to Investigating the Mechanism of Action for 2-(1H-pyrrol-1-yl)pentanoic acid
Abstract
This document provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action (MoA) of the novel chemical entity 2-(1H-pyrrol-1-yl)pentanoic acid. Given the absence of published biological data for this specific molecule, this guide leverages a first-principles approach based on structural analogy and established pharmacological precedents for its core motifs: the pyrrole ring and the α-substituted carboxylic acid. We present three primary, testable hypotheses—Cyclooxygenase (COX) Inhibition, Protein Kinase Inhibition, and Lipid Signaling Modulation. For each hypothesis, we provide a detailed scientific rationale, a tiered experimental validation workflow, and representative protocols. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing novel chemical entities where direct evidence is not yet available.
Introduction and Structural Analysis
The compound this compound is a unique hybrid structure combining a five-membered aromatic heterocycle (pyrrole) with a short-chain fatty acid analog (pentanoic acid). The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The carboxylic acid moiety, particularly at the alpha position relative to a substituent, is a classic feature of many enzyme inhibitors.[5][6]
Structural Features of this compound:
-
Pyrrole Moiety: An aromatic, electron-rich heterocycle capable of engaging in π-π stacking and hydrogen bonding (as an acceptor). It is a core component of bioactive molecules targeting enzymes and receptors.[7][8]
-
Carboxylic Acid Group: An acidic functional group that can participate in hydrogen bonding and ionic interactions, often serving as a critical anchor to the active site of enzymes.
-
Alpha-Chiral Center: The carbon atom to which both the pyrrole and the carboxyl group are attached is a chiral center. This implies that enantiomers of the compound may exhibit different pharmacological activities and potencies.
-
Pentanoic Acid Backbone: Provides a lipophilic character that influences solubility, membrane permeability, and potential interactions with hydrophobic pockets in protein targets.
The confluence of these features suggests several plausible biological targets. This guide will now explore the most compelling hypotheses and outline a rigorous, efficient path to their experimental validation.
Hypothesis I: Cyclooxygenase (COX) Pathway Inhibition
Scientific Rationale
The structural resemblance of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) forms the basis of our primary hypothesis. Many classic NSAIDs are acidic compounds (e.g., ibuprofen, diclofenac) that function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Furthermore, numerous pyrrole-containing compounds have demonstrated potent anti-inflammatory properties, with some acting through the inhibition of COX activity.[8] Specifically, 1,5-diarylpyrrole scaffolds have shown a high affinity for the COX-2 active site.[8] The combination of the acidic carboxylate "warhead" and the pyrrole ring in the target molecule makes COX enzymes highly probable targets.
Proposed Experimental Workflow
A tiered approach is recommended to efficiently test this hypothesis, moving from broad screening to specific cellular confirmation.
Caption: Experimental workflow for validating the COX inhibition hypothesis.
Detailed Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol provides a standardized method for assessing the direct inhibitory effect of this compound on purified COX-2 enzyme.
Objective: To determine the percent inhibition of COX-2 activity by the test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorometric probe
-
Heme cofactor
-
Test compound stock solution (in DMSO)
-
Known COX-2 inhibitor (e.g., Celecoxib) as positive control
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/590 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Dilute the test compound and positive control to the desired screening concentration (e.g., 10 µM) in COX reaction buffer. Ensure the final DMSO concentration is ≤1% in all wells.
-
Assay Plate Setup:
-
Blank wells: Add 80 µL of reaction buffer.
-
Control wells (100% activity): Add 70 µL of reaction buffer and 10 µL of DMSO vehicle.
-
Positive Control wells: Add 70 µL of reaction buffer and 10 µL of Celecoxib solution.
-
Test Compound wells: Add 70 µL of reaction buffer and 10 µL of the test compound solution.
-
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to all wells except the blank. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the ADHP probe to all wells.
-
Kinetic Reading: Immediately place the plate in the microplate reader pre-set to 37°C. Measure fluorescence every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Control))
-
Hypothesis II: Protein Kinase Inhibition
Scientific Rationale
The pyrrole ring is a cornerstone of many Type I and Type II protein kinase inhibitors, including the FDA-approved drug Sunitinib, which targets multiple receptor tyrosine kinases like VEGFR and PDGFR.[4][7] These inhibitors typically occupy the ATP-binding pocket of the kinase domain. The pyrrole scaffold provides key hydrogen bonding and hydrophobic interactions necessary for high-affinity binding. While this compound is structurally simpler than many known kinase inhibitors, its core motif is sufficiently relevant to warrant investigation against a broad panel of kinases.
Proposed Experimental Workflow
A discovery-funnel approach is most effective for identifying potential kinase targets.
Caption: Tiered screening cascade for identifying protein kinase targets.
Hypothesis III: Lipid Signaling Modulation
Scientific Rationale
As a structural analog of a fatty acid, the compound could plausibly interact with pathways involved in lipid metabolism and signaling. Two key target classes stand out:
-
Enzymes of the Endocannabinoid System: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades anandamide. Inhibitors of FAAH often contain a lipophilic tail and an electrophilic head group that interacts with the catalytic serine. The structure of this compound could potentially fit within the FAAH active site.
-
Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs - α, γ, δ) are ligand-activated transcription factors that are master regulators of lipid and glucose metabolism. They are activated by endogenous fatty acids and their derivatives. The compound's structure makes it a candidate ligand for these receptors.
Proposed Experimental Workflow
Parallel screening against these two target classes would be an efficient starting point.
Caption: Parallel screening strategy for lipid signaling pathway targets.
Summary and Integrated Strategy
The characterization of a novel compound like this compound requires a logical, hypothesis-driven approach. Based on its structural components, the most plausible mechanisms of action involve inhibition of COX enzymes, modulation of protein kinases, or interference with lipid signaling pathways. We recommend an initial broad screening phase that includes a COX-1/COX-2 enzyme assay, a representative kinase panel, and key lipid pathway targets (FAAH, PPARs). Positive hits from this initial screen should then be pursued through the detailed, tiered validation workflows outlined in this guide to confirm the target, quantify potency, and verify the mechanism in a relevant cellular context. This systematic process provides a robust and resource-efficient path to uncovering the pharmacological identity of this promising chemical entity.
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Hering, T., et al. (2019). Photoredox Alkenylation of Carboxylic Acids and Peptides: Synthesis of Covalent Enzyme Inhibitors. The Journal of Organic Chemistry, 84(2), 885-896. [Link]
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Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Journal of Inflammation Research, 16, 3811-3826. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 2-(1H-pyrrol-1-yl)pentanoic Acid Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2-(1H-pyrrol-1-yl)pentanoic acid and its derivatives. Pyrrole-containing carboxylic acids are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory properties as potential COX-2 inhibitors.[1][2] This guide details two primary, robust synthetic strategies: the direct N-alkylation of pyrrole with a pentanoate derivative and the construction of the pyrrole ring via the Paal-Knorr synthesis. We will explore the mechanistic underpinnings of each approach, provide detailed, step-by-step laboratory protocols, and discuss methods for purification and characterization, offering a practical framework for the successful synthesis of these valuable compounds.
Introduction: The Significance of Pyrrole-Carboxylic Acid Scaffolds
The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that is a core structural component in numerous natural products and pharmaceutically active compounds, including atorvastatin and ketorolac.[3] The incorporation of a carboxylic acid moiety, particularly on an alkyl chain attached to the pyrrole nitrogen, creates compounds with significant therapeutic potential.[3] Specifically, N-pyrrolylcarboxylic acids have been investigated for their potent anti-inflammatory activity.[1] The synthesis of this compound derivatives, therefore, represents a key process for generating novel molecular entities for drug discovery and development. This guide provides field-proven methodologies to achieve this synthesis efficiently and reliably.
Core Synthetic Strategies: A Mechanistic Overview
Two principal retrosynthetic pathways are commonly employed for the synthesis of the target scaffold. The choice between them often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.
Strategy A: N-Alkylation of Pyrrole This is a direct and highly effective method that involves forming the C-N bond between a pre-formed pyrrole ring and a suitable pentanoate electrophile. The reaction proceeds via a nucleophilic substitution mechanism. The pyrrole nitrogen, while not strongly basic, can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form the highly nucleophilic pyrrolide anion. This anion then attacks an alkyl halide, such as an α-bromo pentanoate ester. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.[4][5]
Strategy B: Paal-Knorr Pyrrole Synthesis This classical and versatile method constructs the pyrrole ring itself.[6][7] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9] For the synthesis of this compound, the primary amine would be 2-aminopentanoic acid (or its corresponding ester). The reaction is typically catalyzed by a weak acid and proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring.[6][8] This method is particularly advantageous when substituted pyrroles are desired, as the substitution pattern can be dictated by the choice of the 1,4-dicarbonyl precursor.[10]
Visualized Synthetic Workflows
Diagram 1: N-Alkylation Strategy
Caption: Workflow for Paal-Knorr pyrrole synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)pentanoate via N-Alkylation
This protocol describes the N-alkylation of pyrrole with ethyl 2-bromopentanoate.
Materials:
-
Pyrrole (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl 2-bromopentanoate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Base Preparation: Suspend sodium hydride (1.0 eq) in anhydrous DMF.
-
Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Add freshly distilled pyrrole (1.0 eq) dropwise via syringe. Causality Note: This exothermic reaction generates hydrogen gas; slow addition is crucial for safety and temperature control. The formation of the sodium pyrrolide salt is visually indicated by the cessation of gas evolution.
-
Alkylation: Once gas evolution ceases, add ethyl 2-bromopentanoate (1.0 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.
Characterization (Expected):
-
¹H NMR: Signals corresponding to the pyrrole protons (triplets around 6.7 and 6.1 ppm), the α-proton of the pentanoate chain (a triplet), and the ethyl ester protons.
-
IR (Infrared Spectroscopy): A strong carbonyl stretch (C=O) for the ester at ~1740 cm⁻¹. [11]
Protocol 2: Saponification to this compound
This protocol describes the hydrolysis of the ester product from Protocol 1.
Materials:
-
Ethyl 2-(1H-pyrrol-1-yl)pentanoate
-
Sodium hydroxide (NaOH)
-
Ethanol, Water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the ester (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Hydrolysis: Add a solution of NaOH (1.5 eq) in water. Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC. Trustworthiness Note: Using an excess of NaOH ensures the reaction goes to completion, as saponification is irreversible.[4]
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of 2M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the product from the acidic aqueous solution three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.
-
Purification (Optional): If necessary, the product can be recrystallized (e.g., from a hexane/ethyl acetate mixture).
Characterization (Expected):
-
¹H NMR: Disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
IR: A broad O-H stretch (~3300-2500 cm⁻¹) and a carbonyl stretch for the carboxylic acid at ~1710 cm⁻¹.
Data Summary
The following table provides representative data for the described synthetic sequence. Actual results may vary based on reaction scale and purity of reagents.
| Step | Compound | Starting Material | Typical Yield | Purity (Post-Purification) |
| 1 | Ethyl 2-(1H-pyrrol-1-yl)pentanoate | Pyrrole | 70-85% | >95% |
| 2 | This compound | Ester from Step 1 | 85-95% | >98% |
Troubleshooting and Safety Considerations
-
Low N-Alkylation Yield: Ensure pyrrole is freshly distilled, as polymerization of old pyrrole is a common issue. [10]Confirm the complete dryness of the solvent (DMF) and apparatus, as water will quench the sodium hydride.
-
Incomplete Hydrolysis: If the reaction stalls, add more NaOH and/or increase the reflux time. Monitor closely with TLC.
-
Safety - Sodium Hydride: NaH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only in an inert atmosphere (nitrogen or argon) and in a fume hood.
-
Safety - Acids and Bases: Handle concentrated acids and bases with appropriate personal protective equipment (gloves, safety glasses, lab coat). Acidification and quenching steps can be exothermic and should be performed slowly and with cooling.
Conclusion
The synthesis of this compound derivatives can be reliably achieved through two primary strategies. The N-alkylation route offers a direct and high-yielding pathway when the unsubstituted pyrrole core is desired. The Paal-Knorr synthesis provides greater flexibility for introducing substituents onto the pyrrole ring from the outset. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers to produce these valuable compounds for applications in drug discovery and medicinal chemistry.
References
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(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at: [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. Available at: [Link]
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An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - NIH. Available at: [Link]
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Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Available at: [Link]
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Practical Synthesis of Pharmaceutically Relevant Pyrroles from α,β‐Unsaturated Aldehydes and Phenacyl Azides | Request PDF - ResearchGate. Available at: [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. Available at: [Link]
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Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available at: [Link]
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(PDF) Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Available at: [Link]
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Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
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Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available at: [Link]
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Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC - NIH. Available at: [Link]
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(PDF) Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - ResearchGate. Available at: [Link]
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The Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]
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Application Note: A Methodological Framework for Evaluating the Anti-Inflammatory Potential of 2-(1H-pyrrol-1-yl)pentanoic acid
Introduction: The Rationale for Investigating Pyrrole Analogs in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the identification of novel small molecules that can safely and effectively modulate the inflammatory cascade.
The pyrrole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[1][2] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[3] Furthermore, various pyrrole derivatives have been shown to modulate key inflammatory signaling pathways and the production of mediators beyond prostaglandins, such as nitric oxide (NO) and pro-inflammatory cytokines.[1][4][5]
This application note presents a comprehensive framework for the in vitro evaluation of 2-(1H-pyrrol-1-yl)pentanoic acid , a novel pyrrole derivative, as a potential anti-inflammatory agent. The protocols described herein provide a systematic, multi-tiered approach, beginning with essential cytotoxicity assessment, moving to broad-spectrum anti-inflammatory screening, and culminating in mechanistic assays to elucidate its potential mode of action. The murine macrophage cell line, RAW 264.7, stimulated with bacterial lipopolysaccharide (LPS), serves as the primary model system, as it recapitulates key aspects of the innate immune response to infection and injury.[6][7]
Experimental Strategy: A Tiered Approach to Characterization
A logical workflow is essential for the efficient and comprehensive evaluation of a test compound. This guide proposes a three-stage process to systematically assess the anti-inflammatory properties of this compound.
Caption: Tiered experimental workflow for in vitro anti-inflammatory screening.
PART 1: Foundational Assays - Cytotoxicity Profiling
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which this compound is not cytotoxic. A reduction in inflammatory mediators could be a false positive resulting from cell death rather than a specific inhibitory effect. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the maximum non-toxic concentration of this compound in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (≤0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the supernatant without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
| Parameter | Condition | Purpose |
| Cell Line | RAW 264.7 | Murine macrophage model, robust LPS response. |
| Seeding Density | 5 x 10⁴ cells/well | Ensures sub-confluent monolayer for optimal health. |
| Compound Incubation | 24 hours | Standard duration to assess potential toxicity. |
| Vehicle Control | DMSO (≤0.1%) | Accounts for any effect of the solvent. |
| Endpoint | Absorbance at 570 nm | Quantifies formazan, proportional to viable cells. |
PART 2: Primary Anti-Inflammatory Screening
Once a non-toxic concentration range is established, the compound can be screened for its ability to suppress key inflammatory mediators in LPS-stimulated macrophages.
Protocol 2: Nitric Oxide (NO) Production via Griess Assay
Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a burst of NO production.[10][11] NO is a critical signaling molecule and inflammatory mediator. The Griess assay provides a simple and reliable colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the culture supernatant.[12]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium. Add 100 µL of medium containing non-toxic concentrations of this compound (determined from Protocol 1) or vehicle (DMSO). Incubate for 1 hour.
-
Inflammatory Stimulus: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.[13]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[13]
-
Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540-550 nm.[9][14]
-
Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[10][15] Their overproduction is a hallmark of many inflammatory diseases. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these secreted proteins in the cell culture supernatant.[16][17]
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 2, typically using a 24- or 48-well plate to generate sufficient supernatant volume.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant. Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells and debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the clarified supernatants according to the manufacturer's instructions for a commercial kit (e.g., from Thermo Fisher Scientific, R&D Systems, or MilliporeSigma).[16][18][19][20] The general principle involves:
-
Binding of the cytokine from the sample to a capture antibody immobilized on a 96-well plate.
-
Washing, followed by the addition of a biotinylated detection antibody.
-
Addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Addition of a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stopping the reaction with an acid and measuring the absorbance (typically at 450 nm).
-
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from a standard curve generated with recombinant cytokines. Determine the percentage inhibition caused by the test compound.
| Parameter | Condition | Rationale |
| Inflammatory Stimulus | Lipopolysaccharide (LPS), 1 µg/mL | Potent activator of Toll-like receptor 4 (TLR4), inducing a strong inflammatory response in macrophages.[6][7] |
| Pre-treatment Time | 1 hour | Allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied. |
| Stimulation Time | 24 hours | Sufficient time for the expression and accumulation of iNOS, NO, and pro-inflammatory cytokines.[21] |
| Detection Method | Griess Assay (NO), ELISA (Cytokines) | Gold-standard, quantitative methods for these specific inflammatory mediators. |
PART 3: Mechanistic Elucidation
If this compound shows significant activity in the primary screens, the next logical step is to investigate its potential mechanism of action. Based on its chemical class, two high-priority pathways to investigate are COX enzyme activity and the NF-κB signaling cascade.
Caption: Simplified NF-κB signaling pathway in inflammation.[15][22][23][24]
Protocol 4: COX-2 Inhibitor Screening Assay
Causality: Many pyrrole-containing NSAIDs function by inhibiting COX enzymes.[1] COX-2 is the isoform that is inducibly expressed at sites of inflammation and is responsible for the heightened production of prostaglandins.[25][26] A cell-free enzymatic assay is the most direct way to determine if the test compound can inhibit COX-2 activity.
Procedure:
-
Assay Principle: This protocol is based on commercially available COX inhibitor screening kits (e.g., from Cayman Chemical, Sigma-Aldrich, BPS Bioscience).[26][27][28] These assays typically measure the peroxidase activity of COX. In the presence of arachidonic acid, COX-2 produces Prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This process can be monitored using a colorimetric or fluorometric probe.
-
Reagents: Use a commercial kit and follow the manufacturer's protocol precisely. Key components will include:
-
Recombinant human COX-2 enzyme
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[26]
-
-
Assay Procedure (General):
-
Add assay buffer, heme, and the COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound or the positive control inhibitor.
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Measure the absorbance or fluorescence over time using a plate reader.
-
-
Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for the test compound.
Protocol 5: Assessment of NF-κB Activation by Western Blot
Causality: The transcription factor NF-κB is a master regulator of inflammatory gene expression, including the genes for TNF-α, IL-6, and COX-2.[15][23] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[24][29] Upon stimulation by LPS, a kinase complex (IKK) phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription.[24][29] Inhibition of IκBα phosphorylation or degradation is a common mechanism for anti-inflammatory compounds. Western blotting can be used to measure the levels of phosphorylated IκBα (p-IκBα) as an indicator of NF-κB pathway activation.
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluence.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid and transient event.
-
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane and then probe with an antibody for total IκBα or a loading control (e.g., β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensity for p-IκBα and normalize it to the loading control. Compare the levels of p-IκBα in compound-treated cells to the LPS-stimulated vehicle control to determine if the compound inhibits this key activation step.
Conclusion
This application note provides a validated, step-wise strategy to thoroughly characterize the in vitro anti-inflammatory profile of this compound. By progressing through foundational toxicity assays, primary screening of key inflammatory mediators, and targeted mechanistic studies, researchers can build a comprehensive understanding of the compound's biological activity. Positive results from this workflow would provide a strong rationale for advancing this molecule into more complex cellular models and subsequent in vivo studies for inflammatory diseases.
References
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link][15]
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Smale, S. T. (2010). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Retrieved from [Link][22]
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Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]
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Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 105-115. [Link][25]
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Fatahala, S. S., El-Fattah, M. A., El-Etrawy, A. S., & El-Sherief, H. A. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 444. [Link][1]
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Shang, Y., Li, R., Jin, H., Li, J., & Li, J. (2020). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLoS One, 15(5), e0231597. [Link][6]
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Choi, Y. H. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(3), 309-319. [Link][10]
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Yan, W., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology, 24(1), 32. [Link][7]
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Kim, J. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 47-53. [Link][17]
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Paprocka, R., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(16), 8934. [Link][4]
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Nakashima, R., et al. (2022). Design, synthesis and biological evaluation of 2-pyrrolone derivatives as radioprotectors. Bioorganic & Medicinal Chemistry, 67, 116764. [Link][34]
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Biava, M., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(12), 3563-3567. [Link][35]
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Popa, M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link][2]
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Bîcu, E., et al. (2021). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 26(11), 3122. [Link][36]
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Li, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 15, 1385078. [Link][37]
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Application Notes and Protocols for Testing the Antimicrobial Activity of 2-(1H-pyrrol-1-yl)pentanoic acid
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] Pyrrole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial activity of a novel pyrrole derivative, 2-(1H-pyrrol-1-yl)pentanoic acid.
Adherence to established methodologies is critical for generating reproducible and comparable data. This guide is grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the leading authorities in antimicrobial susceptibility testing.[6][7][8]
Section 1: Foundational Assays for Antimicrobial Screening
The initial assessment of an antimicrobial agent involves determining its ability to inhibit microbial growth and its spectrum of activity. The following protocols are fundamental for this primary screening phase.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11] This method is favored for its efficiency and conservation of reagents.[10]
Causality Behind Experimental Choices:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents. For fungi, RPMI-1640 medium is commonly used.
-
Inoculum Density: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is crucial.[12] A lower density may lead to an overestimation of the compound's potency, while a higher density can result in an underestimation.
-
Two-fold Serial Dilutions: This approach allows for a systematic and logarithmic assessment of the concentration-dependent effect of the antimicrobial agent.
Experimental Protocol:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[12]
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions. The last column will serve as a growth control (no compound).[13]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on an appropriate agar plate, select 3-4 colonies and suspend them in sterile saline.[9]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.[12]
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the standardized bacterial suspension.[14]
-
Include a sterility control well (medium only) and a growth control well (medium and inoculum, no compound).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the unaided eye.[9][15] A colorimetric indicator like resazurin can also be used, where a color change indicates viable cells.[16]
Data Presentation: Example MIC Data
| Microorganism | Strain | Gram Stain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 32 |
Visualization of Broth Microdilution Workflow
Caption: Workflow for the time-kill kinetics assay.
Section 3: Preliminary Safety and Mechanism of Action
While comprehensive toxicological and mechanistic studies are beyond the scope of initial screening, preliminary assessments can provide valuable insights for further development.
Cytotoxicity Assay
It is essential to determine if the antimicrobial activity of the compound is selective for microbial cells over mammalian cells. A common method is the MTT assay, which measures cell viability. [17][18] Experimental Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. [17]A high IC50 value relative to the MIC value suggests selectivity for microbial cells.
Investigating the Mechanism of Action
Understanding how an antimicrobial agent works is crucial for its development. [19][20]There are several major modes of action, including interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, and disruption of membrane function. [2][21]Preliminary assays can provide clues to the mechanism. For example, a membrane permeability assay using a fluorescent dye like propidium iodide can indicate if the compound disrupts the bacterial cell membrane.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. By following these standardized methods, researchers can generate reliable and reproducible data that is essential for the progression of this compound through the drug discovery and development pipeline.
References
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 16(9), 1486-1503.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. [Link]
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Pawlowski, A. C., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03738-21. [Link]
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El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 8133–8147. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Clinical Breakpoint Tables. [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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McGill Journal of Medicine. (n.d.). Mechanisms of action by antimicrobial agents: A review. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]
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MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
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National Institutes of Health (NIH). (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]
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National Institutes of Health (NIH). (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]
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ResearchGate. (2025). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]
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MDPI. (n.d.). Antimicrobial and Antibiofilm Activity of a Lactobacillus reuteri SGL01, Vitamin C and Acerola Probiotic Formulation Against Streptococcus mutans DSM20523. [Link]
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Application Notes and Protocols: 2-(1H-pyrrol-1-yl)pentanoic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including enzyme inhibition.[1][2] This document provides a comprehensive guide for the investigation of 2-(1H-pyrrol-1-yl)pentanoic acid, a novel compound, as a potential enzyme inhibitor. While specific inhibitory data for this molecule is not yet established, its structural motifs suggest potential interactions with various enzyme classes. These application notes will guide researchers through the logical progression of target identification, synthesis, and detailed biochemical and cellular characterization. The protocols provided are grounded in established methodologies for enzyme inhibitor discovery and are designed to be adaptable to a range of potential enzyme targets.[3][4]
Introduction: The Rationale for Investigating this compound
The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery, addressing diseases ranging from cancer to neurodegenerative disorders.[4][5] Pyrrole-based structures are of significant interest due to their presence in marketed drugs and their versatile chemical nature which allows for diverse biological interactions.[1][2] For instance, pyrrole derivatives have been successfully designed as inhibitors of cyclooxygenase (COX) enzymes, tyrosinase, and various kinases.[1][2][6]
This compound features a pyrrole ring linked to a pentanoic acid moiety. This combination of a heterocyclic aromatic ring and a carboxylic acid side chain presents several features that suggest potential for enzyme inhibition:
-
The Pyrrole Ring: Can engage in hydrophobic and π-π stacking interactions within an enzyme's active site.[6]
-
The Carboxylic Acid: Can act as a hydrogen bond donor or acceptor, or form ionic interactions with charged residues, such as arginine or lysine, in an enzyme's active site. This is a common feature in inhibitors of metalloenzymes and proteases.
-
The Pentanoic Acid Chain: Provides a flexible linker that can orient the key interacting moieties for optimal binding.
Given these features, this compound is a compelling candidate for screening against a variety of enzyme targets.
Potential Enzyme Targets and Therapeutic Areas
Based on the known activities of structurally related pyrrole derivatives, the following enzyme classes are proposed as primary targets for initial screening:
| Potential Enzyme Target | Therapeutic Area | Rationale for Targeting |
| Cyclooxygenase (COX-1 & COX-2) | Inflammation, Pain | Pyrrole-based NSAIDs like tolmetin and ketorolac are known COX inhibitors.[1] |
| Tyrosinase | Hyperpigmentation, Food Browning | Numerous 2-cyanopyrrole derivatives have shown potent tyrosinase inhibitory activity.[6] |
| Monoamine Oxidase (MAO-A & MAO-B) | Neurodegenerative Diseases | Pyrrole-based hydrazones have been identified as selective MAO-B inhibitors.[7] |
| Kinases (e.g., AURKA, EGFR, VEGFR-2) | Cancer | Pyrrolo[2,3-d]pyrimidines have demonstrated potent inhibition of various kinases.[2] |
| Aldose Reductase | Diabetic Complications | A pyrrole-acetic acid derivative has shown inhibitory activity against aldose reductase.[8] |
Experimental Workflows
A systematic approach is crucial for evaluating a novel compound. The following workflow outlines the key stages of investigation.
Caption: A generalized workflow for the evaluation of a potential enzyme inhibitor.
Protocols
Protocol for Synthesis of this compound
Materials:
-
Pyrrole
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 2-bromopentanoate
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Magnesium sulfate (MgSO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
Procedure:
-
N-Alkylation:
-
To a solution of pyrrole (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl 2-bromopentanoate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 2-(1H-pyrrol-1-yl)pentanoate.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add NaOH (2.0 eq) and stir the mixture at 50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol for a General Enzyme Inhibition Assay
This protocol provides a framework for determining the inhibitory activity of this compound against a chosen enzyme. The specific substrate and detection method will vary depending on the enzyme target.[3][10]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.
-
Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations. These should be determined through preliminary enzyme kinetic experiments (e.g., determining the Km of the substrate).[10]
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer only.
-
Negative Control (100% activity): Enzyme solution and solvent (DMSO) without the inhibitor.
-
Positive Control: Enzyme solution and a known inhibitor at a concentration expected to give significant inhibition.
-
Test Compound: Enzyme solution and the serially diluted this compound.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Data Collection:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the data by setting the rate of the negative control as 100% activity and the blank as 0% activity.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for a general enzyme inhibition assay.
Protocol for Determining the Mechanism of Inhibition
Understanding how a compound inhibits an enzyme is crucial for lead optimization. This protocol outlines how to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.
Procedure:
-
Perform the enzyme inhibition assay as described in section 4.2, but with a key modification: vary the concentration of the substrate at several fixed concentrations of the inhibitor.
-
Generate a set of Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant, a measure of substrate affinity) in the presence of the inhibitor.
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
Data Interpretation and Next Steps
A potent IC50 value against a specific target warrants further investigation. The next logical steps include:
-
Selectivity Profiling: Screening the compound against a panel of related enzymes to assess its selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects.
-
Cell-Based Assays: Evaluating the compound's activity in a cellular context to confirm that it can cross cell membranes and engage its target in a more physiologically relevant environment.[3]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand which parts of the molecule are critical for its activity and to potentially improve its potency and selectivity.
-
In Vivo Studies: If cellular activity is confirmed, the compound may be advanced to animal models to assess its efficacy and safety.[4]
Conclusion
This compound represents a novel chemical entity with the potential for enzyme inhibition based on its structural features and the known bioactivities of related pyrrole-containing molecules. The application notes and protocols provided herein offer a comprehensive and scientifically rigorous framework for the synthesis, screening, and detailed characterization of this compound. By following a systematic approach, researchers can effectively evaluate its potential as a lead compound for the development of new therapeutics.
References
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Semantic Scholar. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study.
- Dale, E., et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Kumar, A., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central.
- Iannitelli, A., et al. (2022). Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
- BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- Zhivkova, P., et al. (2024, September 4). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI.
- Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
- Hu, Y-G., et al. (2022, June 16). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers.
- ResearchGate. (2025, October 22). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening.
- Pharmazie. (2002, July). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. PubMed.
- Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
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- 8. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Analysis of 2-(1H-pyrrol-1-yl)pentanoic acid
A Guide for Investigators in Oncology and Drug Discovery
Abstract
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2][3] This document provides a comprehensive guide for researchers investigating the biological effects of 2-(1H-pyrrol-1-yl)pentanoic acid, a novel pyrrole derivative, in the context of cancer cell biology. We present a suite of validated protocols for the systematic evaluation of its cytotoxic and mechanistic properties. These methodologies are designed to be robust and adaptable, enabling researchers to elucidate the compound's mechanism of action, from initial cytotoxicity screening to in-depth analysis of apoptosis, cell cycle progression, and effects on key signaling pathways.
Introduction: The Therapeutic Promise of Pyrrole Derivatives
Pyrrole-containing compounds represent a rich source of biologically active molecules with diverse therapeutic applications, including antibacterial, antiviral, and notably, anticancer properties.[2][4][5] The versatility of the pyrrole ring allows for extensive chemical modification, leading to the development of compounds that can modulate various cellular processes.[1] In the realm of oncology, synthetic pyrrole derivatives have been shown to exhibit potent anticancer activity through several mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like those mediated by EGFR and VEGFR.[6][7]
Given the therapeutic precedent of this chemical class, this compound warrants a thorough investigation of its potential as an anticancer agent. This guide provides a structured experimental workflow to characterize its biological activity in relevant cancer cell models. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a solid foundation for generating reliable and publishable data.
Compound Handling and Stock Solution Preparation
Prior to commencing any cellular assays, it is imperative to ensure the proper handling and solubilization of this compound to maintain its stability and ensure accurate dosing.
2.1. Storage and Handling:
-
Storage: Store the compound at 2-8°C, protected from light and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a chemical fume hood.
2.2. Preparation of a 10 mM Stock Solution:
-
Determine the molecular weight of this compound (167.21 g/mol ).
-
Weigh out 1.67 mg of the compound and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, cell culture-grade dimethyl sulfoxide (DMSO) to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Causality Note: DMSO is a common solvent for dissolving organic compounds for use in cell culture. Preparing a concentrated stock solution allows for minimal solvent exposure to the cells in the final culture medium (typically ≤ 0.5% v/v). Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.
Cell Line Selection and General Culture Maintenance
The choice of cancer cell lines is critical for evaluating the anticancer potential of a novel compound. Based on the literature for other pyrrole derivatives, a panel of cell lines from different cancer types is recommended for initial screening.[6][8][9]
Recommended Cell Lines:
-
A549: Human lung carcinoma
-
U251: Human glioblastoma
-
HepG2: Human hepatocarcinoma
-
HCT-116: Human colorectal carcinoma
-
MCF-7: Human breast adenocarcinoma
General Cell Culture Protocol:
-
Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. To subculture, wash the cells with Phosphate Buffered Saline (PBS), detach them with Trypsin-EDTA, and re-seed them at an appropriate density in fresh medium.
Experimental Workflow for Cellular Analysis
The following diagram outlines the suggested experimental workflow for a comprehensive evaluation of this compound.
Caption: A structured workflow for the cellular evaluation of a novel compound.
Protocol: Cell Viability Assay (MTT)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
5.1. Materials:
-
Selected cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
5.2. Procedure:
-
Seed cells into a 96-well plate at the densities specified in Table 1 and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO only, at the highest concentration used for the compound).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 1: Recommended Seeding Densities for Viability Assay
| Cell Line | Seeding Density (cells/well) |
| A549 | 5,000 |
| U251 | 7,000 |
| HepG2 | 8,000 |
| HCT-116 | 6,000 |
| MCF-7 | 7,000 |
Protocol: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
6.1. Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
6.2. Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
7.1. Materials:
-
6-well cell culture plates
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
7.2. Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Hypothetical Signaling Pathway and Western Blotting
Based on the known mechanisms of other pyrrole derivatives, this compound may affect key signaling pathways involved in cell survival and proliferation.[7][10] A Western blot analysis can be performed to investigate changes in the expression of relevant proteins.
Caption: Potential mechanisms of action for a novel pyrrole derivative.
Western Blot Protocol Outline:
-
Treat cells with the compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., p-EGFR, p-VEGFR, Cyclin D1, CDK4, Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the anticancer properties of this compound. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further investigation into specific molecular targets, as guided by the preliminary results, will be crucial in advancing this compound through the drug discovery pipeline.
References
-
Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). Chemical Biology & Drug Design, 103(2). [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed. [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2018). Journal of Medicinal Chemistry, 61(23), 10735-10750. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2021). Molecules, 26(16). [Link]
-
The Role of Pyrrole as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15068-15093. [Link]
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"in vivo experimental design for 2-(1H-pyrrol-1-yl)pentanoic acid studies"
An Application Guide for the Preclinical In Vivo Evaluation of 2-(1H-pyrrol-1-yl)pentanoic acid
Introduction: Rationale and Hypothesis-Driven Strategy
The compound this compound presents a compelling chemical architecture for neurological investigation. Its structure is a hybrid of key pharmacophores from two highly successful antiepileptic drugs (AEDs): valproic acid (VPA) and levetiracetam. VPA, a branched-chain pentanoic acid derivative, exerts broad-spectrum anticonvulsant effects through multiple mechanisms, including enhancement of GABAergic transmission and inhibition of voltage-gated ion channels.[1][2][3] Levetiracetam's unique pyrrolidone ring is central to its high-affinity binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[4][5][6]
The structural amalgamation in this compound—combining a pentanoic acid backbone with a pyrrole moiety—provides a strong rationale for investigating its potential as a novel anticonvulsant. This guide outlines a comprehensive and logical in vivo experimental strategy to systematically evaluate its pharmacokinetic profile, safety, and efficacy. The proposed workflow is designed to first establish a foundational understanding of the compound's behavior in a biological system before progressing to robust efficacy testing in validated disease models.
Section 1: Foundational Steps - Formulation and Preclinical Readiness
Before initiating any in vivo experiments, it is critical to establish a robust and reproducible formulation. The carboxylic acid moiety of the test compound suggests potential solubility challenges in simple aqueous vehicles at neutral pH.[7][]
Protocol 1: Vehicle Screening and Formulation Development
-
Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, 5% DMSO/95% saline, 10% Cremophor EL/90% water, 0.5% methylcellulose).
-
pH Adjustment: For aqueous vehicles, carefully titrate the pH to determine if solubility can be achieved without causing chemical degradation. Carboxylic acids are often more soluble at a slightly basic pH.[7]
-
Stability Testing: Once a lead vehicle is identified, assess the stability of the formulation at the intended storage temperature (e.g., 4°C and room temperature) and for the duration of the planned studies.
Section 2: Proposed Mechanisms and Investigational Strategy
The dual-pharmacophore nature of this compound suggests several potential mechanisms of action that can be explored. A hypothesis-driven approach allows for the selection of appropriate models and endpoints to probe these pathways.
-
GABAergic Modulation (VPA-like): The compound may increase GABA levels by inhibiting its degradation or increasing its synthesis.[2][3]
-
Ion Channel Blockade (VPA-like): It could potentially inhibit voltage-gated sodium or calcium channels, reducing neuronal hyperexcitability.[1][3]
-
SV2A Binding (Levetiracetam-like): The pyrrole ring may confer affinity for SV2A, modulating synaptic vesicle function.[4][10]
Caption: Hypothesized mechanisms based on structural analogs.
Section 3: Phase I - In Vivo Safety and Pharmacokinetics
The initial in vivo phase focuses on establishing a safety profile and understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. These studies are essential prerequisites for designing meaningful efficacy trials.[9][11]
Acute Toxicity and Dose-Range Finding
The goal is to determine the Maximum Tolerated Dose (MTD) and identify potential organs of toxicity. This is typically performed in two species, one rodent and one non-rodent, as per regulatory guidelines.[12][13]
Protocol 2: Single Ascending Dose (SAD) Acute Toxicity Study in Mice
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or CD-1), with an equal number of males and females.[14]
-
Group Allocation: Randomly assign animals to groups (n=3-5 per sex per group). Include a vehicle control group and at least 3-4 dose groups (e.g., 10, 100, 500, 2000 mg/kg).
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).
-
Observation: Monitor animals intensively for the first 4 hours post-dose, and then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ataxia, seizures, changes in respiration), body weight, and any mortality.
-
Endpoint Analysis: At day 14, perform a terminal bleed for clinical chemistry analysis. Conduct a full necropsy and collect major organs for histopathological examination.
-
Rationale: This study establishes the acute safety window of the compound. The MTD is defined as the highest dose that does not produce mortality or other unacceptable toxicity. This data is crucial for selecting doses for subsequent PK and efficacy studies.[15]
| Group | Dose (mg/kg) | Route | N (Male/Female) | Observation Period |
| 1 (Vehicle) | 0 | PO | 5 / 5 | 14 Days |
| 2 (Low Dose) | 10 | PO | 5 / 5 | 14 Days |
| 3 (Mid Dose) | 100 | PO | 5 / 5 | 14 Days |
| 4 (High Dose) | 500 | PO | 5 / 5 | 14 Days |
| 5 (Limit Dose) | 2000 | PO | 5 / 5 | 14 Days |
| Caption: Example Dosing Table for an Acute Toxicity Study. |
Pharmacokinetic (PK) Profiling
A PK study determines how the body processes the drug. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t½).
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use adult Sprague-Dawley rats, as their larger size facilitates serial blood sampling. Cannulation (e.g., jugular vein) is recommended for stress-free sampling.
-
Group Allocation: Assign animals to groups (n=3-4 per group). Use at least two different dose levels (e.g., a low and a high dose, selected based on MTD data) administered via the intended route (e.g., PO) and an intravenous (IV) group to determine absolute bioavailability.
-
Dosing and Sampling: Administer the compound. Collect blood samples at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Process blood to plasma and store at -80°C. Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
-
Rationale: Understanding the PK profile is critical for designing efficacy studies.[16] It ensures that the dosing regimen (dose and frequency) will achieve and maintain therapeutic concentrations in the target tissue (the brain) over a relevant period.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to peak drug effect and potential for acute toxicity. |
| Tmax | Time to reach Cmax | Informs the optimal time for observing acute drug effects in efficacy models. |
| AUC | Total drug exposure over time | Represents the overall bioavailability of the compound. |
| t½ | Half-life: time for concentration to decrease by 50% | Determines the required dosing frequency to maintain steady-state levels. |
| F (%) | Absolute Bioavailability (PO vs. IV) | Indicates the fraction of the oral dose that reaches systemic circulation. |
| Caption: Key Pharmacokinetic Parameters and Their Significance. |
Section 4: Phase II - In Vivo Efficacy Screening
With safety and exposure data in hand, the next phase is to assess the compound's anticonvulsant activity in established and predictive animal models of epilepsy.[17][18]
Caption: Overall In Vivo Experimental Workflow.
Acute Seizure Models
Acute models are used for initial screening to quickly determine if a compound has anticonvulsant potential. The Pentylenetetrazol (PTZ) and Maximal Electroshock (MES) tests are standard.[19]
Protocol 4: The Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
-
Rationale: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is highly predictive of drugs that act by enhancing GABAergic neurotransmission, making it ideal for testing a VPA-like hypothesis.[18]
-
Animal Model: Adult male mice (e.g., CD-1).
-
Group Allocation: Randomly assign mice to a vehicle control group and at least three test compound dose groups (n=8-10 per group). Doses should be selected based on PK and MTD data to achieve varying levels of brain exposure.
-
Dosing: Administer the vehicle or test compound (e.g., PO or IP) at a pre-determined time before PTZ challenge. This pre-treatment time should be based on the Tmax from the PK study to ensure peak compound levels at the time of seizure induction.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observation and Scoring: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Use a standardized scoring system (e.g., Racine scale) to quantify seizure severity. Key endpoints include the latency to the first seizure and the percentage of animals protected from generalized tonic-clonic seizures.
-
Data Analysis: Compare seizure scores and protection rates between vehicle and treated groups using appropriate statistical methods (e.g., Mann-Whitney U test for scores, Fisher's exact test for protection rates).
Section 5: Phase III/IV - Advanced Efficacy and Mechanistic Studies
If the compound shows promise in acute models, further investigation is warranted in chronic models that better mimic human epilepsy and to explore the underlying mechanism of action.
-
Chronic Efficacy Models: The kindling model, where repeated sub-convulsive electrical or chemical stimuli lead to a persistent state of seizure susceptibility, is considered a gold standard for temporal lobe epilepsy.[19][20] Evaluating the compound in this model can provide insights into its potential for treating chronic, refractory epilepsy.
-
Mechanistic Studies: Following an efficacy study, brain tissue can be collected at a relevant time point (e.g., Tmax). Ex vivo analysis can then be performed to measure GABA levels (via HPLC) or to assess target engagement (e.g., radioligand binding assays for SV2A) to directly test the initial hypotheses.
Conclusion
The in vivo evaluation of this compound requires a systematic, multi-phased approach that is grounded in scientific rationale. By progressing logically from formulation and safety assessment to pharmacokinetic profiling and finally to tiered efficacy testing, researchers can efficiently and robustly characterize its therapeutic potential. This structured methodology not only maximizes the scientific value of the data generated but also adheres to the ethical principles of animal research by ensuring that studies are well-designed and hypothesis-driven.[11][21] The insights gained from this comprehensive in vivo program will be critical for making informed decisions about the future development of this promising compound.
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A Systematic Approach to RP-HPLC Method Development for the Quantification of 2-(1H-pyrrol-1-yl)pentanoic acid
An Application Note from Gemini Scientific
Abstract This application note provides a comprehensive, step-by-step guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(1H-pyrrol-1-yl)pentanoic acid. The strategy herein is designed for researchers, analytical scientists, and drug development professionals, emphasizing a systematic approach rooted in the physicochemical properties of the analyte. We will cover initial analyte characterization, logical selection of stationary and mobile phases, a systematic optimization workflow, and a final, detailed protocol. The causality behind each experimental choice is explained to empower the user to adapt this methodology for similar acidic compounds.
Introduction and Analyte Characterization
This compound is a heterocyclic carboxylic acid. The development of a reliable and robust analytical method is paramount for its accurate quantification in research, quality control, and stability studies. RP-HPLC is the most widely used separation technique, estimated to be used in over 65% of all HPLC separations due to its versatility and applicability to a wide range of compounds.[1][2] This guide details a logical workflow for developing such a method.
The first step in any method development is to understand the analyte's properties.[2]
Chemical Structure:
Physicochemical Properties: The properties of this compound dictate the strategy for chromatographic separation.
| Property | Value | Source | Implication for RP-HPLC |
| Molecular Formula | C₉H₁₃NO₂ | [3] | - |
| Molecular Weight | 167.21 g/mol | [4][5] | Suitable for standard HPLC analysis. |
| pKa (Carboxylic Acid) | ~4.5 (Estimated) | N/A | Critical. The mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized state for good retention and peak shape. |
| Chirality | Chiral center at C2 | [3] | This method is for achiral analysis (quantifying the racemate). Separation of enantiomers would require a specialized chiral stationary phase. |
The key feature is the carboxylic acid group. In RP-HPLC, the ionization state of an analyte dramatically affects its retention and peak shape.[6] To achieve consistent retention and avoid peak tailing, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[6] This suppresses the ionization of the carboxylic acid, rendering the molecule more non-polar and promoting better interaction with the non-polar stationary phase.
Method Development Strategy
A successful method is developed through a logical sequence of screening and optimization. The overall workflow is designed to efficiently identify the optimal chromatographic conditions.
Column Selection
The choice of the stationary phase is the most critical step in method development.[2]
-
Primary Choice: C18 (ODS) A C18 column is the recommended starting point for most RP-HPLC methods due to its wide applicability and robust hydrophobic retention mechanism.[1] Modern, high-purity silica C18 columns provide excellent performance and peak shape for a vast range of analytes.
-
Alternative Screening Options If the C18 column does not provide adequate separation or peak shape, other stationary phases can be screened.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the pyrrole ring.
-
Embedded Polar Group (e.g., RP-Amide): Can provide better retention for moderately polar compounds and reduce peak tailing.
-
For this application, a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected for initial development.
Mobile Phase Selection and pH Control
The mobile phase influences analyte retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. Acetonitrile is often preferred for its lower viscosity and UV transparency. It can also offer different selectivity compared to methanol due to its dipole moment.[6] We will begin with Acetonitrile.
-
Aqueous Phase & pH: Based on the estimated pKa of ~4.5, the mobile phase pH must be controlled to be below 3.0. A pH of 2.5 is an excellent starting point. This ensures the carboxylic acid is fully protonated (non-ionized), maximizing retention and promoting sharp, symmetrical peaks.[6]
-
Buffer Selection: A buffer is essential to maintain a constant pH.
-
For UV Detection: A phosphate buffer is a common and robust choice. A 20 mM potassium phosphate buffer adjusted to pH 2.5 is ideal.
-
For LC-MS Compatibility: If mass spectrometry detection is required, volatile buffers such as 0.1% formic acid in water (pH ~2.7) should be used.
-
Detection Wavelength
The pyrrole ring is a chromophore. A photodiode array (PDA) detector should be used initially to scan the UV absorbance of the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λ-max). If a PDA is unavailable, a starting wavelength of 225 nm can be used, as this is a common wavelength for pyrrole-containing compounds.[7]
Experimental Protocol: Method Screening and Optimization
This section provides the step-by-step process for moving from initial screening to a final, optimized method.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate solution. Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is typically a good choice to ensure sample solubility and compatibility with the starting mobile phase conditions.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL (100 µg/mL).
Initial Screening Protocol
The goal of the initial screening is to find the approximate gradient conditions that elute the analyte with good peak shape.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary HPLC system with UV/PDA detector. |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose column, good starting point. |
| Mobile Phase A | 20 mM KH₂PO₄, pH 2.5 | Buffers the mobile phase to keep the analyte in its non-ionized form.[6] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier. |
| Gradient | 5% to 95% B over 15 min | A broad scouting gradient to locate the analyte's elution point. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | PDA/UV at 225 nm | Initial wavelength based on similar structures.[7] |
Method Optimization
After the initial screening run, optimize the method based on the observed retention time (tR). The goal is to achieve a sharp, symmetrical peak with a reasonable run time (typically 5-10 minutes).
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Application Notes & Protocols: Investigating the Anticancer Potential of 2-(1H-pyrrol-1-yl)pentanoic Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrrole-Based Compounds in Oncology
The pyrrole ring, a five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. It is a core structural component in a vast array of natural products and synthetically developed compounds that exhibit significant biological activities.[1] In the landscape of oncology research, compounds bearing the pyrrole motif have emerged as a particularly promising class of therapeutic agents.[1][2] These molecules have demonstrated a remarkable capacity to modulate a wide spectrum of biological processes critical to cancer cell survival and progression, including cell proliferation, apoptosis (programmed cell death), angiogenesis (the formation of new blood vessels), and metastasis.[1][2]
The anticancer mechanisms of pyrrole derivatives are diverse and potent. They often involve the targeted inhibition of key enzymes and signaling pathways that are dysregulated in malignant cells.[1] Notable targets include protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial regulators of cell growth and angiogenesis.[3][4] Furthermore, some pyrrole-based compounds have been shown to interfere with the dynamics of microtubule polymerization, a process essential for cell division, mirroring the action of established chemotherapeutic agents.[5]
This document serves as a comprehensive technical guide for investigating the anticancer properties of a specific pyrrole derivative, 2-(1H-pyrrol-1-yl)pentanoic acid . While direct studies on this particular molecule are emerging, the protocols and scientific rationale provided herein are based on established methodologies for evaluating novel pyrrole-based compounds in cancer cell line studies.[6][7][8][9] We will detail the step-by-step experimental workflows to assess its effects on cell viability, colony formation, migration, and apoptosis, and to begin elucidating its potential mechanism of action.
Part 1: Initial Characterization - Assessing Cytotoxicity and Anti-Proliferative Effects
The foundational step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The following assays are fundamental for establishing a dose-response relationship and identifying the concentration range over which the compound exhibits biological activity.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Rationale for Use: This assay is a rapid, cost-effective, and high-throughput method to screen for the cytotoxic or cytostatic effects of this compound across various cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).[10]
Experimental Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure (for Adherent Cells): [10]
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Human Breast Adenocarcinoma | MCF-7 |
| Seeding Density | Cells per well in a 96-well plate | 8,000 cells/well |
| Treatment Duration | Incubation time with the compound | 48 hours |
| Compound Range | Concentrations tested | 0.1 µM to 100 µM |
| IC50 Value | Concentration for 50% inhibition | To be determined |
Clonogenic Assay for Long-Term Survival
Principle: The clonogenic assay, or colony formation assay, is an in vitro method that assesses the ability of a single cell to undergo "unlimited" division and form a colony (defined as a cluster of at least 50 cells).[11][12][13] It measures cell reproductive death and evaluates the long-term effects of a cytotoxic agent, distinguishing between compounds that are merely cytostatic and those that are truly cytotoxic.[11][12][14]
Rationale for Use: This assay is the gold standard for determining the effectiveness of a cytotoxic agent on the reproductive integrity of cancer cells.[11][12] It provides crucial information on the ability of this compound to eradicate the proliferative potential of tumor cells, a key objective in cancer therapy.[15]
-
Cell Preparation: Prepare a single-cell suspension of the cancer cell line.
-
Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized for each cell line to yield a countable number of colonies in the control plates.
-
Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours). Alternatively, treat cells in suspension before plating.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 1-3 weeks at 37°C, 5% CO2, until colonies in the control plates are of a sufficient size.[11]
-
Fixation and Staining: Gently wash the wells with PBS. Fix the colonies with a solution like 6.0% glutaraldehyde or a 1:7 mixture of acetic acid and methanol.[12][15] Stain with 0.5% crystal violet solution for 30 minutes.[12][16]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.[11]
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = Number of colonies formed after treatment / (Number of cells seeded x PE)
-
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic and anti-proliferative effects are established, the next critical phase is to investigate the underlying molecular mechanisms. Key questions include whether the compound induces programmed cell death (apoptosis) or inhibits the migratory and invasive potential of cancer cells.
Annexin V-FITC/PI Assay for Apoptosis
Principle: This flow cytometry-based assay is a standard method for detecting early and late apoptosis.[17] During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[17][18] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[17][19] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic or necrotic cells to stain the nucleus.[18]
Rationale for Use: By co-staining with Annexin V-FITC and PI, it is possible to distinguish between four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
This provides quantitative data on the mode of cell death induced by this compound. Many pyrrole derivatives have been shown to induce apoptosis in cancer cells.[3][6]
Apoptosis Detection Workflow:
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (1-5 x 10^5 cells) to pellet the cells.[20]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in 100-500 µL of 1X Annexin V Binding Buffer.[18][20]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[20] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.
Wound Healing (Scratch) Assay for Cell Migration
Principle: The wound healing assay is a simple and widely used method to study collective cell migration in vitro.[21] A "wound" or a cell-free gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time.[21]
Rationale for Use: Cancer metastasis is a major cause of mortality and involves the migration of tumor cells. This assay allows for the qualitative and quantitative assessment of the effect of this compound on the migratory capacity of cancer cells.[16]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.[22]
-
Creating the Wound: Once the monolayer is confluent, use a sterile p200 or p1000 pipette tip to make a straight scratch across the center of the well.[16][21] Apply consistent pressure to ensure a uniform wound width.
-
Washing: Gently wash the wells twice with PBS or medium to remove detached cells and debris.[16]
-
Treatment: Replace the wash buffer with fresh medium containing the desired concentration of this compound. Use a low-serum medium to minimize cell proliferation, ensuring that gap closure is primarily due to migration.
-
Imaging: Immediately capture an image of the scratch at designated locations for each well (T=0). Place the plate in a 37°C incubator.[21]
-
Time-Lapse Monitoring: Capture images of the same wound locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[21]
-
Data Analysis: Measure the area or width of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
-
% Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] x 100%
-
| Parameter | Description | Example Value |
| Cell Line | Human Glioblastoma | U-87 MG |
| Plate Format | Multi-well plate | 6-well plate |
| Wound Creation | Tool used for scratching | p200 pipette tip |
| Treatment | Compound concentration | 0.5 x IC50 |
| Imaging Interval | Time between images | 12 hours |
| Total Duration | Length of the experiment | 48 hours |
Western Blotting for Protein Expression Analysis
Principle: Western blotting (or immunoblotting) is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[23] Proteins are separated by size using SDS-PAGE, transferred to a solid support membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
Rationale for Use: To delve deeper into the mechanism of action, Western blotting can be used to analyze the effect of this compound on key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3), cell cycle regulation (e.g., p21, Cyclin D1), or specific signaling pathways (e.g., p-Akt, p-ERK). This provides a molecular snapshot of the compound's cellular impact.[23]
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[24][25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer.[26] Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3) overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.
RT-qPCR for Gene Expression Analysis
Principle: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts.[27][28] First, RNA is reverse transcribed into complementary DNA (cDNA). Then, the cDNA is amplified in a real-time PCR instrument, where fluorescence is monitored in real-time, allowing for the quantification of the initial amount of mRNA.[28]
Rationale for Use: RT-qPCR can determine if the changes in protein levels observed by Western blotting are due to changes at the transcriptional level. It allows for the investigation of how this compound affects the expression of genes involved in key cancer-related pathways.[29][30]
Detailed Protocol:
-
RNA Extraction: Treat cells with the compound, then isolate total RNA using a suitable kit or method (e.g., TRIzol). Ensure RNA quality and integrity.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from a standardized amount of RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[28]
-
qPCR: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB), and a fluorescent dye-based master mix (e.g., SYBR Green).[29]
-
Data Analysis: Run the reaction in a real-time PCR cycler. Determine the quantification cycle (Cq) or threshold cycle (Ct) values.[28] Calculate the relative gene expression using a method like the ΔΔCt method, normalizing the target gene expression to one or more stable reference genes.
Conclusion
The application of this compound in cancer cell line studies requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for its initial characterization and mechanistic evaluation. By progressing from broad cytotoxicity screening to specific assays for apoptosis, migration, and the analysis of molecular markers, researchers can build a comprehensive profile of this compound's anticancer potential. Such a rigorous evaluation is the cornerstone of modern drug discovery and is essential for identifying promising new therapeutic leads for the treatment of cancer.
References
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Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Bio-protocol. Clonogenic Assay. [Link]
-
PubMed. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. [Link]
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SOP repository. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]
-
Bio-protocol. Scratch Wound Healing Assay. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
PubMed. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. [Link]
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iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
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ACS Publications. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. [Link]
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PubMed. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]
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ResearchGate. (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
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PubMed Central. Bioactive pyrrole-based compounds with target selectivity. [Link]
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MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
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MDPI. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. [Link]
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MDPI. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. [Link]
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ibidi. Wound Healing and Migration Assays. [Link]
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PubMed. Clonogenic assay of cells in vitro. [Link]
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Creative Bioarray. Clonogenic Assay. [Link]
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Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
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Texas Children's Hospital. MTT Cell Assay Protocol. [Link]
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Agilent Technologies. Cancer Research: Cell Proliferation and Colony Formation Assays. [Link]
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OriGene Technologies. Western Blot Protocol. [Link]
-
ResearchGate. (PDF) Clonogenic assay of cells. [Link]
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Springer Nature Experiments. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses. [Link]
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PubMed Central. Brief guide to RT-qPCR. [Link]
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OAE Publishing Inc. Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. [Link]
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Takara Bio. Gene expression quantification for cancer biomarkers. [Link]
-
ResearchGate. (PDF) Quantitative Real-Time PCR in Cancer Research. [Link]
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PubMed Central. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1H-pyrrol-1-yl)pentanoic Acid
Welcome to the technical support center for the synthesis of 2-(1H-pyrrol-1-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to optimize your reaction yield and purity.
I. Overview of the Synthetic Strategy
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction, specifically the N-alkylation of pyrrole with a suitable five-carbon chain electrophile. A robust and high-yielding approach involves a two-step sequence:
-
N-alkylation of the pyrrolide anion with an ester of 2-halopentanoic acid. This strategy protects the carboxylic acid functionality as an ester, preventing unwanted side reactions with the base used to deprotonate pyrrole.
-
Hydrolysis of the resulting ester to yield the final product, this compound.
This guide will focus on troubleshooting and optimizing this two-step pathway.
II. Visualizing the Synthetic Workflow
To provide a clear overview, the following diagram illustrates the key stages of the synthesis and potential points of failure that this guide will address.
Caption: General workflow for the two-step synthesis of this compound.
III. Troubleshooting and FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Step 1: N-Alkylation of Pyrrole
Q1: My N-alkylation reaction has a very low yield. What are the likely causes?
A1: Low yields in the N-alkylation step can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation of Pyrrole: The pKa of the N-H proton in pyrrole is approximately 17.5, requiring a sufficiently strong base for complete deprotonation.[1]
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and that the reaction is given sufficient time, possibly with gentle heating, to drive the equilibrium towards the pyrrolide anion.
-
Stronger Base: For higher efficiency, consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is a powerful, non-nucleophilic base that irreversibly deprotonates pyrrole.
-
-
Presence of Water: Moisture will quench the pyrrolide anion and any strong base used.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Pyrrole should be distilled before use to remove any water or oxidized impurities.
-
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition.
-
Optimization: If using a strong base like NaH, the deprotonation can often be performed at 0°C to room temperature. The subsequent alkylation can then be gently heated (e.g., to 50-60°C) to ensure completion.
-
Q2: I am observing a significant amount of a byproduct that I suspect is the C-alkylated isomer. How can I improve the N-selectivity?
A2: The regioselectivity of pyrrole alkylation (N- vs. C-alkylation) is highly dependent on the reaction conditions. The pyrrolide anion is an ambident nucleophile, with negative charge density on both the nitrogen and the ring carbons.
-
Counter-ion and Solvent Effects: The nature of the bond between the pyrrolide nitrogen and the metal counter-ion plays a crucial role.
-
Ionic Character: More ionic nitrogen-metal bonds, such as those with sodium (Na⁺) and potassium (K⁺), favor N-alkylation. This is because the cation is less tightly associated with the nitrogen, making the nitrogen lone pair more available for nucleophilic attack.
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective at solvating the metal cation, further promoting the "free" pyrrolide anion and enhancing N-selectivity.[1] In contrast, less polar solvents like tetrahydrofuran (THF) can lead to more C-alkylation.
-
-
Recommended Conditions for High N-Selectivity:
-
Base: Sodium hydride (NaH) or potassium hydride (KH).
-
Solvent: Anhydrous DMF.
-
The following diagram illustrates the factors influencing the regioselectivity of pyrrole alkylation:
Caption: Factors influencing N- vs. C-alkylation of the pyrrolide anion.
Q3: My reaction seems to stall and does not go to completion, even with a strong base.
A3: If deprotonation and regioselectivity are not the issues, consider the following:
-
Quality of the Alkylating Agent: Ensure the ethyl 2-bromopentanoate is pure. Impurities can inhibit the reaction. Consider purifying it by distillation if necessary.
-
Steric Hindrance: While not a major issue with this substrate, highly substituted pyrroles or bulky alkylating agents can slow down the reaction. In such cases, a longer reaction time or a moderate increase in temperature may be required.
-
Competing Elimination Reaction: The use of a strong, sterically hindered base (like potassium tert-butoxide) with a secondary halide can sometimes favor an E2 elimination reaction, forming ethyl 2-pentenoate.[2][3][4][5][6]
-
Mitigation: Using a non-hindered strong base like NaH minimizes this side reaction. If you must use a stronger base, add the alkylating agent at a lower temperature and then slowly warm the reaction mixture.
-
Step 2: Ester Hydrolysis
Q4: The hydrolysis of my ester is incomplete or very slow.
A4: Saponification (base-catalyzed hydrolysis) of the ester is generally straightforward, but issues can arise.
-
Insufficient Base: Use a molar excess of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). A common ratio is 2-4 equivalents.
-
Immiscibility: The starting ester may not be fully soluble in an aqueous base solution.
-
Solution: Use a co-solvent system such as a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or ethanol to ensure the reaction mixture is homogeneous.
-
-
Temperature: Heating the reaction mixture (e.g., to reflux) will significantly increase the rate of hydrolysis.
Q5: I am having difficulty purifying the final product after acidic workup. What is the best approach?
A5: this compound is a zwitterionic compound at its isoelectric point, which can make purification challenging.
-
Acid-Base Extraction: This is a standard and effective method for purifying carboxylic acids.
-
After hydrolysis, cool the reaction mixture and dilute with water.
-
Perform an initial extraction with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester and other non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate, making the product more soluble in organic solvents.
-
Extract the product from the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane or water/ethanol mixture.[7]
-
Chromatography: If impurities persist, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, is often effective.
Q6: Is there a risk of decarboxylation of my final product?
A6: Decarboxylation of pyrrole-2-carboxylic acids can be induced under strongly acidic conditions and heat.[8][9] However, the carboxyl group in your product is not directly attached to the pyrrole ring, making it significantly more stable to decarboxylation under normal workup and purification conditions. Significant degradation is not expected unless the product is subjected to harsh, prolonged heating in a strongly acidic environment.
IV. Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)pentanoate
| Parameter | Recommended Value/Reagent | Rationale |
| Pyrrole | 1.0 eq | Starting material |
| Base | 1.1 eq Sodium Hydride (60% dispersion in mineral oil) | Strong, non-nucleophilic base for complete deprotonation |
| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent to promote N-alkylation |
| Alkylating Agent | 1.05 eq Ethyl 2-bromopentanoate | Electrophile |
| Temperature | 0°C to room temperature for deprotonation, then 50°C for alkylation | Controlled temperature to minimize side reactions |
| Reaction Time | 1-2 hours for deprotonation, 4-6 hours for alkylation | Monitor by TLC for completion |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of freshly distilled pyrrole (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Add ethyl 2-bromopentanoate (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 2-(1H-pyrrol-1-yl)pentanoate
| Parameter | Recommended Value/Reagent | Rationale |
| Ester | 1.0 eq | Starting material |
| Base | 3.0 eq Sodium Hydroxide | For complete saponification |
| Solvent | 1:1 mixture of Water and Tetrahydrofuran (THF) | Co-solvent system for solubility |
| Temperature | Reflux (approx. 66°C for THF) | To accelerate the reaction |
| Reaction Time | 2-4 hours | Monitor by TLC for completion |
Step-by-Step Procedure:
-
Dissolve the ethyl 2-(1H-pyrrol-1-yl)pentanoate (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
V. References
-
Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers. PubMed.
-
Pyrrole. Wikipedia.
-
Purification Of Amino Acids And Small Peptides With Hollow Fibers. Scholars' Mine.
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central.
-
Appendix 6: Protecting groups. Oxford Learning Link.
-
How to desalt zwitterions?. ResearchGate.
-
Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. ACS Publications.
-
Any tips for purification of two zwitterionic compounds?. Reddit.
-
Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ResearchGate.
-
Pyrrole Protection. ResearchGate.
-
Pyrrole synthesis. Organic Chemistry Portal.
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications.
-
Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Publishing.
-
Nucleophilic Substitution and Elimination as Competing Reactions. YouTube.
-
Scheme 2. N-Alkylation of Pyrrole a. ResearchGate.
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PubMed Central.
-
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed.
-
Synthesis of pyrroles. The University of Texas at Austin.
-
Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. ResearchGate.
-
A New Synthesis of Pyrroles.. ResearchGate.
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
-
Competition between substitution and elimination. Chemistry LibreTexts.
-
Decarboxylation. Organic Chemistry Portal.
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PubMed Central.
-
Two Elimination Reaction Patterns. Master Organic Chemistry.
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PubMed Central.
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry.
-
3-Alkylation of the Pyrrole Ring. Sir.
-
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(1H-pyrrol-1-yl)pentanoic Acid
Welcome to the technical support center for the purification of 2-(1H-pyrrol-1-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this compound. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring you can achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it is crucial to understand the inherent properties of this compound that dictate its behavior during purification.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | 167.21 g/mol | Suitable for standard chromatographic and extraction techniques. |
| Structure | A pyrrole ring N-substituted with a pentanoic acid chain at the 2-position. | The carboxylic acid group imparts significant polarity and acidic character, while the pyrrole ring is a relatively non-polar, aromatic heterocycle. This amphiphilic nature can lead to challenging separations. |
| pKa | Estimated to be around 4-5 for the carboxylic acid. | The ionization state is highly dependent on pH, which is a critical parameter to control during extraction and chromatography. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF) and aqueous base. Limited solubility in non-polar solvents (e.g., hexanes) and acidic water. | Solvent selection for extraction, chromatography, and crystallization is critical. |
| Stability | The pyrrole ring can be sensitive to strong acids and oxidizing agents. | Harsh purification conditions should be avoided to prevent degradation.[1] |
Common Synthetic Routes and Potential Impurities
A likely synthetic pathway to this compound is a variation of the Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound with an amine, in this case, 2-aminopentanoic acid (norvaline). Another possibility is the Michael addition of pyrrole to an appropriate α,β-unsaturated ester followed by hydrolysis. Understanding the potential byproducts of these reactions is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: Residual 2-aminopentanoic acid or the 1,4-dicarbonyl precursor may be present.
-
Furan Byproducts: Under acidic conditions, the Paal-Knorr synthesis can yield furan derivatives as a significant byproduct.[2]
-
Incompletely Cyclized Intermediates: Hemiaminal or imine intermediates may persist in the crude product.
-
Side-Reaction Products: Self-condensation of the dicarbonyl compound or other side reactions can lead to a variety of impurities.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Challenges in Liquid-Liquid Extraction and Work-up
Q1: I am having trouble separating my product from the aqueous layer during an extraction. What should I do?
A1: This is a common issue due to the amphiphilic nature of the molecule. The carboxylic acid group makes it water-soluble, especially at neutral or basic pH, while the pyrrole and alkyl chain have organic solubility.
-
pH Adjustment is Key: To effectively extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane), you must acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid like 1 M HCl. This will protonate the carboxylate, making the molecule neutral and significantly more soluble in the organic phase.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Choice of Organic Solvent: If ethyl acetate is not effective, try a more polar solvent like a mixture of dichloromethane and isopropanol.
Q2: I observe a significant amount of emulsion during extraction. How can I resolve this?
A2: Emulsion formation is common when dealing with acidic compounds and can be exacerbated by vigorous shaking.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Addition: Adding brine can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the emulsion through a pad of Celite® or glass wool can sometimes help to break it up.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a highly effective method for separating the layers.
II. Navigating Column Chromatography
Q3: My compound streaks badly or does not move from the baseline on a silica gel column, even with a very polar mobile phase.
A3: This is a classic problem when purifying acidic compounds on normal-phase silica gel. The acidic protons of the silica surface strongly interact with your carboxylic acid, leading to poor elution and band broadening.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can significantly improve the chromatography. The added acid protonates your compound, reducing its interaction with the silica gel and resulting in sharper peaks and better elution.
-
Switch to Reverse-Phase Chromatography: This is often the most effective solution for polar, acidic compounds.
Q4: How do I perform reverse-phase flash chromatography for my compound?
A4: Reverse-phase chromatography separates compounds based on hydrophobicity, making it ideal for polar molecules.
-
Stationary Phase: Use a C18-functionalized silica gel column.
-
Mobile Phase: A typical mobile phase is a gradient of water and a polar organic solvent like acetonitrile or methanol.
-
pH Control of the Mobile Phase: To ensure good retention and sharp peaks, it is crucial to control the pH of the mobile phase. For a carboxylic acid, the mobile phase should be acidified to a pH below the pKa of your compound (pH < 4).[3][4][5] This is typically achieved by adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and the organic solvent.[6]
Experimental Protocol: Reverse-Phase Flash Chromatography
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water/acetonitrile with 0.1% TFA).
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or the initial mobile phase). If the solubility is low, you can use a solid-loading technique by adsorbing your compound onto a small amount of C18 silica.
-
Elution: Run a gradient from a low to a high concentration of the organic solvent (e.g., from 5% to 95% acetonitrile in water, both containing 0.1% TFA).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and TFA may require lyophilization or co-evaporation with a high-boiling point alcohol like isopropanol.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in 2-(1H-pyrrol-1-yl)pentanoic acid experiments"
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(1H-pyrrol-1-yl)pentanoic acid. Inconsistent experimental results can be a significant impediment to progress. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible outcomes.
Troubleshooting Guide: Inconsistent Results
This section addresses specific issues you may encounter during the synthesis and handling of this compound.
Problem 1: Low or No Yield of this compound
Symptom: After performing the synthesis, the isolated yield of the desired product is significantly lower than expected, or no product is obtained at all.
Potential Causes and Solutions:
-
Inefficient Deprotonation of Pyrrole: The N-alkylation of pyrrole requires the formation of the pyrrolide anion, a potent nucleophile. If the base used is not strong enough to deprotonate pyrrole effectively, the reaction will not proceed efficiently.
-
Solution: Employ a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been stored under anhydrous conditions to maintain its reactivity.[1]
-
-
Inappropriate Solvent: The choice of solvent is critical for the solubility of reactants and for influencing the reactivity of the pyrrolide anion.
-
Presence of Moisture: The pyrrolide anion is highly reactive towards water. Any moisture in the reaction will quench the anion, preventing it from reacting with the alkylating agent.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Quality or Inactive Alkylating Agent: The alkylating agent, typically ethyl 2-bromopentanoate, may have degraded over time.
-
Solution: Use a freshly opened bottle or distill the ethyl 2-bromopentanoate before use to ensure its purity and reactivity.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion due to insufficient time or a temperature that is too low.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature. Be cautious, as excessive heat can lead to side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Problem 2: Presence of Significant Impurities in the Crude Product
Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.
Potential Causes and Solutions:
-
C-Alkylation as a Side Reaction: The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms. While N-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2- and 3-alkylated pyrrole isomers.
-
Solution: To favor N-alkylation, use a potassium salt of pyrrole (e.g., from KH or t-BuOK) in a polar aprotic solvent like DMF or DMSO. The more ionic nature of the K-N bond compared to Na-N or Li-N disfavors C-alkylation.[1]
-
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of pyrrole and the alkylating agent in the crude product.
-
Solution: Refer to the troubleshooting steps for low yield. Ensure sufficient reaction time and appropriate conditions to drive the reaction to completion.
-
-
Hydrolysis of the Ester: If the reaction is worked up under harsh basic conditions, the ethyl ester of the product can be prematurely hydrolyzed.
-
Solution: Use a mild aqueous workup. If purification of the ester is desired before hydrolysis, avoid strong bases during extraction.
-
-
Decarboxylation of the Product: Pyrrole-2-carboxylic acids can be susceptible to decarboxylation under acidic conditions.[5][6][7][8] While the carboxyl group in the target molecule is not directly attached to the pyrrole ring, harsh acidic conditions during workup should still be avoided.
-
Solution: Use a mild acid (e.g., dilute HCl) for neutralization during the workup and avoid prolonged exposure to strong acids.
-
Table 1: Common Impurities and Their Identification
| Impurity | Identification by 1H NMR | TLC Appearance |
| Pyrrole | Characteristic signals for the α- and β-protons of the pyrrole ring. | A distinct spot, often with a different Rf value than the product. |
| Ethyl 2-bromopentanoate | Absence of pyrrole signals; presence of a triplet and sextet for the ethyl group and signals for the pentanoate chain. | A separate spot, which can be visualized with a suitable stain if not UV-active. |
| C-Alkylated Isomers | Complex aromatic region in the 1H NMR spectrum due to the substituted pyrrole ring. | Spots with Rf values that may be close to the desired N-alkylated product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A common and effective method is a two-step synthesis:
-
N-Alkylation of Pyrrole: Pyrrole is deprotonated with a strong base like sodium hydride in an anhydrous polar aprotic solvent such as DMF. The resulting pyrrolide anion is then reacted with ethyl 2-bromopentanoate to form ethyl 2-(1H-pyrrol-1-yl)pentanoate.
-
Hydrolysis: The ethyl ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent like ethanol, followed by acidification.[9][10]
Q2: How can I purify the final product, this compound?
A2: Purification can typically be achieved by the following methods:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer is then acidified, and the purified carboxylic acid is extracted back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[11][12]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) is often effective.
Q3: What are the key analytical techniques for characterizing this compound?
A3: The following techniques are essential for confirming the structure and purity of the final product:
-
1H and 13C NMR Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. The 1H NMR spectrum should show characteristic signals for the pyrrole ring protons, the methine proton at the 2-position of the pentanoic acid chain, and the protons of the propyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
Synthetic Workflow Diagram
Caption: A flowchart illustrating the synthetic and purification workflow.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)pentanoate
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of pyrrole (1.0 equivalent) in anhydrous DMF at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromopentanoate (1.05 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(1H-pyrrol-1-yl)pentanoate (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
References
- Yuan, G., Wang, Y., & Liu, D. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 965(2-3), 242-248.
- Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675.
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]
- Bordwell, F. G., & Algrim, D. J. (1976). Steric hindrance to N-aryl pyrroles: Chromatographic separation of enantiomers and barriers to racemization. The Journal of Organic Chemistry, 41(14), 2507–2508.
- Krzeszewski, M., Gryko, D. T., & Gryko, D. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Science, 7(10), 6550–6555.
- Long, F. A., & Free, S. V. (1966). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Journal of the American Chemical Society, 88(15), 3451–3454.
- Mundle, S. O., & Kluger, R. (2010). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 132(25), 8653–8653.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- Zhao, Z., et al. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.
-
Semantic Scholar. (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
- Cirrincione, G., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12646–12655.
-
National Center for Biotechnology Information. (n.d.). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubMed. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
- Castro, A. J., et al. (1969). 3-Alkylation of the Pyrrole Ring. Journal of the American Chemical Society, 91(15), 4304–4305.
- Hubert, J. C., Wijnberg, J. B. P. A., & Speckamp, W. N. (1975). Synthesis and stereoselective reactions of 2-(pyrrol-1-yl)alkanals and 2-(pyrrol-1-yl)alkan-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (18), 1781-1786.
-
ChemSynthesis. (n.d.). Pyrroles database - synthesis, physical properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: A comparison of the reaction pathways. Retrieved from [Link]
-
Creative Biolabs. (n.d.). 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization method for production of purified aromatic dicarboxylic acids.
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Key 2D NMR correlations of compounds 1–4. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying and removing color of fdca.
-
IOP Conference Series: Earth and Environmental Science. (2019). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]
-
PubMed. (2001). Purification, characterization, and crystallization of human pyrroline-5-carboxylate reductase. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 11. US6689903B2 - Crystallization method for production of purified aromatic dicarboxylic acids - Google Patents [patents.google.com]
- 12. scielo.br [scielo.br]
Technical Support Center: Stability of 2-(1H-pyrrol-1-yl)pentanoic Acid in Solution
Welcome to the technical support center for 2-(1H-pyrrol-1-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a pyrrole derivative, this compound possesses a unique chemical structure that, while offering significant potential in various applications, also presents specific stability challenges. This document will equip you with the knowledge to anticipate, identify, and mitigate these issues in your experimental workflows.
Introduction: The Chemical Nuances of this compound
The stability of this compound in solution is intrinsically linked to the chemical nature of the pyrrole ring. Pyrrole is an aromatic heterocycle, but its aromaticity is modest compared to benzene, rendering it susceptible to certain degradation pathways.[1] The primary factors influencing the stability of this compound in solution are pH, light, temperature, and the presence of oxidizing agents. Understanding these factors is paramount to ensuring the integrity of your experimental results.
This guide is structured in a question-and-answer format to directly address the most common issues and queries encountered by researchers. We will delve into the causality behind these stability issues and provide validated protocols to troubleshoot and resolve them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the general reactivity of pyrrole-containing compounds, the primary degradation pathways for this compound are:
-
Oxidation: The pyrrole ring is electron-rich and susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents.[2] This can lead to the formation of colored byproducts and a loss of compound integrity. The presence of an alkyl chain on the nitrogen atom can influence the susceptibility to oxidation.
-
Photodegradation: Pyrrole moieties can undergo both direct and indirect photodegradation upon exposure to light, particularly UV light.[3] The specific degradation products will depend on the solvent and the presence of photosensitizers.
-
Polymerization: Under certain conditions, particularly in the presence of acids or upon oxidation, pyrrole and its derivatives can polymerize, leading to the formation of insoluble materials and a decrease in the concentration of the monomeric compound.
-
Extreme pH-Mediated Hydrolysis: While the N-alkyl bond is generally more stable than an ester linkage, extreme acidic or alkaline conditions could potentially lead to the cleavage of the pentanoic acid side chain from the pyrrole ring, although this is less common than degradation of the ring itself.
Q2: What are the optimal storage conditions for a stock solution of this compound?
A2: To maximize the shelf-life of your stock solution, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or frozen (-20°C or -80°C) | Lower temperatures slow down the rate of all chemical degradation reactions. For long-term storage, freezing is recommended. |
| Light | Protect from light (amber vials or foil-wrapped containers) | Minimizes the risk of photodegradation.[3] |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) for long-term storage | Reduces the potential for oxidative degradation by minimizing contact with atmospheric oxygen. |
| Solvent | High-purity, degassed, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | Aprotic solvents are generally preferred to minimize potential acid/base-catalyzed reactions. Degassing removes dissolved oxygen. |
| pH | Neutral (if in an aqueous-buffered solution) | Pyrrole derivatives are generally most stable at a neutral pH.[4] |
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are excellent choices for preparing stock solutions.
-
Use with Caution: Protic solvents like methanol and ethanol can be used for preparing working solutions, but long-term storage in these solvents is not recommended due to the potential for solvolysis reactions under certain conditions.
-
Aqueous Solutions: If aqueous buffers are required, it is crucial to use freshly prepared buffers at a neutral pH (around 7.0-7.4). Avoid prolonged storage in aqueous solutions. The use of co-solvents may be necessary to improve aqueous solubility.
Troubleshooting Guide
Issue 1: My solution of this compound has changed color (e.g., turned yellow or brown).
Possible Cause: Color change is a common indicator of oxidative degradation and/or polymerization of the pyrrole ring. This can be triggered by exposure to air (oxygen), light, or impurities in the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in solution.
Detailed Steps:
-
Verify Purity of Starting Material: Before troubleshooting the solution, confirm the purity of the solid compound. An impure starting material may contain colored impurities or compounds that catalyze degradation.
-
Analyze the Degraded Sample:
-
Method: Use High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. A mass spectrometer (LC-MS) would be highly beneficial for identifying the mass of the degradation products.
-
Procedure:
-
Inject a sample of the colored solution into the HPLC system.
-
Compare the chromatogram to that of a freshly prepared, un-degraded sample.
-
Look for the appearance of new peaks and a decrease in the area of the main peak corresponding to this compound.
-
If using LC-MS, analyze the mass spectra of the new peaks to hypothesize their structures. Common degradation products may include oxidized pyrroles or oligomers.
-
-
-
Review Solution Preparation and Storage:
-
Was the solvent of high purity and degassed? Peroxide impurities in ethers and other solvents are known to initiate oxidation.
-
Was the solution prepared and stored under an inert atmosphere (e.g., nitrogen or argon)?
-
Was the container protected from light?
-
-
Implement Corrective Actions:
-
Use high-purity, peroxide-free solvents.
-
Degas solvents before use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Prepare and handle solutions in a glove box or under a stream of inert gas.
-
Store solutions in amber vials or wrap containers with aluminum foil.
-
Issue 2: I am observing a loss of compound potency or inconsistent results in my bioassays.
Possible Cause: This is a strong indication that the concentration of the active compound, this compound, is decreasing over time due to degradation.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent bioassay results.
Detailed Steps:
-
Quantitative Analysis:
-
Accurately determine the concentration of your stock and working solutions using a validated analytical method such as quantitative NMR (qNMR) or HPLC with a proper calibration curve.
-
Compare the measured concentration to the theoretical concentration. A significant discrepancy suggests degradation.
-
-
Conduct a Forced Degradation Study: A forced degradation study will help identify the conditions under which your compound is least stable. This is a systematic way to pinpoint the cause of the potency loss.
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions for a defined period (e.g., 24 hours):
-
Acidic: Add 0.1 M HCl.
-
Alkaline: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to UV light (e.g., 254 nm).
-
-
Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC-UV.
-
Evaluation: Compare the chromatograms to identify the conditions that cause the most significant degradation (i.e., the largest decrease in the parent peak area and the appearance of new peaks).
-
-
Identify Critical Stability Parameters: Based on the forced degradation study, you can identify the critical parameters that affect the stability of your compound (e.g., it is highly sensitive to basic conditions and light).
-
Optimize Experimental Protocol:
-
If the compound is base-labile, ensure all solutions are maintained at a neutral or slightly acidic pH.
-
If it is photolabile, conduct all experiments under low-light conditions or with light-protected containers.
-
Prepare fresh working solutions from a frozen, protected stock solution immediately before each experiment.
-
Issue 3: I see an unexpected peak in my chromatogram when analyzing my sample.
Possible Cause: An unexpected peak can be an impurity from the starting material, a degradation product, or an artifact from the analytical method itself.
Troubleshooting Workflow:
Caption: Systematic approach to identifying an unknown chromatographic peak.
Detailed Steps:
-
Analyze a Blank: Inject only the solvent/mobile phase to ensure the peak is not an artifact from the system or solvent.
-
Analyze the Starting Material: Dissolve the solid this compound and inject it immediately to see if the peak is an impurity from synthesis.
-
Perform Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the main compound peak. This can indicate the presence of co-eluting impurities.
-
Isolate and Characterize the Unknown Peak:
-
LC-MS: Obtain the mass spectrum of the unknown peak to determine its molecular weight. This is a powerful first step in identification.
-
LC-MS/MS: Fragment the ion of the unknown peak to obtain structural information.
-
Preparative HPLC and NMR: If the unknown is present in sufficient quantities, it can be isolated using preparative HPLC, and its structure can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
References
-
Apell, J. N., Pflug, N. C., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(19), 11258–11266. [Link]
-
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole? [Link]
-
Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167. [Link]
-
Guan, L., & Dunn, M. F. (1994). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Journal of the American Chemical Society, 116(11), 4871–4878. [Link]
-
Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
Sources
Technical Support Center: Protocol Refinement for 2-(1H-pyrrol-1-yl)pentanoic acid Biological Assays
Introduction
Welcome to the technical support guide for researchers working with 2-(1H-pyrrol-1-yl)pentanoic acid. As a novel pyrrole-containing compound, its biological activities are still under exploration.[1][2][3][4][5] This guide is designed to provide practical, in-depth troubleshooting advice and refined protocols to navigate the common challenges encountered when characterizing a new chemical entity (NCE). We will proceed through a logical workflow, from initial compound handling and primary screening to secondary validation and mechanism of action studies. Our focus is on ensuring data integrity, reproducibility, and a clear understanding of the "why" behind each step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that are crucial to address before embarking on extensive biological assays.
Q1: How should I prepare my stock solution of this compound to avoid solubility issues in my assays?
A1: Compound solubility is a critical parameter that can significantly impact assay results, leading to underestimated activity or false negatives.[6][7] For novel compounds like this compound, it is best to start with a high-concentration stock solution in 100% DMSO, typically 10 mM.[8] However, it's crucial to be aware of the potential for DMSO to interfere with biological readouts at higher concentrations.[9]
-
Best Practice: Always determine the kinetic and thermodynamic solubility of your compound early on.[7][10] For cellular assays, the final DMSO concentration should generally not exceed 0.5%, while for biochemical assays, it should be kept below 2%.[9] Always include a vehicle control (e.g., 0.5% DMSO in media) in your experiments to account for any solvent effects.
Q2: My compound seems to be unstable in the assay buffer. How can I assess and mitigate this?
A2: Compound stability is another key factor that can affect the accuracy of your results.[11] Degradation of the compound over the course of an experiment will lead to an underestimation of its potency.
-
Assessment: To assess stability, incubate this compound in your assay buffer at the intended experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples by HPLC to quantify the amount of intact compound remaining.
-
Mitigation: If instability is observed, consider reducing the incubation time of your assay, if possible. Alternatively, you may need to explore formulation strategies, such as the use of stabilizing excipients, though this can add complexity to your experimental design.
Q3: I'm seeing activity in multiple, unrelated assays. Could this be a "nuisance compound" effect?
A3: Yes, this is a distinct possibility. Nuisance compounds are those that show activity in assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself.[12][13] This can lead to a significant waste of resources if not identified early.
-
Identification: One common cause of non-specific activity is compound aggregation.[6] This can be assessed by including a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.
-
Further Steps: If you suspect you have a nuisance compound, it's important to perform a battery of counter-screens and consult with a medicinal chemist to evaluate the compound's structure for known reactive moieties.
Part 2: Troubleshooting Guide for Specific Assays
This section provides detailed troubleshooting advice for common assays used in the characterization of novel compounds.
High-Throughput Screening (HTS) and Primary Hit Validation
HTS is often the first step in identifying the biological activity of a novel compound. However, it is prone to various sources of error.[14][15]
Problem: High variability between replicate wells or plates.
-
Potential Cause 1: Inconsistent Dispensing. Inaccurate or imprecise liquid handling is a common source of variability in HTS.
-
Solution: Ensure all automated liquid handlers are properly calibrated. Perform regular quality control checks using a colored dye to visually assess dispensing accuracy.
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to biased results.
-
Solution: Avoid using the outer rows and columns of your plates for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.
-
-
Potential Cause 3: Compound Precipitation. If the compound is not fully soluble at the screening concentration, it can lead to inconsistent results.
-
Solution: As mentioned in the FAQs, determine the compound's solubility beforehand and screen at a concentration well below its solubility limit.
-
Problem: A high number of hits that do not confirm in secondary assays.
-
Potential Cause: False Positives. HTS is designed for speed and sensitivity, which can often come at the cost of specificity.
IC50/EC50 Determination
Once a hit is confirmed, the next step is to determine its potency by generating a dose-response curve and calculating the IC50 (for inhibition) or EC50 (for activation).[18]
Problem: Poorly defined or non-sigmoidal dose-response curves.
-
Potential Cause 1: Incorrect Concentration Range. If the concentration range tested is too narrow or not centered around the IC50/EC50, the curve will be incomplete.
-
Solution: Perform a broad dilution series (e.g., 10-point, 3-fold dilutions) to ensure you capture the full dynamic range of the response.[9]
-
-
Potential Cause 2: Compound Solubility Limits. At high concentrations, the compound may precipitate, leading to a plateau in the dose-response curve that is not due to biological effects.
-
Solution: Visually inspect the wells with the highest compound concentrations for any signs of precipitation. If observed, the data points from these concentrations should be excluded from the curve fitting.
-
-
Potential Cause 3: Assay Interference. The compound may be interfering with the assay detection method at higher concentrations.
-
Solution: Run a control experiment where the compound is added to the assay in the absence of the biological target to check for any direct effects on the readout.
-
Table 1: Troubleshooting IC50 Curve Fitting Issues
| Issue | Potential Cause | Recommended Action |
| Shallow Hill Slope | Complex mechanism of action, assay artifact | Investigate the mechanism of action further. Ensure the assay is under initial velocity conditions. |
| Incomplete Upper or Lower Plateau | Concentration range is not wide enough | Extend the concentration range in both directions. |
| High Data Scatter | Poor pipetting, cell plating variability | Refine pipetting technique. Ensure even cell distribution when plating. |
Mechanism of Action (MoA) Studies: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming direct target engagement in a cellular context.[19][20][21] It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.[19][20]
Problem: No observable thermal shift upon compound treatment.
-
Potential Cause 1: Insufficient Target Engagement. The compound may not be binding to the target with high enough affinity or occupancy in the cell to induce a detectable thermal shift.
-
Solution: Increase the compound concentration. Ensure the compound is cell-permeable if using intact cells.
-
-
Potential Cause 2: Target Protein Characteristics. Some proteins may not exhibit a significant thermal shift upon ligand binding, or they may be highly stable or unstable at baseline.
-
Solution: Optimize the heating temperature and duration.[22] A narrower temperature range around the protein's melting point may be necessary.
-
-
Potential Cause 3: Technical Issues with Western Blotting. The inability to detect a shift may be due to problems with the downstream detection method.
Problem: High background or non-specific bands in the Western blot.
-
Potential Cause: Suboptimal Antibody or Blocking Conditions.
Part 3: Detailed Experimental Protocols
Protocol: IC50 Determination using a Cell Viability Assay (MTT)
This protocol describes the determination of the IC50 value of this compound on a cancer cell line using the MTT assay.[27]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol details the steps for performing a CETSA experiment to validate the interaction between this compound and its putative target protein.[22][31]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with either the vehicle (e.g., 0.5% DMSO) or this compound at the desired concentration for 1 hour at 37°C.
-
Heating Step: Resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Sample Preparation for Western Blot: Collect the supernatant and determine the protein concentration using a BCA assay. Normalize the samples to the same protein concentration.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and plot them against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.
Part 4: Visualizations
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value.
Logical Flow for Troubleshooting Assay Variability
Sources
- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 2. nbinno.com [nbinno.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. kinampark.com [kinampark.com]
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- 13. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. clyte.tech [clyte.tech]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 25. assaygenie.com [assaygenie.com]
- 26. sinobiological.com [sinobiological.com]
- 27. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Resistance to 2-(1H-pyrrol-1-yl)pentanoic acid
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals encountering and aiming to overcome acquired resistance to 2-(1H-pyrrol-1-yl)pentanoic acid in in-vitro cell line models. As this is a novel investigational compound, this document provides a foundational framework for systematically identifying, characterizing, and circumventing resistance mechanisms based on established principles in cancer pharmacology.
Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses initial questions and common experimental pitfalls when decreased sensitivity to this compound is observed.
Q1: My IC50 value for this compound has increased. How do I confirm this is true biological resistance and not an experimental artifact?
A1: An apparent increase in the half-maximal inhibitory concentration (IC50) must first be rigorously validated. Inconsistent results can often stem from procedural drift or assay variability.[1]
Causality: Before investigating complex biological mechanisms, it is crucial to rule out technical errors. Cell health, density, passage number, and assay conditions can significantly impact drug sensitivity measurements.[1][2][3] A standardized protocol ensures that observed changes are due to cellular adaptations rather than experimental inconsistencies.
Troubleshooting Protocol: Validating IC50 Shift
-
Thaw an Early-Passage Control: Thaw a vial of the parental cell line from an early passage, ideally from the same batch used to generate the initial baseline IC50 data.
-
Culture in Parallel: Culture the suspected resistant cells and the early-passage parental cells side-by-side for at least two passages to normalize culture conditions.
-
Standardize Seeding Density: Perform a growth curve analysis to ensure you are seeding cells for the IC50 assay at a density that allows for logarithmic growth throughout the experiment's duration (typically 48-72 hours).[1]
-
Execute Parallel IC50 Assays: Using a standardized protocol, perform a dose-response assay on both the parental and suspected resistant cell lines simultaneously.[4]
-
Calculate Resistance Index (RI): The RI quantifies the level of resistance. An RI significantly greater than 1 confirms a resistant phenotype.[5]
-
RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
Data Interpretation Example:
| Cell Line | Passage Number | IC50 of this compound (µM) | Resistance Index (RI) | Interpretation |
| Parental (Baseline) | 5 | 2.5 ± 0.3 | 1.0 | Baseline Sensitivity |
| Suspected Resistant | 25 | 25.8 ± 2.1 | 10.3 | Confirmed Resistance |
| Parental (Re-validated) | 6 | 2.7 ± 0.4 | 1.08 | Valid Control |
Q2: We've confirmed resistance. What are the most common biological mechanisms I should consider?
A2: While the specific mechanisms against this compound are yet to be elucidated, resistance to anti-cancer agents is typically driven by a few well-understood pathways.[6] These should be your first areas of investigation:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporter proteins, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.[7][8][9] P-glycoprotein (P-gp/MDR1) is a classic example.[7][10]
-
Metabolic Reprogramming: Resistant cells often alter their metabolic pathways, such as increasing glycolysis (the Warburg effect), to produce the energy and molecular building blocks needed to survive drug-induced stress.[11][12][13][14][15]
-
Target Alteration or Bypass: The drug's molecular target may acquire mutations that prevent the drug from binding effectively.[8][9] Alternatively, cells can activate parallel ("bypass") signaling pathways to circumvent the effects of the inhibited target.[9]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity, apoptosis, or DNA repair, leading to resistance without changing the DNA sequence itself.[16][17][18][19][20]
-
Enhanced DNA Repair: If the compound induces DNA damage, resistant cells may upregulate DNA repair pathways to more effectively fix the lesions caused by the drug.[7][9]
Q3: Could a hidden contamination be causing these resistance-like effects?
A3: Absolutely. Low-level microbial contamination, particularly mycoplasma, can alter cell metabolism, growth rates, and drug response, mimicking a resistant phenotype. Regular testing is a critical component of good cell culture practice. Similarly, cross-contamination with another cell line can lead to unexpected results.
Validation Steps:
-
Mycoplasma Testing: Use a PCR-based or Hoechst stain-based mycoplasma detection kit on both your parental and resistant cell banks.
-
Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination.
Part 2: In-Depth Troubleshooting - Investigating the "Why"
Once resistance is confirmed, the next step is to identify the underlying mechanism. The following guides provide workflows for investigating the most common drivers of resistance.
Guide 1: Assessing the Role of Drug Efflux Pumps
The overexpression of ABC transporters is a frequent cause of multi-drug resistance (MDR).[7] This can be tested by co-administering this compound with a known inhibitor of these pumps.
Workflow: Efflux Pump Inhibition Assay
Caption: Workflow for testing efflux pump involvement in resistance.
Experimental Protocol: Efflux Pump Co-treatment Assay
-
Cell Plating: Seed both parental and resistant cells into 96-well plates at their predetermined optimal density.
-
Drug Preparation: Prepare a dilution series of this compound. Prepare an identical dilution series that also contains a fixed, non-toxic concentration of an efflux pump inhibitor (e.g., 5-10 µM Verapamil).
-
Treatment: Treat the cells with both sets of drug dilutions. Include "inhibitor alone" and "vehicle" controls.
-
Incubation: Incubate for a period equivalent to your standard IC50 assay (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CCK-8, MTT).[21][22]
-
Analysis: Calculate the IC50 for each condition. If the inhibitor significantly reduces the IC50 of the resistant line, making it more sensitive, it strongly suggests that efflux pumps are contributing to the resistance.[22]
Guide 2: Investigating Metabolic Reprogramming
Resistant cells often rewire their metabolism to fuel survival and proliferation under stress.[11][12] A common shift is towards aerobic glycolysis, or the "Warburg effect," which can be detected by measuring key metabolic rates.[23]
Conceptual Pathway: Metabolic Reprogramming
Caption: Shift from efficient mitochondrial respiration to rapid glycolysis in resistant cells.
Recommended Assays for Metabolic Analysis:
-
Extracellular Flux Analysis (e.g., Seahorse Analyzer): This technology directly measures the two major energy-producing pathways in the cell: the extracellular acidification rate (ECAR) as a proxy for glycolysis, and the oxygen consumption rate (OCR) for mitochondrial respiration. A higher ECAR/OCR ratio in resistant cells compared to parental cells is a hallmark of metabolic reprogramming.
-
Glucose Uptake Assay: Use fluorescently-labeled glucose analogs (e.g., 2-NBDG) to quantify glucose import. Increased uptake in resistant cells suggests a reliance on glycolysis.
-
Lactate Production Assay: Measure the concentration of lactate in the culture medium. Higher lactate secretion is indicative of increased glycolytic flux.[15]
Guide 3: Identifying Genetic and Epigenetic Alterations
If the above mechanisms are ruled out, the resistance may be caused by stable changes to the cell's genome or epigenome.[16]
Workflow: Genomic and Epigenetic Investigation
Caption: A multi-omics approach to pinpointing resistance drivers.
Methodological Approaches:
-
RNA-Sequencing: Compare the transcriptomes of parental and resistant cells to identify entire pathways that are up- or down-regulated. This can provide unbiased clues, for example, by revealing the upregulation of a specific ABC transporter or a metabolic pathway.
-
Whole-Exome Sequencing (WES): If you have a hypothesized protein target for this compound, WES can identify mutations in the gene encoding that target or in other key signaling proteins.
-
Epigenetic Profiling: Techniques like ATAC-seq or methylation arrays can reveal changes in chromatin accessibility or DNA methylation, respectively, which may explain altered gene expression patterns observed in RNA-seq.[17][18]
Part 3: Strategies for Overcoming Resistance
Identifying the mechanism of resistance informs the strategy to overcome it.
Strategy 1: Rational Combination Therapy
Using a second agent to counteract the resistance mechanism is a clinically relevant and powerful strategy.[24][25][26][27] The goal is to achieve synergy, where the combined effect is greater than the sum of the individual effects.
Conceptual Basis for Combination Therapy
Caption: Using a second agent to block the resistance pathway.
Protocol: Designing a Combination Screen
-
Hypothesis-Driven Selection: Based on your mechanistic findings, select rational combination agents.
-
Efflux Resistance: Combine with an efflux pump inhibitor.
-
Metabolic Resistance: Combine with an inhibitor of glycolysis (e.g., 2-Deoxy-D-glucose) or another relevant metabolic pathway.[12]
-
Bypass Pathway Activation: Combine with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is activated).
-
-
Matrix Titration: Create a dose-response matrix where you test multiple concentrations of this compound against multiple concentrations of the combination agent.
-
Assess Viability: After incubation, measure cell viability.
-
Calculate Synergy: Use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
-
Strategy 2: Development and Characterization of a Resistant Cell Line Model
A stable, well-characterized resistant cell line is an invaluable tool for ongoing research.[5][28][29]
Protocol: Generating a Drug-Resistant Cell Line
This protocol is adapted from established methods for inducing drug resistance.[21][29][30]
-
Initial IC50 Determination: Accurately determine the IC50 of the parental cell line.[21]
-
Continuous Low-Dose Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Recovery: Initially, expect significant cell death. Maintain the culture by changing the drug-containing medium every 2-3 days. Wait for the surviving cell population to recover and resume proliferation (reaching ~70-80% confluency). This may take several weeks.[31]
-
Dose Escalation: Once the cells are growing steadily at the IC50 concentration, double the drug concentration. Again, wait for the cells to adapt and recover.
-
Iterative Escalation: Repeat Step 4, gradually increasing the drug concentration. The increases should be incremental (e.g., 1.5 to 2-fold) once higher concentrations are reached.[29]
-
Characterization and Banking: Once the cells can proliferate in a concentration that is at least 5-10 times the original parental IC50, the line is considered resistant. At this point:
-
Confirm the new, stable IC50.
-
Perform cell line authentication (STR profiling).
-
Cryopreserve multiple vials at a low passage number to create a master bank.
-
References
- Mechanisms of Drug Resistance in Cancer. (n.d.). Google Books.
- Yuan, Y., et al. (2022). Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance. Frontiers in Oncology.
- Pan, S. T., et al. (2016). Combination therapy in combating cancer. Journal of Biological Chemistry.
- Li, X., et al. (2020). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. Metabolites.
- Al-Hadiya, A. H. (2012). Efflux Pump-Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research.
- How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience.
- Shigdar, S., et al. (2021). Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies. Epigenetics.
- Metabolic reprogramming: The driving force behind cancer drug resistance. (2025). Seminars in Oncology.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (n.d.). MDPI.
- Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance. (n.d.). Frontiers in Pharmacology.
- Kuo, M. T. (2009). Genetic and epigenetic modeling of the origins of multidrug-resistant cells in a human sarcoma cell line. Journal of Cellular Physiology.
- Combination Therapies to Overcome Resistance. (n.d.). Broad Institute.
- Novel combination of drugs may overcome drug-resistant cancer cells. (2019). ecancer.
- Role of metabolic reprogramming in drug resistance in cancer. (n.d.). ResearchGate.
- Molecular Mechanisms of Drug Resistance in Cancer Cells. (n.d.). Walsh Medical Media.
- Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco.
- Metabolic mechanisms illustrated within a drug-resistant cancer cell. (n.d.). ResearchGate.
- The mechanisms of drug resistance in cancer cells. (n.d.). ResearchGate.
- Efflux pump-mediated resistance in chemotherapy. (2012). PubMed.
- The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2015). DARU Journal of Pharmaceutical Sciences.
- Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell.
- Efflux Pump-Mediated Resistance in Chemotherapy. (2025). ResearchGate.
- ABC Efflux Pump-Based Resistance to Chemotherapy Drugs. (n.d.). Chemical Reviews.
- Genetic and epigenetic causes of drug resistance. (n.d.). ResearchGate.
- Efflux pump. (n.d.). Wikipedia.
- Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments.
- Antibiotic Resistance and Epigenetics: More to It than Meets the Eye. (2020). Antimicrobial Agents and Chemotherapy.
- What are the ways a person can test the drug resistance for a particular cell line for a particular drug? (2013). ResearchGate.
- Antimicrobial resistance and mechanisms of epigenetic regulation. (n.d.). Frontiers in Microbiology.
- Establishment of Drug-resistant Cell Lines. (n.d.). Creative Bioarray.
- Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416. (2012). BMC Cancer.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Semantic Scholar.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology.
- Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Journal of Visualized Experiments.
- Cell culture troubleshooting. (n.d.). Proteintech Group.
- Technical Support Center: Troubleshooting Cell Line Resistance to CGP-74514 Treatment. (n.d.). Benchchem.
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- 9. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
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- 11. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance [journal.hep.com.cn]
- 12. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic reprogramming: The driving force behind cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 17. Genetic and epigenetic modeling of the origins of multidrug-resistant cells in a human sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Novel combination of drugs may overcome drug-resistant cancer cells - ecancer [ecancer.org]
- 24. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
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- 31. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(1H-pyrrol-1-yl)pentanoic acid
Welcome to the technical support center for the synthesis of 2-(1H-pyrrol-1-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab bench to larger-scale production. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure a robust and efficient process.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the bench scale. Below are common issues encountered during the scale-up of this compound synthesis, along with their probable causes and recommended solutions.
Issue 1: Low Yield and/or Incomplete Reaction
Symptoms:
-
The reaction stalls before all the starting material (pyrrole or 2-bromopentanoic acid) is consumed.
-
The isolated yield of the desired product is significantly lower than in small-scale experiments.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Deprotonation of Pyrrole | The basicity of the chosen base may be insufficient for complete deprotonation of pyrrole, especially at lower concentrations typical of larger volumes. The ambident nucleophilic character of the pyrrolyl anion can also lead to undesired C-alkylation.[1] | Switch to a stronger base: Consider using sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide.[2] These bases ensure rapid and complete formation of the pyrrolide anion, favoring N-alkylation.[2] |
| Poor Solubility of Reagents | As the scale increases, ensuring all reactants, particularly the pyrrolide salt, are fully dissolved becomes more challenging. | Optimize the solvent system: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective in dissolving the ionic intermediates.[2] For reactions sensitive to these solvents, tetrahydrofuran (THF) can be used, but may require longer reaction times or higher temperatures. |
| Mass Transfer Limitations | In larger reactors, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively. | Improve agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller) and that the stirring speed is sufficient to maintain a homogeneous mixture. Consider baffles in the reactor to improve mixing efficiency. |
| Temperature Control Issues | Exothermic reactions can be difficult to control on a larger scale, leading to localized overheating and potential side reactions or degradation of the product. | Implement robust temperature control: Use a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Chromatographic analysis (TLC, LC-MS) of the crude reaction mixture shows multiple spots/peaks in addition to the desired product.
-
Difficulty in purifying the final product to the desired specification.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| C-Alkylation vs. N-Alkylation | The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms.[1] The ratio of N- to C-alkylation is influenced by the counter-ion, solvent, and temperature. | Favor N-alkylation: Use potassium or sodium salts of pyrrole in a more solvating solvent to promote the formation of a more ionic nitrogen-metal bond.[2] Phase-transfer catalysis can also be an effective method to enhance N-alkylation.[1][3][4] |
| Dialkylation | If an excess of the alkylating agent is used, or if the reaction is allowed to proceed for too long, dialkylation of the pyrrole ring can occur. | Stoichiometric control: Use a slight excess of pyrrole relative to 2-bromopentanoic acid to minimize the chance of dialkylation. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting material is consumed. |
| Polymerization of Pyrrole | Pyrrole is susceptible to polymerization in the presence of strong acids or Lewis acids.[5] | Avoid acidic conditions: Ensure the reaction is carried out under basic or neutral conditions. If an acidic workup is required, it should be performed at low temperatures and for a minimal amount of time. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Formation of an emulsion during aqueous workup.
-
The product is difficult to crystallize.
-
Co-elution of impurities during column chromatography.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Emulsion Formation | The presence of both acidic and basic functionalities in the reaction mixture, along with salts, can lead to the formation of stable emulsions. | Optimize workup procedure: Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. Adjusting the pH of the aqueous layer can also be beneficial. |
| Crystallization Issues | The presence of impurities can inhibit crystallization. The product itself may be an oil or a low-melting solid at room temperature. | Purification prior to crystallization: If the crude product is an oil, consider purifying it by column chromatography before attempting crystallization. Solvent screening for crystallization: Experiment with a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to find suitable conditions for crystallization. |
| Chromatographic Purification Challenges | On a larger scale, column chromatography can be time-consuming and require large volumes of solvent. | Optimize chromatographic conditions: Develop a robust and efficient chromatographic method at the small scale before scaling up. Consider using a flash chromatography system for faster and more efficient purification. Alternative purification methods: Explore other purification techniques such as distillation (if the product is thermally stable) or salt formation followed by recrystallization. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct route is the N-alkylation of pyrrole with a suitable 2-halopentanoic acid derivative, typically 2-bromopentanoic acid or its corresponding ester.[1] The reaction is generally carried out in the presence of a base to deprotonate the pyrrole.
Q2: What is the role of a phase-transfer catalyst in this synthesis?
A phase-transfer catalyst (PTC) can be highly beneficial, especially for large-scale synthesis.[1][3][4] It facilitates the transfer of the pyrrolide anion from the solid or aqueous phase to the organic phase where the alkylating agent is located. This can lead to milder reaction conditions, improved yields, and better selectivity for N-alkylation.[1][3] Tetrabutylammonium bromide (TBAB) is a commonly used PTC for this type of reaction.[6]
Q3: How can I monitor the progress of the reaction effectively?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: What are the key safety considerations when scaling up this synthesis?
-
Pyrrole: Pyrrole is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Bases: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many of the organic solvents used are flammable. Ensure that all equipment is properly grounded to prevent static discharge.
-
Exothermic Reactions: The deprotonation of pyrrole and the subsequent alkylation can be exothermic. Be prepared to cool the reaction mixture if necessary.
Q5: Are there any "greener" alternatives for this synthesis?
While traditional methods often rely on volatile organic solvents, research into more environmentally friendly approaches is ongoing. The use of water as a solvent in the presence of a catalyst like iron(III) chloride for Paal-Knorr pyrrole synthesis has been reported, which is a different synthetic route but highlights a greener approach in pyrrole chemistry.[7] For the N-alkylation, exploring solvent-free conditions or using recyclable catalysts are potential areas for developing a more sustainable process.
III. Experimental Protocols & Workflows
Protocol 1: Scale-Up Synthesis of this compound using Phase-Transfer Catalysis
This protocol is a generalized procedure and may require optimization based on your specific equipment and desired scale.
Materials:
-
Pyrrole
-
2-Bromopentanoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (or other suitable aprotic solvent)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere.
-
Charge Reagents: To the reactor, add anhydrous potassium carbonate (2.5 equivalents), tetrabutylammonium bromide (0.1 equivalents), and acetonitrile.
-
Pyrrole Addition: Begin stirring and add pyrrole (1.2 equivalents) to the mixture.
-
Heating: Heat the mixture to a gentle reflux (approximately 80-85 °C).
-
Alkylating Agent Addition: Slowly add a solution of 2-bromopentanoic acid (1.0 equivalent) in acetonitrile via the addition funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-12 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Solvent Removal: Combine the filtrate and washes, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Workflow Diagram: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
IV. References
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2922. [Link]
-
Hamaide, T. (n.d.). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Marcel Dekker, Inc.
-
Vilotijevic, I., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
El-Metwaly, N. M., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC - NIH. [Link]
-
BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for N-Alkylation of Pyrroles. BenchChem.
-
Vilotijevic, I., et al. (2021). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. [Link]
-
Schupp, F., et al. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ResearchGate.
-
Slideshare. (n.d.). Pyrrole. Slideshare.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. ResearchGate.
-
Creative Biolabs. (n.d.). 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid. Creative Biolabs.
-
Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Validating the Anti-inflammatory Effects of 2-(1H-pyrrol-1-yl)pentanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory potential of the novel compound 2-(1H-pyrrol-1-yl)pentanoic acid (hereafter referred to as 'PPA'). We will objectively compare its performance against established alternatives, provide detailed experimental protocols, and explain the scientific rationale behind each methodological choice to ensure a robust and self-validating investigation.
Introduction: The Quest for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. However, its dysregulation can lead to chronic diseases including rheumatoid arthritis, atherosclerosis, and cardiovascular disorders. Current therapies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs), effectively manage inflammation but are associated with significant side effects, particularly gastrointestinal and cardiovascular issues, with long-term use.[1][2] This underscores the urgent need for safer and more effective anti-inflammatory agents.
The pyrrole heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Notably, several NSAIDs, such as Tolmetin and Ketorolac, feature a pyrrole ring, suggesting its importance for anti-inflammatory activity.[4] This guide focuses on PPA, a novel pyrrole derivative, and outlines a multi-phase validation strategy to characterize its efficacy and potential mechanism of action, comparing it directly with the widely-used NSAID, Diclofenac.
Phase 1: In Vitro Validation - Cellular Efficacy and Safety Screening
The initial phase of validation focuses on a controlled cellular environment to determine PPA's direct effects on key inflammatory pathways and to establish a safe therapeutic window. The chosen model is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7.
Causality of Model Selection: Macrophages are central players in the inflammatory response. LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages through the Toll-like receptor 4 (TLR4) signaling pathway.[5][6] This interaction triggers the release of a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), closely mimicking the initial stages of a bacterial infection-induced inflammatory response.[7]
Caption: Workflow for in vitro anti-inflammatory screening.
Experimental Protocols: In Vitro Assays
1. Cell Viability Assay (MTT)
-
Trustworthiness: This is a critical first step. An observed reduction in inflammatory markers is only meaningful if it is not a byproduct of cytotoxicity. This assay validates that the concentrations of PPA used are non-toxic.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of PPA (e.g., 1, 10, 50, 100 µM) or Diclofenac for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Expertise: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, producing large amounts of NO, a key inflammatory mediator.[8] The Griess assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Methodology:
-
Seed RAW 264.7 cells as above.
-
Pre-treat cells with non-toxic concentrations of PPA or Diclofenac for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
3. Pro-inflammatory Cytokine Quantification (ELISA)
-
Expertise: TNF-α and IL-6 are pivotal pro-inflammatory cytokines released by activated macrophages.[7] Quantifying their levels provides direct evidence of an anti-inflammatory effect at the protein expression level.
-
Methodology:
-
Culture, pre-treat, and stimulate cells as described for the NO assay.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Comparative Data Summary (In Vitro)
The data should be summarized to compare the half-maximal inhibitory concentration (IC₅₀) of PPA and Diclofenac.
| Compound | Cytotoxicity (CC₅₀) | NO Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) |
| PPA | >100 µM | Quantitative Value | Quantitative Value | Quantitative Value |
| Diclofenac | >100 µM | Quantitative Value | Quantitative Value | Quantitative Value |
Note: Lower IC₅₀ values indicate higher potency.
Phase 2: In Vivo Validation - Efficacy in an Acute Inflammation Model
After demonstrating cellular activity, the next essential phase is to evaluate PPA's efficacy in a whole-organism model. This accounts for complex physiological factors like absorption, distribution, metabolism, and excretion (ADME).
Causality of Model Selection: The carrageenan-induced paw edema model in rats is a gold-standard and highly reproducible model for evaluating acute inflammation.[9][10] The inflammatory response is biphasic: the early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (2-6 hours) is primarily driven by the production of prostaglandins, which is the target of most NSAIDs.[11] This allows for an assessment of the compound's ability to inhibit key mediators of vascular permeability and pain.
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Methodology:
-
Use male Wistar rats (180-220g).
-
Fast animals overnight before the experiment but allow free access to water.
-
Administer PPA (e.g., 10, 20, 40 mg/kg), Diclofenac (e.g., 10 mg/kg), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume immediately (0 hour) and at 1, 2, 3, 4, and 6 hours post-carrageenan injection using a digital plethysmometer.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
After the final measurement, euthanize the animals and collect the paw tissue for histopathological and biochemical analysis (MPO assay to quantify neutrophil infiltration).
-
Comparative Data Summary (In Vivo)
| Treatment Group (Dose) | % Inhibition of Edema at 3h | % Inhibition of Edema at 6h | MPO Activity (U/g tissue) |
| Vehicle | 0% | 0% | Quantitative Value |
| PPA (10 mg/kg) | Quantitative Value | Quantitative Value | Quantitative Value |
| PPA (20 mg/kg) | Quantitative Value | Quantitative Value | Quantitative Value |
| PPA (40 mg/kg) | Quantitative Value | Quantitative Value | Quantitative Value |
| Diclofenac (10 mg/kg) | Quantitative Value | Quantitative Value | Quantitative Value |
Phase 3: Mechanistic Elucidation - Targeting the Arachidonic Acid Cascade
A key aspect of validating a new anti-inflammatory agent is understanding its mechanism of action. Most NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[12][13]
Causality of Target Selection: There are two primary COX isoenzymes: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[14] Non-selective NSAIDs like Diclofenac inhibit both, leading to therapeutic effects but also gastrointestinal side effects.[15] COX-2 selective inhibitors were developed to minimize these side effects. Determining PPA's selectivity for COX-1 versus COX-2 is crucial for predicting its therapeutic profile and potential side effects.
Caption: Potential inhibition points of PPA in the COX pathway.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Methodology:
-
Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit. These kits typically provide purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Prepare a range of concentrations for PPA, a non-selective inhibitor (Diclofenac), and a COX-2 selective inhibitor (Celecoxib).
-
Perform the assay according to the manufacturer's protocol, which generally involves incubating the enzyme with the inhibitor before adding arachidonic acid as the substrate.
-
The assay measures the peroxidase activity of COX, which generates a measurable colorimetric or fluorescent signal.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 for each compound. The COX-2 selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.
-
Conclusion and Future Directions
This guide outlines a logical, multi-phase approach to validate the anti-inflammatory properties of this compound. By progressing from in vitro screening to in vivo efficacy and mechanistic studies, researchers can build a comprehensive data package. The inclusion of industry-standard models and direct comparison with a clinically relevant drug like Diclofenac ensures the results are robust and translatable.
Positive results from this validation cascade would position PPA as a promising candidate for further preclinical development, including pharmacokinetic profiling, toxicology studies, and evaluation in chronic inflammation models (e.g., collagen-induced arthritis) to fully characterize its therapeutic potential.
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A Comparative Analysis of 2-(1H-pyrrol-1-yl)pentanoic Acid and Other Pyrrole-Based NSAIDs: A Guide for Researchers
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of 2-(1H-pyrrol-1-yl)pentanoic acid with other established pyrrole-based nonsteroidal anti-inflammatory drugs (NSAIDs). As researchers and drug development professionals, understanding the subtle nuances in chemical structure and their impact on biological activity is paramount. This document is structured to provide an in-depth analysis of the structure-activity relationships within this class of compounds, supported by experimental data and protocols.
The Pyrrole Scaffold in NSAID Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of several successful NSAIDs.[1][2][3] Its five-membered aromatic heterocycle offers a unique electronic and steric profile that can be readily modified to modulate potency, selectivity, and pharmacokinetic properties. Classic examples of pyrrole-based NSAIDs include tolmetin and zomepirac, both of which have been used clinically for the management of pain and inflammation.[1][4] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[5][6][7]
Comparative Analysis of Pyrrole-Based NSAIDs
A direct comparison of the physicochemical and pharmacological properties of key pyrrole-based NSAIDs reveals the critical role of substituents on the pyrrole ring and the acetic acid side chain.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Key Structural Features | COX Selectivity |
| Tolmetin | 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid | 257.29 | Methyl-substituted benzoyl group at C5, N-methyl group. | Non-selective COX-1/COX-2 inhibitor.[4] |
| Zomepirac | 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid | 291.73 | Chloro-substituted benzoyl group at C5, N-methyl and C4-methyl groups. | Non-selective COX-1/COX-2 inhibitor.[5][8] |
| This compound | This compound | 167.20 | Unsubstituted pyrrole ring, pentanoic acid side chain. | Hypothesized to be a weaker, non-selective COX inhibitor. |
2.1. Tolmetin: A Clinically Established Pyrrole NSAID
Tolmetin, used as its sodium salt, is a non-selective COX inhibitor for the treatment of rheumatoid arthritis and osteoarthritis.[4][9] Its structure features a 4-methylbenzoyl group at the C5 position of the pyrrole ring and a methyl group on the pyrrole nitrogen. These substitutions are crucial for its anti-inflammatory activity.
2.2. Zomepirac: A Potent Analgesic Withdrawn from the Market
Zomepirac is structurally similar to tolmetin but contains a 4-chlorobenzoyl group and an additional methyl group on the pyrrole ring.[8][10] It was a potent analgesic, with efficacy comparable to opioids for postoperative pain.[5][8] However, it was withdrawn from the market due to a higher incidence of anaphylactic reactions.[5][8] This highlights how minor structural modifications can significantly impact the safety profile of a drug.
2.3. This compound: A Hypothetical Profile
Currently, there is a lack of published experimental data for this compound. However, based on established structure-activity relationships for pyrrole-based NSAIDs, we can hypothesize its potential properties. The absence of bulky, lipophilic substituents on the pyrrole ring, which are present in tolmetin and zomepirac and are known to enhance binding to the COX active site, suggests that this compound would likely be a significantly weaker COX inhibitor. The pentanoic acid side chain, being longer than the acetic acid side chain of tolmetin and zomepirac, may also influence its binding affinity and selectivity. It is reasonable to predict that it would be a non-selective COX inhibitor, given that selectivity for COX-2 often arises from specific interactions with bulkier amino acid residues in the COX-2 active site, which this simpler molecule is less likely to achieve.
Mechanism of Action: COX Inhibition
The anti-inflammatory effects of pyrrole-based NSAIDs stem from their ability to inhibit the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.
Caption: Mechanism of action of pyrrole-based NSAIDs.
Experimental Protocols for Evaluation
To empirically determine the anti-inflammatory profile of a novel compound like this compound, a series of in vitro and in vivo assays are essential.
4.1. In Vitro COX Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the natural substrate.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing a heme cofactor.
-
Test Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Incubation: The enzyme, buffer, and test compound (or vehicle control) are pre-incubated at 37°C for 15 minutes.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Measurement: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated. The production of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.
-
Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is determined by the ratio of IC50(COX-1)/IC50(COX-2).
4.2. In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Test Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each dose of the test compound relative to the vehicle control group.
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A Comparative Guide to the Structure-Activity Relationship of 2-(1H-pyrrol-1-yl)pentanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-(1H-pyrrol-1-yl)pentanoic Acid Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered aromatic structure offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block for drug design.[3] When coupled with a pentanoic acid side chain at the N-1 position, as in this compound, the resulting molecule possesses both a lipophilic heterocyclic core and a polar acidic functional group, suggesting potential interactions with a variety of biological targets.
This guide will explore the probable SAR of this scaffold by examining key structural modifications and their anticipated effects on biological activity, drawing parallels from well-documented analogs. The primary focus will be on anticonvulsant activity, given the structural similarity to known antiepileptic drugs like levetiracetam and its derivatives.[4][5]
Core Structure and Key Modification Points
The fundamental structure of this compound presents several key positions where modifications can systematically alter its physicochemical properties and biological activity. Understanding the impact of substitutions at these positions is crucial for rational drug design.
Figure 1: Key modification points on the this compound scaffold.
Comparative Analysis of Structural Modifications
Modifications of the Pyrrole Ring (R1)
Substitutions on the pyrrole ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule.
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., alkyl, alkoxy) on the pyrrole ring can modulate the pKa of the pyrrole nitrogen and the overall electron density of the ring system. In studies of pyrrole-based ST2 inhibitors, replacing a furan with a pyrrole group, or introducing methyl groups on the pyrrole, resulted in similar or slightly improved activity, suggesting that minor changes in the electronics of the five-membered ring are well-tolerated and can be used to fine-tune activity.[6]
-
Halogenation: Halogen atoms (F, Cl, Br) can enhance membrane permeability and introduce new binding interactions (e.g., halogen bonds). In some series of pyrrole derivatives, halogenation has been shown to increase biological potency.[7]
-
Bulky Substituents: The addition of bulky substituents, such as phenyl or substituted phenyl groups, can provide additional van der Waals or hydrophobic interactions with a target protein. However, this can also introduce steric hindrance. For pyrrole-based COX inhibitors, the nature of a substituted phenyl group on the pyrrole ring was a key determinant of COX-1 versus COX-2 selectivity.[8]
Modifications of the Alkyl Chain (R2)
The length and branching of the alkyl chain connecting the pyrrole ring to the carboxylic acid are critical for orienting the key functional groups within a binding pocket.
-
Chain Length: The pentanoic acid chain provides a specific spatial distance between the pyrrole and carboxylate moieties. Shortening or lengthening this chain would alter this distance and likely impact binding affinity.
-
Branching and Chirality: The introduction of alkyl groups (e.g., methyl, ethyl) on the alkyl chain can introduce chirality and restrict conformational flexibility. In the case of levetiracetam, an (S)-ethyl group alpha to the carboxamide is crucial for its high affinity to the synaptic vesicle protein 2A (SV2A).[4] This highlights the importance of stereochemistry in this class of compounds. For this compound analogs, an (S)-configuration at the alpha-carbon is predicted to be favorable for anticonvulsant activity.
Modifications of the Carboxylic Acid Group (R3)
The carboxylic acid group is a key polar and ionizable feature, likely involved in hydrogen bonding or salt bridge formation with a biological target.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide would neutralize the negative charge and increase lipophilicity. This can have profound effects on both potency and pharmacokinetic properties. In some instances, esterification can serve as a prodrug strategy to improve cell permeability.[6] However, for many targets, the acidic proton is essential for activity. Studies on pyrrole carboxylic acid derivatives as COX inhibitors have shown that the acidic group is a critical pharmacophore for binding to the active site.[8]
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain the acidic character while altering the geometry and hydrogen bonding patterns. This is a common strategy to improve metabolic stability or fine-tune binding interactions.
Experimental Data from Analogous Series
To provide a quantitative basis for our predictive SAR, the following tables summarize experimental data from published studies on structurally related pyrrole and pyrrolidone derivatives.
Table 1: SAR of Pyrrolidinone Analogs as Anticonvulsants
| Compound | Structure | Modification | MES ED₅₀ (mg/kg) | Reference |
| Levetiracetam | (S)-α-ethyl-2-oxopyrrolidine acetamide | (S)-ethyl side chain | 17.0 | [4] |
| UCB 34714 | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | 4-propyl substitution | 1.7 | [4] |
| Analog X | 3-substituted pyrrolidinone | Substitution at position 3 | Decreased affinity | [4] |
| Analog Y | 5-substituted pyrrolidinone | Substitution at position 5 | Decreased affinity | [4] |
Data synthesized from Kenda et al., J. Med. Chem. 2004.[4] This data strongly suggests that for anticonvulsant activity, the 2-oxopyrrolidine ring is preferred, and small hydrophobic substitutions at the 4-position can significantly enhance potency.[4]
Table 2: SAR of Pyrrole Derivatives as COX Inhibitors
| Compound | R1 (at position 5) | R2 (at position 1) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| 4g | Substituted Phenyl | Acetic acid | >100 | 0.15 | [8] |
| 4h | Substituted Phenyl | Acetic acid | >100 | 0.21 | [8] |
| 5b | Substituted Phenyl | Propanoic acid | 0.32 | >100 | [8] |
| 5e | Substituted Phenyl | Propanoic acid | 0.45 | >100 | [8] |
Data synthesized from a study on 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl] alkanoates.[8] This study highlights that increasing the bulkiness of the acidic side chain (from acetic to propanoic acid) can shift the activity from COX-2 selective to COX-1 selective.[8]
Experimental Protocols for SAR Determination
The following are standardized protocols that would be employed to determine the SAR of novel this compound analogs, based on methodologies reported for similar compounds.
Synthesis of Analogs
A general synthetic scheme for producing analogs would involve the reaction of a substituted pyrrole with an appropriate α-bromo pentanoate ester, followed by hydrolysis to the carboxylic acid.
Figure 2: General synthetic workflow for this compound analogs.
In Vitro Binding Assay (e.g., for SV2A)
This protocol is adapted from methods used to characterize levetiracetam and its analogs.
-
Preparation of Brain Homogenates: Rodent brains are homogenized in a buffered solution.
-
Radioligand Binding: Homogenates are incubated with a radiolabeled ligand (e.g., [³H]levetiracetam) and varying concentrations of the test compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.
In Vivo Anticonvulsant Activity Screening
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are standard for initial anticonvulsant screening.[9][10]
-
Animal Dosing: Mice or rats are administered the test compound, typically via intraperitoneal injection.
-
Seizure Induction:
-
MES Test: A brief electrical stimulus is applied via corneal electrodes to induce a tonic hindlimb extension seizure.
-
scPTZ Test: A convulsant dose of pentylenetetrazole is administered subcutaneously to induce clonic seizures.
-
-
Observation: Animals are observed for the presence or absence of the characteristic seizure endpoint.
-
ED₅₀ Determination: The dose of the compound that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated.
Predicted SAR Summary and Future Directions
Based on the analysis of related compound series, a predictive SAR for this compound analogs with potential anticonvulsant activity can be summarized as follows:
Figure 3: Predicted structure-activity relationship for anticonvulsant analogs.
Future Directions: The logical next step is the synthesis and systematic evaluation of a focused library of this compound analogs based on these predictions. Initial screening should focus on anticonvulsant activity in MES and scPTZ models, followed by in vitro binding assays to identify the molecular target (e.g., SV2A). Further optimization would involve fine-tuning the substitutions on the pyrrole ring and exploring bioisosteric replacements for the carboxylic acid to improve potency, selectivity, and pharmacokinetic properties.
References
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Kenda, B. M., Matagne, A. C., Talaga, P. E., Pasau, P. M., Differding, E., Lallemand, B. I., ... & Michel, P. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of medicinal chemistry, 47(3), 530–549. [Link]
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Eyal, S., & Bialer, M. (2004). The activity of antiepileptic drugs as histone deacetylase inhibitors. Epilepsia, 45(7), 765-769. [Link]
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A Comparative Analysis of 2-(1H-pyrrol-1-yl)pentanoic acid and Celecoxib in Preclinical Models of Inflammation
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark for selective COX-2 inhibition.[1][2] This guide provides a comparative overview of celecoxib and the emerging class of N-pyrrolylcarboxylic acids, specifically focusing on the potential efficacy of compounds like 2-(1H-pyrrol-1-yl)pentanoic acid. Due to the limited publicly available data on this compound, this guide will leverage data from a structurally related and recently studied pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as Compound 3f), as a case study to represent the therapeutic potential of this chemical class.[3]
Introduction to the Compounds
Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[4] Its chemical structure, featuring a sulfonamide group, is crucial for its selective binding to the COX-2 active site.[2] Clinically, it is used to manage pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][5]
This compound belongs to the class of N-pyrrolylcarboxylic acids. The pyrrole heterocycle is a key structural motif in several existing NSAIDs, including tolmetin and ketorolac, suggesting its importance in the development of anti-inflammatory agents.[6] While specific data on this compound is scarce, the structural similarity of this class to known COX inhibitors and recent studies on related compounds like Compound 3f indicate their potential as anti-inflammatory candidates.[3]
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The anti-inflammatory effects of both celecoxib and pyrrole-based compounds are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[7]
There are two main isoforms of the COX enzyme:
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the gastric mucosa and maintaining kidney function.[8]
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli.[8]
By selectively inhibiting COX-2, drugs like celecoxib can reduce the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects.[5][9] The therapeutic rationale for developing novel pyrrole derivatives is to achieve potent anti-inflammatory activity, potentially with a favorable selectivity profile.
Figure 1: Simplified schematic of the prostaglandin synthesis pathway and the inhibitory action of COX-2 selective inhibitors.
Comparative Efficacy: In Vitro and In Vivo Data
A direct comparison of the efficacy of this compound and celecoxib is challenging due to the lack of available data for the former. However, by examining data for celecoxib and the exemplary pyrrole derivative, Compound 3f, we can infer the potential performance of this class of compounds.
In Vitro COX-1/COX-2 Inhibition
The in vitro inhibitory activity of a compound against COX-1 and COX-2 is a key indicator of its potency and selectivity. This is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 39.8 nM[1] | 4.8 nM[1] | 8.3 |
| Celecoxib | 82 µM[2] | 6.8 µM[2] | 12 |
| Celecoxib | >10 µM | 40 nM[10] | >250 |
| Pyrrole Derivatives (general) | Variable | Variable | Variable[7] |
Note: IC50 values can vary between different assay systems and experimental conditions.
The data for celecoxib consistently demonstrates its selectivity for COX-2 over COX-1. For the broader class of pyrrole derivatives, studies have shown that structural modifications can lead to compounds with potent and selective COX-2 inhibition, while others may inhibit both isoforms.[6][7]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[11]
| Treatment | Dose | Time Point | % Inhibition of Paw Edema |
| Celecoxib | 30 mg/kg (oral) | 6 hours | Significant reduction in edema[12] |
| Celecoxib | 0.3-30 mg/kg (IP) | - | Dose-dependent reduction in edema[13] |
| Compound 3f (Pyrrole Derivative) | 20 mg/kg (IP) | 2 hours | Significant reduction (p=0.001)[3] |
| Compound 3f (Pyrrole Derivative) | 10, 20, 40 mg/kg (IP, 14 days) | All time points | Significant reduction (p<0.001)[3] |
| Diclofenac (Reference) | 25 mg/kg (IP) | - | Significant reduction[3] |
The results from the carrageenan-induced paw edema model show that both celecoxib and the exemplary pyrrole derivative, Compound 3f, exhibit significant anti-inflammatory effects in vivo.[3][12][13] Notably, Compound 3f demonstrated potent activity, particularly after repeated administration, suggesting a strong and sustained anti-inflammatory response.[3]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general framework for determining the IC50 values of test compounds against COX-1 and COX-2.
Figure 2: General workflow for an in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare assay buffer, heme cofactor, and stock solutions of COX-1 and COX-2 enzymes. Serially dilute the test compound and a reference inhibitor (e.g., celecoxib) to various concentrations.
-
Enzyme Reaction Setup : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition : Add the different concentrations of the test compound or vehicle control to the wells and pre-incubate to allow for inhibitor binding to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation : Incubate the plate at 37°C for a defined period to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination : Stop the reaction by adding a suitable stop solution.
-
Detection : Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol outlines the procedure for assessing the anti-inflammatory activity of a test compound in a rodent model.
Figure 3: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping : Acclimatize rodents (typically rats or mice) to the laboratory environment. Divide the animals into groups: a vehicle control group, a positive control group (e.g., celecoxib or diclofenac), and one or more test compound groups.
-
Baseline Paw Volume Measurement : Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration : Administer the test compound, vehicle, or reference drug via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.
-
Induction of Inflammation : Inject a solution of carrageenan (typically 1% in saline) into the subplantar region of the right hind paw to induce localized inflammation and edema.[3][14]
-
Paw Volume Measurement over Time : Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis : Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group. Perform statistical analysis to assess the significance of the anti-inflammatory effects.
Conclusion
Celecoxib is a well-characterized and effective selective COX-2 inhibitor. The emerging class of N-pyrrolylcarboxylic acids, as exemplified by the potent anti-inflammatory activity of Compound 3f, represents a promising area for the development of new anti-inflammatory agents. While direct comparative data for this compound is not yet available, the existing evidence for related pyrrole derivatives suggests that this chemical scaffold holds significant potential for yielding novel and effective modulators of the inflammatory response. Further preclinical evaluation of this compound, including in vitro COX inhibition assays and in vivo models of inflammation, is warranted to fully elucidate its therapeutic potential and to draw a more direct comparison with established drugs like celecoxib.
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Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company. Available at: [Link]
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A Researcher's Guide to the Antimicrobial Evaluation of 2-(1H-pyrrol-1-yl)pentanoic acid Against Standard Agents
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a pyrrole scaffold, have emerged as a promising area of research, demonstrating a wide array of biological activities.[1][2] This guide presents a comprehensive framework for a comparative study of a novel candidate molecule, 2-(1H-pyrrol-1-yl)pentanoic acid, against a panel of established antimicrobial agents. We provide a structured approach, from the selection of appropriate comparators to detailed, validated experimental protocols for determining antimicrobial efficacy and preliminary mechanistic insights. This document is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating methodology to objectively evaluate the potential of new chemical entities in the fight against infectious diseases.
Introduction: The Rationale for New Antimicrobial Scaffolds
The relentless evolution of drug-resistant pathogens poses a significant threat to global health. The chemical backbone of many existing antibiotics is increasingly compromised by bacterial defense mechanisms, demanding a paradigm shift towards novel molecular structures. The pyrrole ring, an electron-rich five-membered heterocycle, is a fundamental component of many natural and synthetic compounds with potent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3]
Many pyrrole-containing compounds exert their effects through mechanisms distinct from current drug classes, such as the inhibition of DNA gyrase, a vital bacterial enzyme.[1] This makes them particularly attractive candidates for overcoming existing resistance patterns. This guide focuses on this compound, a synthetic derivative whose antimicrobial potential remains largely uncharacterized. By establishing a rigorous comparative methodology, we aim to provide the scientific community with a blueprint for evaluating this and other novel candidates, ensuring that data generated is both reliable and contextually relevant when compared to current therapeutic options.
Profile of the Candidate Molecule: this compound
2.1 Chemical Structure
Figure 1: Chemical structure of this compound
2.2 Physicochemical Properties (Hypothesized)
Based on its structure, this compound is a chiral carboxylic acid. Its properties suggest moderate polarity, with the pyrrole ring contributing lipophilicity and the carboxylic acid group providing a site for hydrogen bonding and salt formation. These characteristics are critical as they influence solubility in biological media and the ability to cross microbial cell membranes—a common challenge for compounds targeting Gram-negative bacteria.[4]
2.3 Proposed Synthesis Pathway
A plausible and efficient synthesis can be achieved via the Paal-Knorr pyrrole synthesis, a well-established method. The causality behind this choice lies in its reliability and use of readily available starting materials. The proposed workflow involves the condensation of a primary amine (2-aminopentanoic acid) with a 1,4-dicarbonyl compound (2,5-dimethoxytetrahydrofuran) under acidic conditions.
Caption: Proposed workflow for the synthesis of the target compound.
Selection of Comparator Antimicrobial Agents
To comprehensively assess the candidate molecule, a panel of standard antimicrobial agents must be selected. The choice of these comparators is critical for contextualizing the activity of the new compound. The panel should include agents with diverse mechanisms of action and varying spectra of activity. This approach allows for a multi-faceted comparison, revealing not just potency but also potential novelty in its biological effects.
| Antimicrobial Agent | Class | Mechanism of Action | Primary Spectrum | Rationale for Inclusion |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV | Broad-spectrum (Gram-negative and some Gram-positive) | Provides a benchmark for a common synthetic broad-spectrum agent; potential for a shared mechanism.[1] |
| Ampicillin | β-lactam (Penicillin) | Inhibits cell wall synthesis | Gram-positive and some Gram-negative | Represents a classic, widely used class of antibiotics targeting the cell envelope. |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis (30S ribosomal subunit) | Primarily Gram-negative aerobes | Offers a comparison against an agent targeting protein synthesis, a different fundamental cellular process. |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis (binds D-Ala-D-Ala) | Gram-positive (including MRSA) | Key comparator for activity against resistant Gram-positive pathogens. |
| Meropenem | β-lactam (Carbapenem) | Inhibits cell wall synthesis | Very broad-spectrum (Gram-positive, Gram-negative, anaerobes) | Represents a last-resort class of antibiotics, providing a high bar for broad-spectrum efficacy.[5] |
| Clotrimazole | Azole | Inhibits ergosterol synthesis | Fungi (yeasts and molds) | Included to assess potential antifungal activity, a common feature of heterocyclic compounds.[6] |
Experimental Design for Comparative Efficacy
The following protocols are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] Adherence to these standards is paramount for generating reproducible and clinically relevant data.
4.1 Panel of Test Microorganisms
A diverse and well-characterized panel of microorganisms is essential. The panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300), Bacillus subtilis (ATCC 6633).
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404).
4.2 Primary Efficacy Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is considered a gold standard for its quantitative and reproducible results.[9] It determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and each comparator agent in an appropriate solvent (e.g., DMSO, water).
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Inoculum Preparation:
-
Culture the test organisms overnight on appropriate agar plates.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Dilute this adjusted suspension in the appropriate test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microplate wells. The rationale for this precise concentration is to ensure that the test is not overwhelmed by an excessive bacterial load, which could lead to falsely high MIC values.
-
-
Serial Dilution in Microplate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock drug solution to the first well and perform a two-fold serial dilution across the plate.
-
This creates a gradient of drug concentrations.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration well with no visible turbidity.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
4.3 Secondary Efficacy Screening: Minimum Bactericidal Concentration (MBC)
It is crucial to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC test is a direct extension of the MIC assay.
Experimental Protocol:
-
Perform MIC Test: Complete the broth microdilution assay as described above.
-
Subculturing: From the wells corresponding to the MIC and higher concentrations that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the subculture plate).
Proposed Mechanistic Insights
While definitive mechanism-of-action studies are complex, preliminary insights can be gained through targeted assays based on the known activities of similar chemical scaffolds. Since many pyrrole derivatives are known to target DNA gyrase, this is a logical starting point.[1]
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A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel CNS-Active Compounds: A Case Study of 2-(1H-pyrrol-1-yl)pentanoic Acid
Introduction: The Imperative of IVIVC in Central Nervous System (CNS) Drug Development
In the landscape of pharmaceutical sciences, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges, particularly for drugs targeting the Central Nervous System (CNS). A critical tool in navigating this complex path is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and its subsequent in vivo response.[1][2] This correlation is pivotal, as it can streamline drug development, improve product quality, and reduce the reliance on extensive human or animal studies for post-approval changes.[3][4][5]
This guide provides a comprehensive framework for establishing an IVIVC for a novel investigational compound, 2-(1H-pyrrol-1-yl)pentanoic acid (hereafter designated as PYR-ACID ). The pyrrole moiety is a versatile heterocyclic scaffold found in numerous compounds with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[6][7] Given the prevalence of pyrrole structures in CNS-active agents, we will explore PYR-ACID through the lens of a potential anticonvulsant.
Our objective is to detail a systematic, scientifically-grounded methodology for correlating the in vitro neurophysiological effects of PYR-ACID with its in vivo anticonvulsant efficacy. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to bridge the preclinical gap.
Section 1: In Vitro Characterization: Mechanistic Insights from Cellular Models
The initial phase of characterization begins in vitro. These models are indispensable for high-throughput screening, cost-effective dose-ranging studies, and, most importantly, for elucidating the potential mechanism of action at a cellular and network level.[8][9] For a putative anticonvulsant, an ideal model must replicate the hyperexcitable neuronal activity characteristic of a seizure.
Causality of Experimental Choice: The Hippocampal Slice Model
We select the ex vivo hippocampal brain slice model for our primary in vitro assessment. The hippocampus is a region with a low seizure threshold, and its intrinsic circuitry, which is well-preserved in acute slices, can be pharmacologically induced to generate epileptiform activity.[9] This model offers a significant advantage over dissociated neuronal cultures by maintaining the complex synaptic architecture, allowing for the study of network phenomena that are fundamental to seizure generation and propagation.
Experimental Protocol: Assessing PYR-ACID Activity on Epileptiform Discharges in Hippocampal Slices
This protocol is designed to be a self-validating system. The baseline epileptiform activity serves as an internal control, and the inclusion of a positive control (e.g., Diazepam) validates the model's responsiveness.
1. Preparation of Hippocampal Slices:
- Humanely euthanize a young adult male Wistar rat (P21-P28) in accordance with institutional animal care guidelines.
- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (in mM: 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 Dextrose, 7 MgCl₂, 0.5 CaCl₂).
- Cut 400 µm thick horizontal slices containing the hippocampus using a vibratome (e.g., Leica VT1200S).
- Transfer slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 Dextrose, 1 MgCl₂, 2 CaCl₂) at 34°C for 30 minutes, then maintain at room temperature.
2. Induction of Epileptiform Activity:
- Transfer a single slice to a submersion-type recording chamber continuously perfused with heated (32°C), oxygenated aCSF.
- Induce stable, spontaneous epileptiform discharges by perfusing the slice with aCSF containing 0 Mg²⁺ and 50 µM 4-Aminopyridine (4-AP). This combination blocks Mg²⁺-dependent NMDA receptor inhibition and voltage-gated K⁺ channels, respectively, leading to neuronal hyperexcitability.
- Place a recording electrode in the CA1 pyramidal cell layer to record local field potentials (LFPs).
3. Application of PYR-ACID:
- Once stable epileptiform activity is established (baseline recording for 20 minutes), perfuse the slice with aCSF containing PYR-ACID at increasing concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
- Record for at least 20 minutes at each concentration to allow for equilibration.
- Perform a final "washout" step by perfusing with the epileptogenic aCSF alone to assess the reversibility of the drug's effect.
4. Data Analysis:
- Analyze LFP recordings to quantify the frequency and duration of seizure-like events (SLEs).
- Calculate the percentage reduction in SLE frequency from baseline for each concentration of PYR-ACID.
- Plot the concentration-response curve and calculate the IC₅₀ value (the concentration at which 50% of the maximal inhibitory effect is observed).
Visualization: In Vitro Experimental Workflow
Caption: Workflow for assessing PYR-ACID's anticonvulsant activity in hippocampal slices.
Hypothetical Data: In Vitro Efficacy of PYR-ACID
| PYR-ACID Concentration (µM) | Mean SLE Frequency (events/min) | % Inhibition from Baseline |
| Baseline (0) | 1.5 ± 0.2 | 0% |
| 1 | 1.3 ± 0.3 | 13.3% |
| 10 | 0.9 ± 0.2 | 40.0% |
| 50 | 0.4 ± 0.1 | 73.3% |
| 100 | 0.2 ± 0.1 | 86.7% |
| IC₅₀ | ~15 µM | 50% |
Section 2: In Vivo Assessment: Evaluating Efficacy in a Whole-Organism Context
While in vitro data provide mechanistic clues, in vivo models are essential to evaluate a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier.[10][11]
Causality of Experimental Choice: The Pentylenetetrazole (PTZ) Seizure Model
We select the acute pentylenetetrazole (PTZ)-induced seizure model in rodents. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures, which are considered analogous to generalized seizures in humans.[8][10] This model is a standard in preclinical anticonvulsant screening and is particularly sensitive to drugs that enhance GABAergic inhibition, a common mechanism for antiepileptic drugs.[12]
Experimental Protocol: Evaluating PYR-ACID Efficacy Against PTZ-Induced Seizures
This protocol includes vehicle controls and dose-response evaluations to ensure the observed effects are drug-specific and to determine a minimally effective dose.
1. Animal Preparation and Dosing:
- Use adult male Swiss Webster mice (20-25 g). House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
- Randomly assign mice to treatment groups (n=8-10 per group): Vehicle (e.g., 0.9% saline with 5% DMSO), and PYR-ACID (e.g., 10, 30, 100 mg/kg).
- Administer the vehicle or PYR-ACID via intraperitoneal (i.p.) injection. The timing of administration relative to the seizure-inducing agent should be based on preliminary pharmacokinetic data (e.g., 30 minutes prior to PTZ).
2. Seizure Induction and Observation:
- 30 minutes after drug administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
- Immediately place each mouse in an individual observation chamber and record its behavior for 30 minutes.
- Score the seizure severity using the Racine scale:
- Stage 0: No response
- Stage 1: Ear and facial twitching
- Stage 2: Myoclonic jerks
- Stage 3: Clonic convulsions of one forelimb
- Stage 4: Clonic convulsions, rearing
- Stage 5: Tonic-clonic convulsions, loss of posture
- Record the latency (time to onset) of the first clonic seizure.
3. Data Analysis:
- For each group, calculate the percentage of animals protected from Stage 5 seizures.
- Compare the mean seizure latency and mean maximum seizure score between groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
- Determine the ED₅₀ (the dose that protects 50% of animals from the endpoint, e.g., Stage 5 seizures) using probit analysis.
Visualization: In Vivo Experimental Workflow
Caption: Workflow for assessing PYR-ACID's efficacy in the PTZ-induced seizure model.
Hypothetical Data: In Vivo Efficacy of PYR-ACID
| Treatment Group (mg/kg, i.p.) | % Protection (from Stage 5) | Mean Seizure Latency (seconds) | Mean Max. Seizure Score |
| Vehicle | 0% | 125 ± 15 | 4.8 ± 0.4 |
| PYR-ACID (10) | 25% | 180 ± 20 | 3.5 ± 0.6 |
| PYR-ACID (30) | 62.5% | 290 ± 35 | 2.1 ± 0.5 |
| PYR-ACID (100) | 100% | >1800 (No Seizure) | 0.5 ± 0.2 |
| ED₅₀ | ~25 mg/kg | - | - |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Section 3: Bridging the Gap: Forging the In Vitro-In Vivo Correlation
The ultimate goal is to establish a predictive relationship between the in vitro activity and the in vivo response. A "Level A" IVIVC, a point-to-point relationship between the in vitro dissolution/activity rate and the in vivo absorption/response rate, is considered the most informative and is the gold standard for regulatory acceptance.[2][5]
Causality of Experimental Choice: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
To build a meaningful IVIVC, we must link the in vitro concentration-effect data with the in vivo dose-effect data via pharmacokinetics (PK). By measuring the plasma concentrations of PYR-ACID in the animals from the in vivo study at the time of seizure induction, we can correlate a specific plasma concentration with a degree of protection. This allows us to move from a dose-response relationship to a more direct concentration-response relationship in vivo, which can then be compared to the in vitro concentration-response data.
Methodology: Developing a Level A IVIVC
1. In Vivo Pharmacokinetic Sampling:
- In a satellite group of animals dosed with PYR-ACID (10, 30, 100 mg/kg), collect blood samples at the 30-minute time point (corresponding to PTZ injection).
- Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of PYR-ACID.
2. Deconvolution and Modeling:
- The core of IVIVC is relating the rate of drug action in vitro to the rate of drug action in vivo.
- Step 1: Plot the in vitro data as "% Inhibition" vs. "Concentration" (from Section 1).
- Step 2: Plot the in vivo data as "% Protection" vs. "Mean Plasma Concentration" at 30 min (from PK data and Section 2).
- Step 3: Mathematically model the two relationships. A direct correlation can be attempted by plotting the in vitro concentrations required for a certain % inhibition against the in vivo plasma concentrations required for the same % protection.
3. Correlation and Validation:
- A strong linear relationship between the in vitro and in vivo concentrations required to produce equivalent levels of effect indicates a successful IVIVC.
- The model's predictive power is then validated by designing a new formulation of PYR-ACID (e.g., a slow-release formulation), measuring its in vitro activity profile, and using the IVIVC model to predict the in vivo outcome. This prediction is then confirmed with a small, targeted in vivo study.[13]
Visualization: IVIVC Development Framework
Caption: Logical framework for developing a predictive IVIVC model.
Hypothetical Data: Correlating In Vitro and In Vivo Concentrations
| Pharmacodynamic Effect | In Vitro Concentration for Effect (ICₓ, µM) | In Vivo Plasma Concentration for Effect (Cpₓ, µM)* |
| 25% Protection/Inhibition | ~4.0 | ~5.5 |
| 50% Protection/Inhibition | ~15.0 | ~18.0 |
| 75% Protection/Inhibition | ~55.0 | ~62.0 |
| Calculated by correlating % protection with mean plasma concentrations from different dose groups. |
When plotted, these corresponding concentrations should ideally yield a linear relationship, forming the basis of the predictive IVIVC.
Conclusion and Future Directions
This guide has outlined a systematic, hypothesis-driven approach to establishing an in vitro-in vivo correlation for the novel compound PYR-ACID, framed within the context of anticonvulsant drug discovery. By integrating mechanistically relevant in vitro assays with robust in vivo efficacy models and underpinning the analysis with pharmacokinetic data, a predictive IVIVC can be developed.
The establishment of such a correlation is not merely an academic exercise; it is a strategic tool that provides profound insight into a drug's behavior and significantly de-risks the development process.[14] A validated IVIVC can serve as a surrogate for bioequivalence studies, justify manufacturing changes, and guide the development of new formulations, ultimately accelerating the delivery of potentially life-saving therapies to patients.[2][3]
References
- Development of Level A In Vitro–Vivo Correlation for Electrosprayed Microspheres Containing Leuprolide: Physicochemical, Pharmacokinetic, and Pharmacodynamic Evalu
- In-Vitro In-Vivo Correlation (IVIVC) of Inhaled Products Using Twin Stage Impinger. (2021). PubMed.
- In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). (2024). PubMed Central.
- In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)
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A Comparative Guide to Validating the Enzymatic Inhibition Target of 2-(1H-pyrrol-1-yl)pentanoic acid
Executive Summary
This guide provides a comprehensive, multi-faceted strategy for the robust validation of the enzymatic inhibition target of 2-(1H-pyrrol-1-yl)pentanoic acid. Structurally analogous to Valproic Acid (VPA), a compound with multiple known enzymatic targets, this compound presents a compelling case for a hypothesis-driven validation workflow. We will move beyond simple activity assays to build a self-validating cascade of experiments. This guide compares and details three critical phases of target validation: initial biochemical screening for inhibitory activity (IC50 determination), direct biophysical confirmation of binding (Isothermal Titration Calorimetry), and definitive verification of target engagement in a cellular context (Cellular Thermal Shift Assay). Each section provides the causal logic behind experimental choices, detailed protocols, and comparative data to equip researchers with a rigorous framework for moving from a hypothesized target to a validated mechanism of action.
Introduction: The Challenge of a Valproic Acid Analog
This compound shares a core pentanoic acid structure with Valproic Acid (VPA), a widely used therapeutic agent for epilepsy and bipolar disorder. VPA's mechanism of action is complex, involving the inhibition of several enzymes, including GABA transaminase (GABA-T), succinate-semialdehyde dehydrogenase (SSADH), and histone deacetylases (HDACs).[1][2] It is also a known inhibitor of cytochrome P450 isoforms, particularly CYP2C9.[3][4] This structural similarity provides a powerful starting point for hypothesizing the enzymatic targets of our novel compound.
However, structural analogy is not proof of function. The pyrrole moiety, replacing VPA's simple alkyl chain, can significantly alter the compound's physicochemical properties, binding interactions, and target selectivity.[5] Therefore, a rigorous, multi-layered validation strategy is not just recommended; it is essential to confidently identify the true enzymatic target(s) and avoid costly misdirection in drug development.
Phase 1: Hypothesis-Driven Biochemical Screening
The foundational step in target validation is to determine if the compound can inhibit the catalytic activity of a purified enzyme. This phase answers the question: "Does the compound interfere with the enzyme's function in vitro?" Based on the structural relationship to VPA and the known activities of other pyrrole-containing compounds, a panel of plausible targets should be screened.[6][7][8]
Hypothesized Target Panel for this compound:
-
GABA Transaminase (GABA-T): A primary target of VPA.[1]
-
Histone Deacetylases (HDACs): A well-established target class for VPA.[2]
-
Cytochrome P450 2C9 (CYP2C9): VPA is a known inhibitor.[4]
-
Acyl-CoA Synthetase 4 (Acsl4): Implicated in VPA's effect on arachidonic acid turnover.[9]
-
Aldose Reductase (AR): A known target for other pyrrole-acetic acid derivatives.[7]
The primary output of this phase is the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency in inhibiting a specific enzyme under defined conditions.[10]
Workflow for Target Validation
The overall logic follows a validation funnel, moving from broad functional screening to highly specific, context-rich confirmation.
Caption: A multi-phase workflow for enzymatic target validation.
Hypothetical IC50 Screening Data
The table below illustrates a potential outcome of the initial biochemical screen, designed to prioritize the most promising enzyme target for further validation.
| Enzyme Target | IC50 of this compound (µM) | IC50 of Valproic Acid (VPA) (µM) | Interpretation |
| GABA Transaminase | > 100 | 500 | Not a primary target. |
| Aldose Reductase | 0.85 | > 1000 | Potent and selective inhibition. |
| HDAC (Class I) | 15.2 | 400 | Moderate activity. |
| CYP2C9 | 45.0 | 600[4] | Weaker inhibition than VPA. |
| Acsl4 | > 100 | ~25,000 (Ki)[9] | Not a primary target. |
Protocol 1: General Biochemical Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a standard procedure for determining the IC50 value of an inhibitor against a purified enzyme.[11]
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare assay buffer specific to the enzyme of interest (e.g., phosphate buffer for Aldose Reductase), ensuring optimal pH and ionic strength.
-
Prepare solutions of the purified enzyme, its specific substrate (e.g., DL-glyceraldehyde for Aldose Reductase), and the necessary cofactor (e.g., NADPH). The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[10][12]
-
-
Assay Plate Setup:
-
In a 96-well or 384-well microplate, perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
-
Reaction Initiation & Incubation:
-
Add the enzyme and cofactor to each well and incubate with the inhibitor for 15-30 minutes at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
-
Signal Detection:
-
Measure the reaction progress over time using a plate reader. For Aldose Reductase, this involves monitoring the decrease in absorbance at 340 nm due to NADPH consumption.
-
Ensure measurements are taken during the initial linear phase of the reaction (initial velocity conditions).[10]
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Phase 2: Biophysical Confirmation of Direct Binding
An IC50 value confirms functional inhibition but does not definitively prove a direct physical interaction. The compound could be acting through an indirect mechanism. Therefore, the next critical step is to use a biophysical method to confirm direct binding and characterize the interaction's thermodynamics.
Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose.[13] It directly measures the heat released or absorbed when a ligand binds to its target, providing a complete thermodynamic profile of the interaction without the need for labels or immobilization.[14][15]
The Principle of Isothermal Titration Calorimetry
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting CETSA Results
A successful CETSA experiment will generate a "melt curve" for the target protein. In the presence of a binding ligand, this curve will shift to the right, indicating a higher melting temperature (Tm) and confirming target engagement.
-
Vehicle (DMSO) Control: The protein denatures at its intrinsic Tm.
-
Inhibitor-Treated: The protein is stabilized, and the Tm increases. The magnitude of this "thermal shift" can correlate with the affinity and occupancy of the compound in the cell.
This method can also be performed in an isothermal dose-response format (ITDRF), where cells are treated with varying compound concentrations and heated to a single, fixed temperature, providing a cellular EC50 for target binding. [16] Conclusion from Phase 3: A positive thermal shift for Aldose Reductase in inhibitor-treated cells would provide the ultimate validation, demonstrating that this compound can access and bind its intended target in a physiologically relevant environment.
Protocol 3: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol details the steps for a classic CETSA experiment with detection by Western Blot. [16][17]
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target protein (Aldose Reductase).
-
Harvest the cells and divide them into two populations: one to be treated with a saturating concentration of the inhibitor (e.g., 10-50 µM) and one with vehicle (DMSO).
-
Incubate the cells under normal culture conditions for a set period (e.g., 1 hour) to allow for compound uptake.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes). The temperature range should span the expected melting point of the target protein (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated (denatured) protein and cell debris by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [16]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the total protein concentration in each sample to ensure equal loading.
-
Denature the soluble proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western Blot using a specific antibody against the target protein (Aldose Reductase).
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the inhibitor- and vehicle-treated samples.
-
Normalize the intensity of each band to the unheated (or lowest temperature) sample.
-
Plot the normalized soluble protein fraction against temperature for both conditions to generate the melting curves and determine the thermal shift.
-
Comparative Summary of Validation Techniques
| Technique | Principle | Key Output(s) | Pros | Cons |
| Biochemical Assay | Measures enzyme catalytic activity in the presence of an inhibitor. [18] | IC50 (Potency) | High-throughput; provides functional data; cost-effective for screening. | Prone to artifacts; does not prove direct binding; lacks cellular context. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon direct molecular binding. [13][19] | Kd (Affinity), n (Stoichiometry), ΔH , ΔS | Gold standard for binding; label-free; provides full thermodynamic profile. [13] | Requires large amounts of pure protein; lower throughput; sensitive to buffer conditions. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of a protein in cells or lysates. [20] | Thermal Shift (ΔTm) , Cellular EC50 | Confirms target engagement in a cellular context; accounts for permeability/metabolism. [21] | Lower throughput; requires a specific antibody or MS; indirect measure of affinity. |
Final Conclusion
Validating the enzymatic target of a novel compound like this compound requires a methodical and orthogonal approach. Relying on a single data point, such as an IC50 value, is insufficient. By progressing through a logical funnel—from broad biochemical screening to direct biophysical binding confirmation with ITC and finally to in-cell target engagement with CETSA—researchers can build an unassailable case for a compound's mechanism of action. This rigorous, self-validating workflow not only establishes scientific confidence but also provides critical insights that are indispensable for guiding successful drug development programs.
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A Strategic Guide to Investigating the Cross-Reactivity of 2-(1H-pyrrol-1-yl)pentanoic Acid
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications. For any novel chemical entity, a thorough investigation of its selectivity profile is not just a regulatory hurdle but a critical step in understanding its true biological potential. This guide provides a comprehensive framework for characterizing the cross-reactivity of a promising, yet largely uncharacterized molecule: 2-(1H-pyrrol-1-yl)pentanoic acid.
Our subject molecule shares structural similarities with valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug with a notoriously complex pharmacological profile, including inhibition of histone deacetylases (HDACs) and effects on GABAergic neurotransmission.[1][2] Furthermore, the presence of a pyrrole ring, a common scaffold in many biologically active compounds, necessitates a broad and systematic approach to identifying potential off-target interactions.[3][4][5]
This guide will delineate a strategic, multi-tiered approach to proactively assess the cross-reactivity of this compound. We will compare its hypothetical performance against established compounds, namely valproic acid and a representative pyrrole-containing NSAID, Tolmetin, to provide context for the experimental data.
I. The Rationale for Cross-Reactivity Screening
The chemical structure of this compound (Figure 1) immediately suggests several avenues for investigation. The pentanoic acid chain is analogous to that of valproic acid, raising the possibility of interactions with VPA's known targets. The pyrrole moiety, an aromatic heterocycle, is a common pharmacophore that can participate in various binding interactions.[3][5] Therefore, a comprehensive cross-reactivity assessment is paramount to de-risk its development and uncover its full therapeutic potential.
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
II. A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach is the most efficient way to build a comprehensive selectivity profile. This involves starting with broad, high-throughput screens and progressing to more focused, mechanism-of-action studies.
Tier 1: Broad Panel Screening
The initial step is to screen this compound against a broad panel of receptors, ion channels, transporters, and enzymes. This provides a wide-angle view of potential off-target interactions. A typical panel for a compound with a novel mechanism of action would include:
-
Receptor Binding Assays: A comprehensive panel of G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels.
-
Enzyme Inhibition Assays: A diverse set of enzymes, including kinases, proteases, phosphatases, and, crucially for this compound, histone deacetylases (HDACs).[6]
-
Ion Channel Assays: A panel of key cardiac and neuronal ion channels to assess potential cardiovascular and neurological liabilities.
Tier 2: Focused Secondary Assays
Based on the results of the Tier 1 screening, any "hits" (significant inhibition or activation) would be followed up with more detailed secondary assays to confirm the interaction and determine its potency. These would include:
-
Concentration-Response Curves: To determine the IC50 (for inhibitors) or EC50 (for activators) of the compound at the identified off-target.
-
Mechanism of Action Studies: To understand how the compound interacts with the off-target (e.g., competitive, non-competitive, or uncompetitive inhibition for enzymes).[7]
Tier 3: Cellular and Functional Assays
The final tier of in vitro testing involves assessing the functional consequences of the off-target interaction in a more physiologically relevant context.[8] This can include:
-
Cell-Based Signaling Assays: To measure the downstream effects of receptor or enzyme modulation in intact cells.
-
Phenotypic Assays: To assess the overall cellular response to the compound, such as changes in cell viability, proliferation, or morphology.[9]
III. Comparative Analysis: Benchmarking Against Known Compounds
To interpret the significance of any observed cross-reactivity, it is essential to compare the profile of this compound to that of relevant established drugs.
| Target Class | This compound (Hypothetical Data) | Valproic Acid (VPA) (Literature Data) | Tolmetin (Literature Data) |
| Primary Target(s) | To be determined | GABA transaminase, HDACs | Cyclooxygenase (COX-1 & COX-2) |
| HDAC Inhibition (IC50) | To be determined | ~400 µM (Class I/IIa) | Not a known HDAC inhibitor |
| GABAergic Activity | To be determined | Increases GABA levels | No significant GABAergic activity |
| COX Inhibition (IC50) | To be determined | Weak inhibition | ~1-10 µM (non-selective) |
| hERG Inhibition (IC50) | > 30 µM (predicted) | > 1 mM | > 30 µM |
| CYP450 Inhibition | To be determined | Moderate inhibitor of CYP2C9 | Weak inhibitor of multiple CYPs |
This table presents a hypothetical cross-reactivity profile for this compound alongside known data for valproic acid and tolmetin for comparative purposes.
IV. Experimental Protocols: A Closer Look
To provide a practical understanding of how cross-reactivity is assessed, a detailed protocol for a competitive radioligand binding assay is provided below. This type of assay is a cornerstone of early-stage drug discovery for identifying and characterizing receptor interactions.[10][11]
Protocol: Competitive Radioligand Binding Assay for a GPCR Target
Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [3H]-ligand)
-
Unlabeled reference ligand
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Microplate shaker
-
Filtration manifold
-
Liquid scintillation counter
Workflow:
A step-by-step workflow for a competitive radioligand binding assay.
Data Analysis:
The raw data (counts per minute) is used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound. This is then plotted against the logarithm of the test compound concentration to generate a dose-response curve. A non-linear regression analysis is used to fit the data to a sigmoidal curve and determine the IC50 value. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]
V. Conclusion and Future Directions
The systematic investigation of the cross-reactivity of this compound is a critical endeavor that will define its therapeutic potential and safety profile. By employing a tiered screening approach and benchmarking against well-characterized drugs like valproic acid and tolmetin, we can build a comprehensive understanding of its selectivity.
The initial focus should be on broad panel screening to identify any potential off-target liabilities. Any confirmed interactions should then be rigorously characterized through detailed mechanistic and cell-based functional studies. This proactive approach to cross-reactivity profiling will not only mitigate risks in later stages of development but may also uncover novel therapeutic opportunities for this intriguing molecule. The insights gained from these studies will be invaluable for guiding lead optimization efforts and ultimately, for determining the clinical trajectory of this compound.
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A Comparative Benchmarking Guide to the Therapeutic Index of 2-(1H-pyrrol-1-yl)pentanoic Acid
This guide provides a comprehensive, albeit hypothetical, framework for benchmarking the therapeutic index (TI) of the novel chemical entity 2-(1H-pyrrol-1-yl)pentanoic acid, hereafter referred to as 'Compound PPA'. Given the structural similarity to valproic acid (VPA), a well-established antiepileptic drug (AED) with a notably narrow therapeutic index, this guide will use VPA as a comparator. The objective is to outline a rigorous, multi-stage preclinical workflow designed for drug development professionals to assess the potential safety and efficacy of Compound PPA as an anticonvulsant agent.
The therapeutic index is a critical quantitative measure of a drug's safety margin, defined as the ratio between its toxic dose and its effective dose.[1][2] A wide therapeutic index is highly desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one.[3][4] For drugs acting on the central nervous system, such as anticonvulsants, a thorough characterization of the TI is paramount to mitigate the risk of severe adverse events.[5][6]
This document follows a logical progression from foundational in vitro assessments to determinative in vivo studies, explaining the causality behind each experimental choice and providing detailed, self-validating protocols.
Part 1: Foundational In Vitro Characterization
The initial phase of benchmarking involves in vitro assays to establish the baseline cytotoxicity and efficacy of Compound PPA. These cell-based assays are cost-effective, high-throughput, and reduce the use of animal models in early-stage screening, providing essential data to justify progression to in vivo studies.[7][8]
Assessment of Cytotoxicity (IC₅₀ Determination)
The first step is to understand the inherent toxicity of Compound PPA at a cellular level. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a biological function, in this case, cell viability.[9] We will assess cytotoxicity in two relevant human cell lines: a neuronal line (SH-SY5Y) to screen for potential neurotoxicity, and a hepatic line (HepG2) to assess general metabolic toxicity, a known concern for VPA.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10][11]
-
Cell Seeding: Plate SH-SY5Y and HepG2 cells in separate 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound PPA and Valproic Acid (comparator) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] |
| Compound PPA | SH-SY5Y (Neuronal) | 850 ± 45 |
| HepG2 (Hepatic) | > 1000 | |
| Valproic Acid | SH-SY5Y (Neuronal) | 550 ± 30 |
| HepG2 (Hepatic) | 750 ± 50 |
Data presented as mean ± standard deviation.
Interpretation: This hypothetical data suggests Compound PPA has a lower cytotoxic potential compared to VPA, particularly in hepatic cells, which would be a favorable initial safety signal.
Assessment of Efficacy (EC₅₀ Determination)
To determine the half-maximal effective concentration (EC₅₀), we must use an in vitro model that recapitulates the disease state—in this case, epilepsy. The high-potassium (high-K+) induced seizure model in hippocampal slices is a well-established method for evaluating the efficacy of anticonvulsant compounds.[12][13]
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from juvenile Wistar rats using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32°C. Place a glass microelectrode in the CA1 pyramidal cell layer to record extracellular field potentials.
-
Induction of Epileptiform Activity: Induce epileptiform discharges by switching the perfusion to a high-K+ aCSF solution (e.g., 8.5 mM K+).
-
Compound Application: Once a stable baseline of epileptiform activity is established, perfuse the slice with high-K+ aCSF containing known concentrations of either Compound PPA or VPA.
-
Data Acquisition: Record the frequency and amplitude of the epileptiform discharges for each concentration.
-
Analysis: Calculate the percentage reduction in the frequency of discharges compared to the baseline. Determine the EC₅₀—the concentration that reduces the frequency by 50%—by plotting the percentage reduction against log concentration.
| Compound | In Vitro Model | EC₅₀ (µM) [Hypothetical] |
| Compound PPA | High-K+ Hippocampal Slices | 120 ± 15 |
| Valproic Acid | High-K+ Hippocampal Slices | 350 ± 28[12] |
Data presented as mean ± standard deviation.
Interpretation: The hypothetical EC₅₀ suggests that Compound PPA is potentially more potent than VPA at suppressing seizure-like activity in vitro.
Part 2: Definitive In Vivo Evaluation
Following promising in vitro data, the investigation proceeds to whole-organism models. In vivo studies are indispensable for understanding a compound's pharmacokinetic profile and its effects within a complex biological system, which are critical for a reliable therapeutic index determination.[14][15]
Assessment of Acute Systemic Toxicity (LD₅₀ Determination)
The median lethal dose (LD₅₀) is the dose of a substance required to kill 50% of a test population after a single administration.[16] It is the standard metric for acute systemic toxicity and the numerator in the classic therapeutic index formula.[2][17] This study is performed in rodents according to established regulatory guidelines.
-
Animal Model: Use adult female BALB/c mice, as they are often more sensitive. Acclimatize animals for at least 5 days before dosing.
-
Dosing: Administer a single oral gavage dose of Compound PPA or VPA to one animal. The initial dose is selected based on in vitro cytotoxicity data and literature on similar compounds.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.[18]
-
Sequential Dosing:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.5).
-
If the animal dies, the next animal receives a lower dose (e.g., by a factor of 0.7).
-
-
Endpoint: Continue this sequential process until the criteria for the statistical stopping rule are met (typically after a series of reversals in outcome).
-
LD₅₀ Calculation: Calculate the LD₅₀ and its confidence interval using statistical software based on the pattern of outcomes.
| Compound | Animal Model | Route | LD₅₀ (mg/kg) |
| Compound PPA | Mouse | Oral | 1250 [Hypothetical] |
| Valproic Acid | Mouse | Oral | 977[19] |
Interpretation: The hypothetical LD₅₀ for Compound PPA is higher than that of VPA, suggesting it may be less acutely toxic in this animal model.
Assessment of In Vivo Efficacy (ED₅₀ Determination)
The median effective dose (ED₅₀) is the dose that produces a therapeutic effect in 50% of the population. To assess anticonvulsant efficacy, the Maximal Electroshock (MES) seizure test is a widely used, robust model that is predictive of efficacy against generalized tonic-clonic seizures.[20][21]
-
Animal Model: Use adult male Wistar rats.
-
Compound Administration: Administer various doses of Compound PPA, VPA, or vehicle control via intraperitoneal (i.p.) injection to different groups of rats (n=8-10 per group).
-
Time to Peak Effect: Wait for the time of expected peak drug effect (e.g., 30-60 minutes, determined from preliminary pharmacokinetic studies).
-
Seizure Induction: Induce a seizure by delivering a brief electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Endpoint Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension, which signifies a full-blown seizure. Protection is defined as the absence of this endpoint.
-
ED₅₀ Calculation: For each group, calculate the percentage of animals protected from tonic hindlimb extension. Use probit analysis to calculate the ED₅₀, the dose at which 50% of the animals are protected.
| Compound | Animal Model | Efficacy Model | ED₅₀ (mg/kg) |
| Compound PPA | Rat | MES Test | 150 [Hypothetical] |
| Valproic Acid | Rat | MES Test | 250-300[22] |
Interpretation: This hypothetical result suggests Compound PPA is more potent than VPA in a standard in vivo model of generalized seizures.
Part 3: Therapeutic Index Calculation and Comparative Analysis
With the key in vivo parameters established, the therapeutic index can now be calculated and benchmarked.
Calculation of the Therapeutic Index
The therapeutic index (TI) is calculated using the following formula:[1][3]
TI = LD₅₀ / ED₅₀
Comparative Summary
The table below summarizes our hypothetical data for Compound PPA alongside published or hypothetical data for the comparator, Valproic Acid, to provide a clear benchmark.
| Parameter | Compound PPA (Hypothetical) | Valproic Acid (Comparator) |
| LD₅₀ (Oral, Mouse) | 1250 mg/kg | ~977 mg/kg[19] |
| ED₅₀ (MES, Rat) | 150 mg/kg | ~275 mg/kg (average)[22] |
| Therapeutic Index (TI) | 8.3 | ~3.6 |
Based on this comprehensive, albeit hypothetical, preclinical evaluation, Compound PPA demonstrates a promising therapeutic index of 8.3, which is more than double that of the established drug, Valproic Acid (TI ≈ 3.6). This wider margin of safety is a direct result of its lower acute toxicity (higher LD₅₀) and greater potency (lower ED₅₀) in the models tested.
This guide illustrates the critical workflow necessary to benchmark a novel compound's therapeutic index. The causality is clear: in vitro assays provide the foundational data on cytotoxicity and target engagement to justify in vivo work. The in vivo studies then provide the definitive, physiologically relevant data on systemic toxicity and efficacy required for a meaningful TI calculation. While this analysis is based on projected data, the outlined protocols and logical framework provide a robust template for the actual preclinical development of this compound or any novel therapeutic candidate.
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"head-to-head comparison of 2-(1H-pyrrol-1-yl)pentanoic acid derivatives"
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies of the most promising leads to ensure adequate brain exposure and duration of action. Furthermore, long-term toxicity studies are required to confirm that the improved acute safety profile translates to a reduction in chronic liabilities like hepatotoxicity. Ultimately, these VPA derivatives hold significant promise for developing a safer and more potent "magic bullet" for the treatment of epilepsy and other CNS disorders. [1]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-Pyrrol-1-YL)pentanoic acid
For professionals engaged in the fast-paced world of scientific research and drug development, the responsible management of chemical waste is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1H-Pyrrol-1-YL)pentanoic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring the integrity of your research environment and adherence to the highest safety standards.
Part 1: Hazard Profile and Risk Assessment
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available due to its nature as a specialized research chemical, we can infer its likely hazard profile by examining its constituent functional groups: a carboxylic acid and a pyrrole ring. This analytical approach is critical for ensuring that all potential risks are mitigated.
The carboxylic acid moiety suggests that the compound will exhibit acidic properties. Concentrated solutions or the pure compound may be corrosive to skin, eyes, and respiratory tissues.[1] The pyrrolidine/pyrrole structure , found in many biologically active compounds, necessitates careful toxicological consideration.[2][3]
Based on these structural components and data from analogous compounds, the following hazard assessment should be assumed until specific data proves otherwise.
| Hazard Category | Anticipated Risk & Rationale |
| Corrosivity | The carboxylic acid group makes the compound acidic. It can cause burns to skin and eyes and is corrosive to certain metals. |
| Acute Toxicity | While specific data is lacking, related pyrrolidine compounds can be harmful if swallowed or inhaled.[2][4] All handling should assume a degree of toxicity. |
| Environmental Hazard | Many specialized organic compounds are harmful to aquatic life.[5] Uncontrolled release into the environment must be strictly avoided.[5] |
| Reactivity | The compound may react with strong bases (due to its acidic nature) and strong oxidizing agents.[6] Such incompatible mixtures must be avoided in waste containers.[7][8] |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the anticipated hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE). The primary goal is to prevent any direct contact with the chemical.
Primary Engineering Control: All handling of this compound, including waste consolidation and neutralization, should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4][9]
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect against splashes and direct eye contact, which could cause serious irritation or corrosive damage.[4] |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination.[4] |
Part 3: Waste Classification and Segregation
Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[10][11][12]
This compound is not a listed hazardous waste. However, due to its carboxylic acid group, it will likely exhibit the characteristic of corrosivity (pH < 2), classifying it as RCRA Hazardous Waste, Code D002 .[12] Therefore, it must be managed as hazardous waste from its point of generation to its final disposal—a principle known as "cradle-to-grave" responsibility.[11][13]
The Cardinal Rule of Segregation: Never mix waste containing this compound with other waste streams unless explicitly permitted by a validated procedure. In particular, keep it separate from:
-
Bases and Cyanides: Mixing acids with bases can cause a violent exothermic reaction. Mixing with cyanides or sulfides can release highly toxic gases.[7]
-
Oxidizing Agents: To prevent unpredictable and potentially hazardous reactions.[7]
-
Non-hazardous Waste: To avoid contaminating the entire non-hazardous stream, which increases disposal costs and environmental burden.[4]
Part 4: Step-by-Step Disposal Workflow
The appropriate disposal path for this compound depends on its concentration and form (solid vs. liquid). The following workflow provides a decision-making framework for safe disposal.
Caption: Disposal Decision Workflow for this compound.
Procedure A: Bulk, Solid, or Concentrated Waste Disposal
This is the required method for pure (unused) chemical, solid forms, reaction residues, and concentrated solutions.
-
Containment: Place the waste in a designated hazardous waste container.[7]
-
Container Material: Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or a glass bottle with a screw cap. Avoid metal containers for acidic waste.[14]
-
Headspace: Do not fill the container beyond 90% capacity to allow for expansion.[14]
-
Closure: Keep the container securely capped at all times, except when adding waste.[8]
-
-
Labeling: The container must be labeled clearly and accurately from the moment the first drop of waste is added. The label must include:
-
Storage and Pickup:
-
Store the labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][15]
-
Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this waste through regular trash or drain systems.[4]
-
Procedure B: Neutralization of Dilute Aqueous Solutions (<5%)
Prerequisite: This procedure is ONLY for small quantities of dilute aqueous solutions and MUST be approved by your institution's EHS department, as local regulations regarding drain disposal vary significantly.[8] Concentrated acid must never be neutralized directly in this manner due to the potential for a violent exothermic reaction.
-
Work Area: Perform this entire procedure in a chemical fume hood while wearing all required PPE.
-
Dilution: If not already dilute, slowly add the acidic solution to a large beaker containing cold water (at least 10 parts water to 1 part acid solution) with constant stirring. Always add acid to water, never the reverse. [16]
-
Neutralization: While stirring the diluted solution, slowly add a weak base, such as a 5% sodium bicarbonate or sodium carbonate (soda ash) solution.[16] Add the base dropwise or in very small increments to control the effervescence (fizzing) that occurs as CO₂ gas is released.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH test strips. Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 9.0.[8][16]
-
Final Disposal: Once the solution is neutralized and if permitted by your EHS office and local wastewater authority, flush the solution down a laboratory sink with copious amounts of running water (at least 20 times the volume of the neutralized solution).[8]
Part 5: Spill Management
In the event of a small, manageable spill, follow these procedures:
-
Alert: Alert personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including gloves, goggles, and a lab coat. If the spill is significant, respiratory protection may be needed.
-
Contain & Absorb: For liquid spills, use an acid-neutralizing absorbent material or a universal chemical absorbent like vermiculite or sand. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean: Clean the spill area with soap and water.
-
Dispose: Label the container with the cleanup debris as hazardous waste and arrange for EHS pickup. All materials used to clean the spill are considered hazardous waste.[12]
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is managed with the scientific rigor, safety, and foresight that defines professional laboratory practice.
References
- RCRA Hazardous Wastes. EcoOnline Help Center.
- This compound | 70901-15-4. Sigma-Aldrich.
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
- RCRA Regulations Explained.
- Resource Conservation and Recovery Act (RCRA)
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Hazardous Waste Compliance and Assistance.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Safety D
- Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Labor
- SAFETY D
- SAFETY D
- Hazardous Waste. Oakland University Environmental Health and Safety.
- SAFETY D
- SAFETY D
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
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- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EcoOnline Help Center [help.ecoonline.com]
- 11. epa.gov [epa.gov]
- 12. vumc.org [vumc.org]
- 13. dnr.mo.gov [dnr.mo.gov]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(1H-Pyrrol-1-YL)pentanoic acid
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, in-depth safety and logistical information for 2-(1H-Pyrrol-1-YL)pentanoic acid, a compound of interest in various research and development applications. By understanding the inherent chemical properties and adopting a proactive safety posture, you can mitigate risks and ensure the integrity of your work.
Hazard Analysis: A Tale of Two Moieties
This compound's structure suggests a combination of hazards associated with both pyrroles and carboxylic acids. Pentanoic acid, a comparable carboxylic acid, is known to cause severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects[1]. Pyrrole, the aromatic heterocyclic component, is a flammable liquid and vapor that can also cause serious eye damage[2][3]. Therefore, it is prudent to treat this compound as a substance that is potentially corrosive, an eye irritant, and harmful to the environment.
Inferred Hazardous Properties:
-
Skin Corrosion/Irritation: Likely to cause skin irritation or burns upon direct contact.
-
Serious Eye Damage/Irritation: High potential to cause serious eye irritation or damage.
-
Flammability: While the pentanoic acid chain reduces volatility compared to pyrrole, the compound may still be combustible.
-
Aquatic Toxicity: Assumed to be harmful to aquatic life.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Stations and Safety Showers: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of chemicals. For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body | Laboratory Coat (Chemically Resistant) | A buttoned, knee-length laboratory coat made of a chemically resistant material should be worn to protect against incidental splashes. |
| Feet | Closed-Toe Shoes | Impervious, closed-toe shoes are required to protect feet from spills. |
Experimental Workflow for PPE Selection
The level of PPE required can be adjusted based on the specific procedure being performed. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Safe Handling from Bench to Waste
A systematic approach to handling ensures safety at every step.
Pre-Experiment Checklist
-
Confirm the chemical fume hood is operational.
-
Verify the location and functionality of the nearest eyewash and safety shower.
-
Assemble all necessary PPE and inspect for integrity.
-
Review the experimental protocol and identify potential hazards.
Step-by-Step Handling Procedure
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a face shield is required, it should be donned last.
-
Transfer and Weighing: Conduct all transfers and weighing of the solid compound within the chemical fume hood. Use a spatula for solid transfers.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.
-
Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to protect both personnel and the environment.
-
Chemical Waste: All waste containing this compound, including excess solutions and reaction mixtures, must be collected in a designated, labeled hazardous waste container. The container should be kept closed when not in use and stored in a secondary container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and disposable labware, should be disposed of as solid chemical waste. Do not discard these items in the regular trash.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can create a safe and efficient research environment for the handling of this compound, fostering a culture of safety and scientific integrity.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). 2-Pyrrolidone - Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - Pyrrole. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
